Product packaging for Tedisamil(Cat. No.:CAS No. 90961-53-8)

Tedisamil

カタログ番号: B1682964
CAS番号: 90961-53-8
分子量: 288.5 g/mol
InChIキー: CTIRHWCPXYGDGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tedisamil is an experimental pharmaceutical compound investigated for its potential in cardiac arrhythmia and angina research. It is classified as a Class III antiarrhythmic agent according to the Vaughan-Williams classification due to its primary action of prolonging the cardiac action potential . The compound functions as a multi-channel potassium channel blocker. Its mechanism of action involves the blockade of several repolarizing potassium currents in cardiac cells, including the transient outward current (I to ), the rapid delayed rectifier (I Kr ), and the ATP-sensitive potassium current (I K-ATP ) . This blockade prolongs the action potential duration and refractory period, which is a key area of study for suppressing abnormal electrical circuits in atrial and ventricular tissue . Initially developed for its anti-ischemic and bradycardic properties, this compound was studied as a potential treatment for angina pectoris, where it was shown to increase exercise capacity and anginal threshold in Phase III trials . Research focus later shifted to its application for the acute conversion of recent-onset atrial fibrillation and atrial flutter. A pivotal clinical study demonstrated that intravenously administered this compound was superior to placebo in converting these arrhythmias to normal sinus rhythm, with a rapid onset of action . Its effect on action potential prolongation has been noted to be more pronounced in atrial tissue compared to ventricular tissue, making it a subject of specific interest for atrial arrhythmia research . Furthermore, this compound has been discussed in pre-clinical and early clinical research for its potential anti-ischemic properties and its effects in specific experimental models . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2 B1682964 Tedisamil CAS No. 90961-53-8

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

It is hypothesized tedisamil prevents Ca2+ overload by the cAMP dependent SR Ca2+ uptake [PMID: 10707827].

CAS番号

90961-53-8

分子式

C19H32N2

分子量

288.5 g/mol

IUPAC名

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane]

InChI

InChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2

InChIキー

CTIRHWCPXYGDGF-UHFFFAOYSA-N

正規SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5

外観

Solid powder

他のCAS番号

90961-53-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane
KC 8857
KC-8857
tedisamil

製品の起源

United States

Foundational & Exploratory

The Primary Target of Tedisamil in Cardiomyocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedisamil is a class III antiarrhythmic agent recognized for its potent effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in cardiomyocytes, with a focus on its ion channel interactions. Through a synthesis of available preclinical data, this document details the quantitative aspects of this compound's binding and blocking efficacy, outlines the experimental protocols used to elucidate its mechanism of action, and visually represents its effects on cardiac cellular electrophysiology. The primary target of this compound is the transient outward potassium current (Ito), with significant activity against other repolarizing potassium currents, contributing to its antiarrhythmic properties.

Introduction

This compound (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo[3.3.1]nonane) is an investigational antiarrhythmic drug with a primary mechanism centered on the blockade of multiple potassium channels in cardiomyocytes.[1][2] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for the termination and prevention of re-entrant arrhythmias, particularly atrial fibrillation.[3][4] While initially investigated for anti-ischemic properties, its potent antiarrhythmic effects have become the focus of research.[5] Understanding the precise molecular interactions of this compound with its primary targets is crucial for its therapeutic development and safety assessment.

Primary and Secondary Molecular Targets

The principal molecular target of this compound in cardiomyocytes is the transient outward potassium current (Ito) . This compound exhibits a potent, concentration-dependent blockade of Ito, acting as an open channel blocker. This interaction is characterized by an acceleration of the apparent inactivation of the current.

In addition to its primary effect on Ito, this compound demonstrates a broader spectrum of activity against other key cardiac ion channels, contributing to its overall electrophysiological profile. These secondary targets include:

  • Delayed Rectifier Potassium Currents (IKr and IKs): this compound also blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, further contributing to the prolongation of the action potential.

  • ATP-Sensitive Potassium Current (IK-ATP): The drug has been shown to inhibit the IK-ATP, which may contribute to its anti-ischemic and antifibrillatory actions, particularly under metabolic stress conditions.

  • Sodium (Na+) and Calcium (Ca2+) Channels: At higher concentrations, this compound can also exhibit inhibitory effects on fast sodium channels (Nav1.5) and L-type calcium channels (Cav1.2), although these effects are less pronounced than its potassium channel blockade.

Quantitative Data on this compound-Channel Interactions

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various cardiac ion channels. The IC50 values, representing the concentration at which 50% of the channel current is inhibited, are provided where available.

Ion ChannelSubunit CompositionCell TypeIC50Reference
Transient Outward K+ Current (Ito) Kv4.3Human Ventricular Myocytes4.4 µM
Kv4.3 + KChIP2CHO Cells16 µM
Kv4.3 + KChIP2 + KCNE1CHO Cells11 µM
Kv4.3 + KChIP2 + KCNE2CHO Cells14 µM
Kv4.3 + KChIP2 + DPP6CHO Cells35 µM
Rapid Delayed Rectifier K+ Current (IKr) hERG-Potent Blocker (Specific IC50 not consistently reported)
Slow Delayed Rectifier K+ Current (IKs) KvLQT1/minK-Blocker (Specific IC50 not reported)
ATP-Sensitive K+ Current (IK-ATP) -Rabbit Ventricular MyocytesBlocker (Specific IC50 not reported)
Fast Sodium Current (INa) Nav1.5-Weak Blocker
L-type Calcium Current (ICaL) Cav1.2-Weak Blocker

Experimental Protocols

The characterization of this compound's effects on cardiomyocyte ion channels relies on a combination of cellular electrophysiology techniques, primarily the patch-clamp method.

Cardiomyocyte Isolation

Objective: To obtain viable, single cardiomyocytes for electrophysiological recordings.

Protocol for Human Ventricular Myocyte Isolation (adapted from published methods):

  • Tissue Acquisition: Obtain fresh human ventricular tissue from surgical samples in cold cardioplegic solution.

  • Tissue Preparation: Mince the tissue into small chunks (1-2 mm³) and wash with a Ca2+-free solution.

  • Enzymatic Digestion:

    • Perform an initial digestion with a protease (e.g., pronase) to remove extracellular matrix.

    • Follow with a more extensive digestion using collagenase and hyaluronidase in a Ca2+-low solution. The digestion is typically carried out with gentle agitation at 37°C.

  • Cell Dissociation and Filtration: Gently triturate the digested tissue to release single cells. Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM to ensure Ca2+ tolerance of the myocytes.

  • Cell Storage: Store the isolated, rod-shaped cardiomyocytes in a suitable storage solution at room temperature for use within several hours.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To record specific ion channel currents from isolated cardiomyocytes and assess the inhibitory effects of this compound.

General Protocol:

  • Cell Plating: Plate isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution. The composition of the internal and external solutions is tailored to isolate the specific current of interest (see table below).

  • Gigaohm Seal Formation: Approach a single cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip with a brief pulse of suction to gain electrical access to the cell's interior.

  • Voltage-Clamp Recording:

    • Hold the cell membrane at a specific holding potential.

    • Apply a series of voltage steps (voltage protocol) to activate and inactivate the ion channel of interest.

    • Record the resulting ionic currents using a patch-clamp amplifier and data acquisition system.

  • Drug Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing known concentrations of this compound to determine its effect on the target current.

Solution Compositions and Voltage Protocols for Specific Currents:

CurrentExternal Solution (in mM)Internal Solution (in mM)Voltage Protocol
Ito NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10, CdCl2 0.2 (to block ICaL)K-Aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10Holding potential: -80 mV. Depolarizing steps from -40 to +60 mV.
IKr NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10, Nifedipine 0.01 (to block ICaL)K-Aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10Holding potential: -80 mV. Depolarizing steps to elicit tail currents upon repolarization.
IKs NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10, Chromanol 293B (to block IKs for subtraction)K-Aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10Holding potential: -50 mV. Long depolarizing steps to various potentials.

Signaling Pathways and Electrophysiological Consequences

The primary mechanism of action of this compound is the direct blockade of ion channels, which directly alters the electrophysiological properties of cardiomyocytes. This is not a classical signaling pathway involving intracellular messengers but rather a direct modulation of membrane potential.

Modulation of Cardiac Action Potential

The blockade of multiple repolarizing potassium currents by this compound, predominantly Ito, leads to a significant prolongation of the cardiac action potential duration (APD). This effect is more pronounced in atrial than in ventricular myocytes. The prolongation of the APD increases the effective refractory period, making the cardiomyocytes less susceptible to re-excitation and thereby terminating re-entrant arrhythmias.

Tedisamil_Action_Potential_Modulation cluster_0 Normal Cardiac Action Potential cluster_1 This compound-Modulated Action Potential AP_Normal Action Potential Phase0_N Phase 0 (Rapid Depolarization) INa influx Phase1_N Phase 1 (Early Repolarization) Ito efflux Phase2_N Phase 2 (Plateau) ICaL influx, IKr/IKs efflux Phase3_N Phase 3 (Repolarization) IKr/IKs efflux Phase4_N Phase 4 (Resting Potential) AP_this compound Prolonged Action Potential Phase0_T Phase 0 (Slightly reduced Vmax) Phase1_T Phase 1 (Reduced Repolarization) Ito Blockade Phase2_T Phase 2 (Prolonged Plateau) IKr/IKs Blockade Phase3_T Phase 3 (Delayed Repolarization) IKr/IKs Blockade Phase4_T Phase 4 This compound This compound Ito_Block Ito Blockade This compound->Ito_Block IKr_IKs_Block IKr/IKs Blockade This compound->IKr_IKs_Block Ito_Block->Phase1_T Prolongs Phase 1 IKr_IKs_Block->Phase2_T Prolongs Plateau IKr_IKs_Block->Phase3_T Delays Repolarization

Caption: Modulation of the cardiac action potential by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of a compound like this compound on cardiac ion channels.

Experimental_Workflow start Start: Hypothesis (this compound blocks K+ channels) isolate Cardiomyocyte Isolation (e.g., from human ventricular tissue) start->isolate patch_clamp Whole-Cell Patch-Clamp - Isolate specific currents - Record baseline activity isolate->patch_clamp drug_app This compound Application (Concentration-response) patch_clamp->drug_app data_acq Data Acquisition (Record changes in ion currents) drug_app->data_acq analysis Data Analysis - IC50 determination - Kinetic analysis data_acq->analysis conclusion Conclusion - Identify primary target - Characterize mechanism of action analysis->conclusion

References

The Rise and Pivot of Tedisamil: A Technical Deep Dive into a Novel Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tedisamil, a novel bispidine derivative, represents a compelling case study in drug development, initially explored for its anti-ischemic properties in angina pectoris before being repurposed as a potent antiarrhythmic agent for the treatment of atrial fibrillation. This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

A Shift in Therapeutic Focus: From Angina to Arrhythmia

Developed by Solvay Pharmaceuticals under the code name KC-8857 and the proposed trade name Pulzium, this compound was first investigated as a treatment for angina pectoris.[1] Phase I and II clinical trials demonstrated its efficacy as a bradycardic agent with beneficial hemodynamic and anti-ischemic effects.[1] Phase III studies in patients with ischemic heart disease further confirmed its potential in treating angina, showing a dose-dependent increase in anginal threshold and exercise capacity.[1]

Despite completing Phase III trials for angina, a strategic decision was made to pivot the development of this compound towards the treatment of atrial fibrillation (AF), a more significant unmet medical need.[1] This decision was driven by the discovery of its potent Class III antiarrhythmic properties, primarily its ability to prolong the cardiac action potential and QT interval.[1]

Mechanism of Action: A Multi-Channel Potassium Blocker

This compound exerts its antiarrhythmic effects through the blockade of multiple cardiac potassium channels, a characteristic that distinguishes it from more selective agents. This multi-channel blockade contributes to a robust prolongation of the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular tissues, with a more pronounced effect in the atria.

The primary targets of this compound include:

  • Transient Outward Potassium Current (Ito): this compound is a potent blocker of the Ito current, which is crucial for the early repolarization phase of the cardiac action potential. The block is concentration-dependent, with an apparent IC50 value of 4.4 μM in human ventricular subepicardial myocytes. The drug acts as an open channel blocker, binding to the activated conformation of the channel.

  • Delayed Rectifier Potassium Currents (IKr and IKs): this compound also blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are critical for the late phase of repolarization. While specific IC50 values for IKr and IKs are not consistently reported in the available literature, the proarrhythmic profile of this compound, including instances of Torsades de Pointes, suggests a significant interaction with the IKr current.

  • ATP-Sensitive Potassium Current (IK-ATP): this compound has been shown to block the IK-ATP channel, which may contribute to its anti-ischemic and antifibrillatory actions, particularly under hypoxic conditions.

At higher concentrations (above 20μM), this compound may also inhibit sodium currents in cardiac muscle.

dot

Mechanism of Action of this compound

Preclinical and Clinical Efficacy: A Quantitative Overview

Preclinical Electrophysiological Studies

In vitro and in vivo preclinical studies have consistently demonstrated the electrophysiological effects of this compound.

ParameterSpecies/TissueConcentration/DoseEffect
Action Potential Duration (APD90) Human Atrial Fibers1 µM↑ 28.9 ± 3.3%
Human Ventricular Fibers1 µM↑ 13.3 ± 5.2%
Maximal Rate of Depolarization (Vmax) Human Ventricular Fibers1 µM↓ 12.9 ± 6.5%
Ventricular Effective Refractory Period (VRP) Rabbit Isolated Heart1 µM120 ± 18 ms to 155 ± 19 ms
3 µM120 ± 18 ms to 171 ± 20 ms
10 µM120 ± 18 ms to 205 ± 14 ms
Epicardial Intracellular Action Potential Duration Rat (in vivo)0.5-4 mg/kg i.v.↑ up to 400%
Clinical Trials in Atrial Fibrillation

A pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of intravenous this compound for the rapid conversion of recent-onset atrial fibrillation or flutter.

Treatment GroupNumber of Patients (ITT)Conversion Rate to NSR (%)Average Time to Conversion (min)
This compound 0.4 mg/kg 6141% (p < 0.001 vs. placebo)35
This compound 0.6 mg/kg 5351% (p < 0.001 vs. placebo)35
Placebo 597%N/A

ITT: Intention-to-treat; NSR: Normal Sinus Rhythm

Adverse events in the clinical trial included two instances of self-terminating ventricular tachycardia in the 0.6 mg/kg group: one episode of torsade de pointes and one of monomorphic ventricular tachycardia.

dot

Clinical_Trial_Workflow cluster_treatment Treatment Arms Start Patient Enrollment (Symptomatic AF/AFL, 3-48h duration) Randomization Randomization Start->Randomization Tedisamil_04 This compound 0.4 mg/kg IV Randomization->Tedisamil_04 Tedisamil_06 This compound 0.6 mg/kg IV Randomization->Tedisamil_06 Placebo Placebo IV Randomization->Placebo Endpoint Primary Endpoint Assessment (Conversion to NSR for ≥60s within 2.5h) Tedisamil_04->Endpoint Tedisamil_06->Endpoint Placebo->Endpoint

Phase III Clinical Trial Workflow for IV this compound in AF/AFL

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a half-life of approximately 8 to 13 hours following intravenous administration. A drug interaction study with verapamil, a P-glycoprotein inhibitor, demonstrated a significant increase in this compound plasma concentrations, suggesting that this compound is a substrate for P-glycoprotein.

Pharmacokinetic ParameterThis compound MonotherapyThis compound + Verapamil% Change
AUC(0-12h) --↑ 77% (CI90%: +51% to +108%)
Cmax --↑ 78% (CI90%: +57% to +102%)

Experimental Protocols

Cellular Electrophysiology

The cellular electrophysiological effects of this compound were predominantly studied using the conventional microelectrode technique . This method involves:

  • Tissue Preparation: Isolation of human atrial and ventricular muscle fibers or animal cardiac tissues (e.g., dog Purkinje fibers, rabbit atrial and ventricular muscle).

  • Superfusion: Tissues are placed in a chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2.

  • Impaling: A glass microelectrode with a fine tip (typically <0.5 µm) filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cardiac cell.

  • Recording: The microelectrode is connected to an amplifier to record the transmembrane action potentials.

  • Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using external electrodes to elicit action potentials.

  • Drug Application: After a baseline recording period, this compound is added to the superfusion solution at various concentrations to assess its effects on action potential parameters such as APD, Vmax, and resting membrane potential.

Whole-Cell Patch-Clamp Technique

To investigate the effects of this compound on specific ion currents, the whole-cell patch-clamp technique is employed. The general protocol is as follows:

  • Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution that mimics the intracellular environment and contains the desired ions and pharmacological agents.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit specific ion currents.

  • Current Recording: The current flowing across the cell membrane is recorded by the patch-clamp amplifier.

  • Pharmacological Isolation: Specific ion currents are isolated by using appropriate voltage protocols and pharmacological blockers for other currents.

  • This compound Application: this compound is applied to the extracellular solution to determine its effect on the amplitude and kinetics of the isolated ion current.

dot

Patch_Clamp_Workflow Start Single Myocyte Isolation Pipette Micropipette with Internal Solution Start->Pipette Giga_Seal Giga-seal Formation Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol (Steps/Ramps) Whole_Cell->Voltage_Clamp Current_Recording Ion Current Recording Voltage_Clamp->Current_Recording Analysis Data Analysis (Amplitude, Kinetics) Current_Recording->Analysis

General Workflow for Whole-Cell Patch-Clamp Experiments

Synthesis and Structure-Activity Relationship

This compound is a bispidine (3,7-diazabicyclo[3.3.1]nonane) derivative. The synthesis of the bispidine core generally involves a double Mannich reaction. While a detailed, step-by-step synthesis of this compound (KC-8857) is not publicly available, the general approach for creating similar 3,7-diazabicyclo[3.3.1]nonane structures involves the condensation of a piperidone derivative with an amine and formaldehyde.

The structure-activity relationship (SAR) for bispidine derivatives as antiarrhythmic agents is an area of active research. The substituents on the nitrogen atoms at positions 3 and 7 of the bispidine ring are critical for pharmacological activity. In the case of this compound, the two cyclopropylmethyl groups at these positions are key to its ion channel blocking properties. Further research into the SAR of this compound analogues could lead to the development of more potent and selective antiarrhythmic drugs with improved safety profiles.

Conclusion

This compound represents a significant development in the field of antiarrhythmic therapy. Its unique multi-channel potassium blocking activity provides a broad-spectrum effect on cardiac repolarization, leading to its efficacy in converting atrial fibrillation to normal sinus rhythm. The journey of this compound from an anti-anginal to an antiarrhythmic agent highlights the importance of thorough pharmacological profiling in drug development. While its clinical development was ultimately halted due to safety concerns, the extensive preclinical and clinical data gathered for this compound provide valuable insights for the future design and development of novel antiarrhythmic drugs. Further investigation into the structure-activity relationships of bispidine derivatives may yet yield a successor to this compound with an improved therapeutic window.

References

Pharmacological Profile of Tedisamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedisamil is an experimental class III antiarrhythmic agent that has been investigated for the treatment of atrial fibrillation and angina pectoris. Its primary mechanism of action involves the blockade of multiple cardiac potassium channels, leading to a prolongation of the action potential duration and effective refractory period. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking several types of potassium channels in the heart, thereby slowing the repolarization phase of the cardiac action potential. This multi-channel blockade contributes to its efficacy in suppressing arrhythmias. The primary targets of this compound are:

  • Transient Outward Potassium Current (Ito): this compound is a potent blocker of Ito, which is responsible for the early phase of repolarization (Phase 1) of the action potential.[1] Blockade of this current is a key contributor to the prolongation of the action potential.

  • Delayed Rectifier Potassium Currents (IK): this compound blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] These currents are crucial for the later stages of repolarization (Phase 3).

  • ATP-Sensitive Potassium Current (IK-ATP): this compound also inhibits the IK-ATP channel, which is particularly relevant under ischemic conditions.[1][3]

At higher concentrations (above 20µM), this compound has also been observed to inhibit sodium currents, although its primary therapeutic effects are attributed to potassium channel blockade.

Signaling Pathway of this compound's Action

Mechanism of Action of this compound cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound Ito Ito (Transient Outward K+ Current) This compound->Ito Blockade IKr IKr (Rapid Delayed Rectifier K+ Current) This compound->IKr Blockade IKs IKs (Slow Delayed Rectifier K+ Current) This compound->IKs Blockade IKATP IK-ATP (ATP-Sensitive K+ Current) This compound->IKATP Blockade AP_Prolongation Action Potential Duration Prolongation Ito->AP_Prolongation IKr->AP_Prolongation IKs->AP_Prolongation IKATP->AP_Prolongation ERP_Increase Effective Refractory Period Increase AP_Prolongation->ERP_Increase Therapeutic_Effect Antiarrhythmic & Anti-ischemic Effects ERP_Increase->Therapeutic_Effect

Caption: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Electrophysiological Effects
ParameterSpecies/TissueConcentrationEffectReference
IC50 for Ito Block Human Ventricular Myocytes4.4 µM50% inhibition of the transient outward potassium current.
Action Potential Duration (APD90) Prolongation Human Atrial Fibers1 µM28.9 ± 3.3% increase
Action Potential Duration (APD90) Prolongation Human Ventricular Fibers1 µM13.3 ± 5.2% increase
Effective Refractory Period (ERP) Increase Ferret Papillary Muscle3.0 µM25% increase
Effective Refractory Period (ERP) Increase Ferret Papillary Muscle100 µM133.4 ± 28.8% increase
Ventricular Effective Refractory Period (VRP) Prolongation Rabbit Isolated Heart1 µMFrom 120 ± 18 ms to 155 ± 19 ms
Ventricular Effective Refractory Period (VRP) Prolongation Rabbit Isolated Heart3 µMFrom 120 ± 18 ms to 171 ± 20 ms
Ventricular Effective Refractory Period (VRP) Prolongation Rabbit Isolated Heart10 µMFrom 120 ± 18 ms to 205 ± 14 ms
Table 2: In Vivo Electrophysiological and Antiarrhythmic Effects
ParameterAnimal ModelDoseEffectReference
Ventricular Relative Refractory Period (VRRP) Increase Anesthetized Dogs45.0 µg/kg i.v.20 ms increase
Ventricular Relative Refractory Period (VRRP) Increase Anesthetized Dogs1000 µg/kg i.v.56.1 ± 9.8 ms increase
Suppression of Ventricular Tachyarrhythmias Anesthetized Dogs (post-MI)100-1000 µg/kg i.v.80% suppression (8/10 dogs)
Reduction in Ischemic Arrhythmia Mortality Anesthetized Dogs (post-MI)100-1000 µg/kg i.v.50% mortality vs. 85% in vehicle control
Epicardial Action Potential Duration Prolongation Rats0.5-4 mg/kg i.v.Up to 400% prolongation
Table 3: Human Pharmacokinetic Parameters
ParameterConditionValueReference
Half-life (t1/2) Intravenous administration~8-13 hours
AUC0-12h This compound 100 mg bidIncreased by 77% with Verapamil co-administration
Cmax This compound 100 mg bidIncreased by 78% with Verapamil co-administration

Note: A complete pharmacokinetic profile including Volume of Distribution (Vd) and Clearance (CL) in humans is not fully detailed in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is employed to measure the effects of this compound on specific ion currents in isolated cardiomyocytes.

Objective: To determine the potency and mechanism of this compound's blockade of cardiac potassium currents (e.g., Ito, IKr, IKs).

General Protocol:

  • Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from cardiac tissue (e.g., human, rabbit, guinea pig).

  • Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution mimicking the intracellular ionic composition.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to isolate the desired potassium current. This involves a series of depolarizing and hyperpolarizing voltage steps from a holding potential to activate and inactivate specific channels.

  • Drug Application: this compound is applied to the external solution at various concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the extent of channel blockade and to calculate parameters such as the IC50 value.

Experimental Workflow for Patch-Clamp Analysis

Patch-Clamp Experimental Workflow A Cell Isolation (e.g., Cardiomyocytes) C Giga-seal Formation A->C B Pipette Preparation & Filling B->C D Whole-Cell Configuration C->D E Application of Voltage-Clamp Protocol D->E F Baseline Current Recording E->F G Application of this compound F->G H Post-drug Current Recording G->H I Data Analysis (e.g., IC50 determination) H->I

Caption: Patch-Clamp Experimental Workflow.

In Vivo Animal Models of Arrhythmia

Animal models are crucial for evaluating the antiarrhythmic efficacy of this compound in a more physiologically relevant setting.

Objective: To assess the ability of this compound to suppress or prevent cardiac arrhythmias.

Example Protocol: Canine Model of Atrial Fibrillation (AF)

  • Model Induction: AF is induced in dogs, for example, by rapid atrial pacing or vagal stimulation.

  • Baseline Recording: Baseline electrocardiogram (ECG) and intracardiac electrograms are recorded to confirm sustained AF.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Monitoring: ECG and electrograms are continuously monitored to assess for conversion to sinus rhythm and to measure changes in electrophysiological parameters (e.g., atrial fibrillation cycle length).

  • Re-induction Attempt: After a period, attempts may be made to re-induce AF to evaluate the prophylactic efficacy of this compound.

  • Data Analysis: The percentage of animals converting to sinus rhythm, the time to conversion, and changes in electrophysiological parameters are analyzed.

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion.

  • Administration: this compound has been primarily studied with intravenous administration.

  • Half-life: The elimination half-life is approximately 8 to 13 hours in circulation.

  • Drug Interactions: Co-administration with P-glycoprotein inhibitors, such as verapamil, can significantly increase the plasma concentration of this compound.

Pharmacokinetic Profile Overview

Pharmacokinetic Profile of this compound cluster_ADME ADME Absorption Absorption (Primarily IV) Systemic_Circulation Systemic Circulation (t1/2: 8-13h) Absorption->Systemic_Circulation Distribution Distribution (Vd not fully characterized) Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Elimination Elimination Excretion->Elimination Tedisamil_Admin This compound Administration Tedisamil_Admin->Absorption Systemic_Circulation->Distribution

Caption: Pharmacokinetic Profile of this compound.

Safety and Tolerability

Clinical and preclinical studies have provided some insights into the safety profile of this compound. The most common adverse effects are related to its mechanism of action and can include bradycardia and QT interval prolongation. As with other class III antiarrhythmic agents, there is a potential risk of proarrhythmia.

Conclusion

This compound is a potent multi-channel potassium blocker with demonstrated antiarrhythmic and anti-ischemic properties in a variety of preclinical and clinical settings. Its primary mechanism of prolonging cardiac repolarization makes it a potential therapeutic agent for arrhythmias such as atrial fibrillation. Further research is needed to fully elucidate its potency on all target channels and to establish a comprehensive pharmacokinetic and safety profile in humans. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in their understanding of this compound.

References

Tedisamil's Impact on Sinoatrial Node Function: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is a pharmaceutical agent investigated for its antiarrhythmic and anti-ischemic properties. Classified as a multi-channel ion blocker, its primary mechanism involves the modulation of potassium channels, which play a crucial role in cardiac repolarization. This technical guide provides a comprehensive overview of the effects of this compound on sinoatrial (SA) node function, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. The sinoatrial node, the heart's natural pacemaker, is a key target for understanding the bradycardic effects of this compound.

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters, with a focus on those relevant to sinoatrial node function.

ParameterSpecies/TissueThis compound Concentration/DoseEffectCitation
Heart Rate Human (Healthy Volunteers)100 mg twice daily-10 beats/min (at rest)[1]
Human (Congestive Heart Failure)IntravenousDecrease from 84 ± 6 to 73 ± 4 beats/min[2]
Canine (Anesthetized)100-1000 µg/kg (i.v.)Dose-dependent reduction[3]
Canine (Conscious, Atrial Flutter Model)1.0 mg/kg (i.v.)Negative chronotropic effect[4]
Action Potential Duration (APD90) Human (Atrial Fibers)1 µM28.9 ± 3.3% prolongation[3]
Human (Ventricular Fibers)1 µM13.3 ± 5.2% prolongation
Dog (Purkinje Fibers)1 µMLengthened
Ventricular Effective Refractory Period (VERP) Ferret (Papillary Muscle)3.0 µM25% increase
Ferret (Papillary Muscle)100 µM133.4 ± 28.8% increase
Rabbit (Isolated Heart)1, 3, 10 µMProlonged from 120 ± 18 ms to 155 ± 19, 171 ± 20, and 205 ± 14 ms, respectively
Ventricular Relative Refractory Period (VRRP) Anesthetized Dogs45.0 µg/kg (i.v.)20 ms increase
Anesthetized Dogs1000 µg/kg (i.v.)56.1 ± 9.8 ms (40.1 ± 8.1%) increase

Note: Data on the direct effects of this compound on Sinus Cycle Length (SCL), Sinoatrial Conduction Time (SACT), and Sinus Node Recovery Time (SNRT) from dedicated studies are limited in the reviewed literature. The heart rate changes are indicative of an effect on the SA node, but direct measurements are needed for a complete understanding.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are descriptions of methodologies typically employed in studies investigating the effects of drugs like this compound on sinoatrial node function.

In Vitro Electrophysiology on Isolated Sinoatrial Node Preparations
  • Tissue Preparation: The sinoatrial node, along with surrounding atrial tissue, is dissected from an animal model (e.g., rabbit, guinea pig). The preparation is then placed in a tissue bath and superfused with an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at a physiological temperature (37°C).

  • Electrophysiological Recording: Intracellular action potentials are recorded from single pacemaker cells within the SA node using sharp glass microelectrodes filled with a high-potassium solution. Parameters such as the spontaneous firing rate (sinus cycle length), action potential duration, and the slope of diastolic depolarization are measured at baseline and after the application of this compound at various concentrations.

  • Measurement of Sinoatrial Conduction Time (SACT): SACT can be estimated using techniques such as the Strauss method or by direct recording from the SA node and surrounding atrial tissue. The Strauss method involves delivering premature atrial stimuli and measuring the return cycle intervals. Direct methods involve placing electrodes on the SA node and the crista terminalis to measure the conduction time of the pacemaker impulse to the atrial muscle.

In Vivo Electrophysiological Studies in Animal Models
  • Animal Preparation: Studies are often conducted in anesthetized or conscious animal models (e.g., dogs, pigs). Catheters with electrodes are inserted into the heart via peripheral blood vessels under fluoroscopic guidance.

  • Intracardiac Recordings: Electrophysiological signals are recorded from various locations within the heart, including the high right atrium near the sinoatrial node. Parameters such as the sinus cycle length, sinus node recovery time (SNRT), and sinoatrial conduction time (SACT) are measured.

  • Sinus Node Recovery Time (SNRT) Measurement: SNRT is assessed by pacing the right atrium at a rate faster than the intrinsic sinus rate for a defined period (e.g., 30-60 seconds). The time from the last paced beat to the first spontaneous sinus beat is the SNRT. The corrected SNRT (CSNRT) is calculated by subtracting the baseline sinus cycle length from the SNRT.

  • Drug Administration: this compound is administered intravenously at escalating doses, and the electrophysiological parameters are re-measured at each dose level to determine dose-dependent effects.

Clinical Electrophysiology Studies in Humans
  • Patient Population: Subjects with or without sinus node dysfunction undergoing clinical electrophysiology studies for other reasons may be enrolled.

  • Procedure: The protocol is similar to in vivo animal studies, involving the placement of intracardiac catheters for recording and stimulation.

  • Measurements: Baseline sinus cycle length, SNRT, and SACT are measured. This compound is then administered intravenously, and the measurements are repeated to assess the drug's effect on human sinoatrial node function.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the sinoatrial node primarily by blocking multiple potassium channels involved in the repolarization phase of the cardiac action potential. This blockade leads to a prolongation of the action potential duration and a slowing of the spontaneous firing rate of pacemaker cells.

Tedisamil_Mechanism_of_Action cluster_SANode Sinoatrial Node Pacemaker Cell cluster_IonChannels Ion Channels cluster_Effects Electrophysiological Effects This compound This compound IKr IKr (Rapid Delayed Rectifier K+ Current) This compound->IKr Blocks IKs IKs (Slow Delayed Rectifier K+ Current) This compound->IKs Blocks Ito Ito (Transient Outward K+ Current) This compound->Ito Blocks If If ('Funny' Current) (Minor Effect) This compound->If Minor Blockade AP_Prolongation Action Potential Duration Prolongation IKr->AP_Prolongation Contributes to IKs->AP_Prolongation Contributes to Ito->AP_Prolongation Contributes to Slowing_Rate Decreased Spontaneous Depolarization Rate AP_Prolongation->Slowing_Rate Leads to Bradycardia Bradycardia (Decreased Heart Rate) Slowing_Rate->Bradycardia Results in

Mechanism of action of this compound on sinoatrial node pacemaker cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on sinoatrial node function in an in vivo setting.

Experimental_Workflow cluster_Preparation Preparation cluster_Baseline Baseline Measurement cluster_Intervention Intervention cluster_PostIntervention Post-Intervention Measurement cluster_Analysis Data Analysis Animal_Prep Animal Preparation (e.g., Anesthesia, Catheter Insertion) Baseline_Recording Record Baseline Electrophysiological Parameters: - Sinus Cycle Length (SCL) - Sinus Node Recovery Time (SNRT) - Sinoatrial Conduction Time (SACT) Animal_Prep->Baseline_Recording Proceed to Drug_Admin Administer this compound (e.g., Intravenous Infusion) Baseline_Recording->Drug_Admin After Baseline Post_Drug_Recording Record Electrophysiological Parameters at Different Doses/Time Points Drug_Admin->Post_Drug_Recording During/After Infusion Data_Analysis Compare Baseline and Post-Tedisamil Data - Statistical Analysis - Dose-Response Curves Post_Drug_Recording->Data_Analysis For Analysis

A typical experimental workflow for in vivo electrophysiological studies.

Conclusion

This compound demonstrates a clear bradycardic effect, which is attributable to its multi-channel blocking properties within the heart's conduction system, including the sinoatrial node. The prolongation of the action potential duration in atrial and pacemaker cells, primarily through the blockade of potassium currents such as IKr, IKs, and Ito, leads to a decreased rate of spontaneous depolarization and consequently a lower heart rate.

While existing data provide a solid foundation for understanding these effects, this technical guide highlights the need for further research to quantify the direct impact of this compound on specific sinoatrial node function parameters like SACT and SNRT. Such studies, employing detailed and standardized experimental protocols, would provide a more complete picture of this compound's electrophysiological profile and its potential as a therapeutic agent. Future investigations should focus on dose-ranging studies in isolated sinoatrial node preparations and in vivo models to precisely delineate the concentration- and dose-dependent effects on all aspects of sinoatrial node function.

References

Unveiling the Cardioprotective Potential: An In-depth Analysis of Tedisamil's Anti-Ischemic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedisamil is a potent pharmaceutical agent initially investigated for its antianginal effects and later recognized for its significant antiarrhythmic properties. Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the blockade of multiple potassium channels, leading to a prolongation of the cardiac action potential and effective refractory period. This dual action offers a unique therapeutic profile, addressing both cardiac rhythm disturbances and the underlying ischemic conditions that often precipitate them. This technical guide provides a comprehensive overview of the anti-ischemic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide. It can manifest as stable angina, unstable angina, or myocardial infarction. The primary therapeutic goals in managing ischemia are to reduce myocardial oxygen demand and to increase oxygen supply. This compound, a bispidine derivative, has demonstrated efficacy in achieving these goals through a novel mechanism of action centered on the modulation of cardiac ion channels.[1][2] Initially developed for its anti-ischemic properties, subsequent research revealed its potent antiarrhythmic effects, positioning it as a promising agent for patients with coronary artery disease who are also at risk for arrhythmias.[1][3]

Mechanism of Action: A Multi-Channel Blocker

This compound exerts its anti-ischemic and antiarrhythmic effects primarily by blocking several key potassium channels involved in the repolarization phase of the cardiac action potential. This blockade prolongs the duration of the action potential, which in turn reduces heart rate and myocardial oxygen consumption.[4]

The primary molecular targets of this compound include:

  • Transient Outward Potassium Current (Ito): this compound is a potent blocker of the Ito channel, which is responsible for the early phase of repolarization. Inhibition of Ito contributes significantly to the prolongation of the action potential duration.

  • Delayed Rectifier Potassium Currents (IKr and IKs): These currents are crucial for the later stages of repolarization. This compound blocks both IKr (the rapid component) and IKs (the slow component), further extending the action potential duration and the effective refractory period.

  • ATP-Sensitive Potassium Channel (IK-ATP): In ischemic conditions, the opening of IK-ATP channels can lead to a shortening of the action potential and an increased risk of arrhythmias. This compound has been shown to modulate these channels, which may contribute to its protective effects during ischemia.

  • Sodium Channels (INa): At higher concentrations (above 20μM), this compound can also inhibit sodium currents in cardiac muscle, which may add to its antiarrhythmic activity.

This multi-channel blockade results in a dose-dependent reduction in heart rate (negative chronotropic effect) and a decrease in myocardial oxygen demand, which are key components of its anti-ischemic action.

Signaling Pathway of this compound's Action

Tedisamil_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcomes Therapeutic Outcomes This compound This compound Ito Ito (Transient Outward K+) This compound->Ito Blocks IKr_IKs IKr / IKs (Delayed Rectifier K+) This compound->IKr_IKs Blocks IK_ATP IK-ATP (ATP-Sensitive K+) This compound->IK_ATP Modulates INa INa (Sodium Channel) (at high concentrations) This compound->INa Inhibits APD_Prolongation Action Potential Duration Prolongation Ito->APD_Prolongation IKr_IKs->APD_Prolongation ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation Anti_Ischemic Anti-Ischemic Effects (Reduced O2 Demand) APD_Prolongation->Anti_Ischemic Anti_Arrhythmic Anti-Arrhythmic Effects ERP_Prolongation->Anti_Arrhythmic

Caption: Mechanism of action of this compound.

Quantitative Data on Anti-Ischemic Efficacy

Clinical and preclinical studies have provided quantitative evidence of this compound's anti-ischemic effects. The following tables summarize key findings.

Table 1: Hemodynamic and Anti-Ischemic Effects in Patients with Coronary Artery Disease
ParameterDose of this compound (IV)Change from Baselinep-valueReference
Heart Rate (Rest)0.3 mg/kg-13%< 0.001
Heart Rate (Max Exercise)0.3 mg/kg-9%< 0.05
Cardiac Output0.3 mg/kg-10%< 0.05
ST-Segment Depression0.3 mg/kg-42%< 0.001
Plasma Catecholamine Levels0.4 mg/kg-115-150 pg/ml< 0.01
QTc Interval Prolongation0.4 mg/kg+16%< 0.001
Table 2: Efficacy in Patients with Stable Angina (14-day treatment)
ParameterDose of this compound (oral, twice daily)OutcomeSignificanceReference
Total Exercise Duration50 mg, 100 mg, 150 mgDose-dependent prolongationSignificant at all concentrations
Sum of ST-Segment Depression50 mg, 100 mg, 150 mgDose-dependent reductionSignificant at all concentrations
Frequency of Anginal Attacks50 mg, 100 mg, 150 mgDose-dependent decreaseSignificant for all doses in the second week
Consumption of Short-Acting Nitrates50 mg, 100 mg, 150 mgDose-dependent decreaseSignificant for all doses in the second week
Table 3: Antiarrhythmic Efficacy in a Rat Model of Ischemia-Induced Arrhythmias
CompoundED50 (μmol kg−1 min−1)Reference
This compound3.0 ± 1.3
Lidocaine4.9 ± 0.6

Experimental Protocols

The investigation of this compound's anti-ischemic properties has involved a range of in vitro and in vivo experimental models. The following sections provide an overview of the key methodologies employed.

In Vitro Electrophysiology: Conventional Microelectrode Technique

This technique is used to measure the transmembrane action potentials of isolated cardiac fibers.

  • Tissue Preparation: Human atrial and ventricular muscle fibers are obtained from patients undergoing cardiac surgery. The tissues are dissected into small preparations and superfused with a Tyrode's solution gassed with 95% O2 and 5% CO2 at 37°C.

  • Recording: Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells. The transmembrane potential is recorded using a high-input impedance amplifier.

  • Stimulation: The preparations are stimulated at a defined frequency (e.g., 1 Hz) using bipolar electrodes.

  • Drug Application: After a baseline recording period, this compound is added to the superfusate at various concentrations to assess its effects on action potential parameters, such as duration (APD), amplitude, and maximal rate of depolarization (Vmax).

Experimental Workflow: In Vitro Electrophysiology

InVitro_Workflow Tissue_Prep Tissue Preparation (Human Cardiac Fibers) Superfusion Superfusion with Tyrode's Solution (37°C, 95% O2 / 5% CO2) Tissue_Prep->Superfusion Microelectrode_Impale Microelectrode Impalement (3 M KCl filled) Superfusion->Microelectrode_Impale Stimulation Electrical Stimulation (e.g., 1 Hz) Microelectrode_Impale->Stimulation Baseline_Recording Baseline Action Potential Recording Stimulation->Baseline_Recording Tedisamil_Application Application of this compound (various concentrations) Baseline_Recording->Tedisamil_Application Post_Drug_Recording Post-Drug Action Potential Recording Tedisamil_Application->Post_Drug_Recording Data_Analysis Data Analysis (APD, Vmax, etc.) Post_Drug_Recording->Data_Analysis

Caption: Workflow for in vitro electrophysiological studies.

In Vivo Hemodynamic and Anti-Ischemic Assessment in Patients

This protocol is designed to assess the hemodynamic and anti-ischemic effects of this compound in patients with coronary artery disease.

  • Patient Population: Patients with angiographically confirmed coronary artery disease and reproducible ST-segment depression on an exercise ECG.

  • Catheterization: A multi-lumen pulmonary artery catheter is inserted, typically via an internal jugular or femoral vein, to measure right atrial pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure.

  • Baseline Measurements: Hemodynamic parameters and cardiac output are measured at rest.

  • Drug Administration: this compound is administered intravenously at escalating doses.

  • Exercise Protocol: Patients perform a graded bicycle exercise test, with workload increasing at set intervals.

  • Measurements during Exercise: Hemodynamic parameters, ECG (for ST-segment changes), heart rate, and blood pressure are continuously monitored. Blood samples may be drawn to measure plasma lactate and catecholamine levels.

Treadmill Exercise Testing for Stable Angina

This is a standard clinical protocol to evaluate the efficacy of antianginal medications.

  • Study Design: A prospective, double-blind, placebo-controlled study.

  • Patient Population: Patients with a history of stable angina.

  • Treatment: Patients are randomized to receive different oral doses of this compound or a placebo, typically twice daily for a specified period (e.g., 14 days).

  • Exercise Testing: A standardized treadmill exercise protocol (e.g., Bruce protocol) is performed at baseline and after the treatment period.

  • Primary Endpoints:

    • Total exercise duration.

    • Time to onset of anginal pain.

    • Time to onset of 1 mm ST-segment depression.

    • Sum of ST-segment depression at maximum workload.

  • Secondary Endpoints:

    • Frequency of anginal attacks (recorded in patient diaries).

    • Consumption of short-acting nitrates.

Experimental Workflow: Clinical Anti-Ischemic Assessment

Clinical_Workflow cluster_rhc Right Heart Catheterization Protocol cluster_treadmill Treadmill Exercise Testing Protocol Patient_Selection_RHC Patient Selection (CAD with exercise-induced ischemia) Catheter_Insertion Pulmonary Artery Catheter Insertion Patient_Selection_RHC->Catheter_Insertion Baseline_Hemo Baseline Hemodynamic Measurements Catheter_Insertion->Baseline_Hemo Tedisamil_IV IV this compound Administration Baseline_Hemo->Tedisamil_IV Exercise_Test_RHC Graded Bicycle Exercise Test Tedisamil_IV->Exercise_Test_RHC Hemo_Monitoring Continuous Hemodynamic & ECG Monitoring Exercise_Test_RHC->Hemo_Monitoring Patient_Selection_Treadmill Patient Selection (Stable Angina) Randomization Randomization (this compound vs. Placebo) Patient_Selection_Treadmill->Randomization Baseline_Treadmill Baseline Treadmill Exercise Test Randomization->Baseline_Treadmill Treatment_Period Oral Treatment Period (e.g., 14 days) Baseline_Treadmill->Treatment_Period Final_Treadmill Final Treadmill Exercise Test Treatment_Period->Final_Treadmill Endpoint_Analysis Analysis of Efficacy Endpoints Final_Treadmill->Endpoint_Analysis

Caption: Clinical trial workflows for assessing anti-ischemic properties.

Preclinical Model of Myocardial Ischemia

Animal models are crucial for investigating the direct effects of drugs on ischemic myocardium.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized (e.g., with sodium pentobarbital).

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.

  • Drug Administration: this compound can be administered intravenously before or after the induction of ischemia.

  • Arrhythmia Monitoring: The ECG is continuously monitored to record the incidence and duration of ischemia-induced arrhythmias, such as ventricular tachycardia and ventricular fibrillation.

  • Infarct Size Measurement: After a period of ischemia and reperfusion, the heart can be excised and stained (e.g., with triphenyltetrazolium chloride) to determine the size of the infarcted area.

Conclusion

This compound possesses significant anti-ischemic properties that are mechanistically linked to its ability to block multiple cardiac potassium channels. This action leads to a reduction in heart rate and myocardial oxygen demand, which has been confirmed in both preclinical and clinical studies. The dose-dependent improvement in exercise tolerance and reduction in anginal symptoms in patients with coronary artery disease highlight its therapeutic potential. The detailed experimental protocols described herein provide a framework for the continued investigation of this compound and other multi-channel blocking agents in the context of ischemic heart disease. The dual anti-ischemic and antiarrhythmic profile of this compound makes it a particularly interesting candidate for further development, especially for patient populations where both conditions coexist.

References

Tedisamil's Role in Modulating Cardiac Action Potentials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental class III antiarrhythmic agent that has demonstrated significant potential in the management of cardiac arrhythmias, particularly atrial fibrillation. Its primary mechanism of action involves the modulation of cardiac action potentials through the blockade of multiple potassium channels. This guide provides a comprehensive technical overview of this compound's pharmacological properties, its effects on ion channels, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its antiarrhythmic effects by prolonging the duration of the cardiac action potential (APD) and the effective refractory period (ERP) in both atrial and ventricular myocytes. This is achieved through the blockade of several key potassium currents responsible for cardiac repolarization. The primary targets of this compound are:

  • Transient Outward Potassium Current (Ito): this compound is a potent blocker of Ito, which is responsible for the early phase of repolarization (Phase 1) of the action potential.

  • Delayed Rectifier Potassium Currents (IKr and IKs): this compound also inhibits the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for the later stages of repolarization (Phase 3).

  • ATP-Sensitive Potassium Current (IK-ATP): Blockade of IK-ATP channels by this compound contributes to its antiarrhythmic and anti-ischemic properties.

By blocking these potassium channels, this compound effectively delays repolarization, thereby prolonging the APD and making the cardiac tissue less susceptible to re-entrant arrhythmias. The effect of this compound is more pronounced in atrial tissue compared to ventricular tissue.

Quantitative Data

The inhibitory effects of this compound on various cardiac ion channels and its impact on action potential parameters have been quantified in several studies.

Inhibitory Concentration (IC50) of this compound on Cardiac Potassium Channels
Ion ChannelSpeciesIC50 (µM)Reference
ItoHuman (ventricular myocytes)4.4
ItoRat (ventricular myocytes)~1-20 (dose-dependent block)
IKrNot SpecifiedPotent Blocker
IKsNot SpecifiedPotent Blocker
IK-ATPNot SpecifiedBlocked at high concentrations

Note: Specific IC50 values for IKr, IKs, and IK-ATP for this compound are not consistently reported in the literature, though it is established as a blocker of these channels.

Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)
ParameterSpecies/TissueThis compound Concentration/DoseEffectReference
APDHuman (ventricular)0.3 mg/kg (i.v.)+16% at 90% repolarization
APDRat (epicardial)0.5-4 mg/kg (i.v.)Prolonged by up to 400%
ERPFerret (papillary muscle)3.0 µM+25%
ERPFerret (papillary muscle)100 µM+133.4% ± 28.8%
Ventricular ERPAnesthetized Dog100-1000 µg/kg (i.v.)Significant increase
Ventricular ERPRabbit (isolated heart)1 µM155 ± 19 ms (from 120 ± 18 ms baseline)
Ventricular ERPRabbit (isolated heart)3 µM171 ± 20 ms
Ventricular ERPRabbit (isolated heart)10 µM205 ± 14 ms
QTc IntervalHuman0.3 mg/kg (i.v.)+10%
QTc IntervalAnesthetized Dog100-1000 µg/kg (i.v.)Significant increase

Signaling Pathways and Experimental Workflows

This compound's Interaction with Cardiac Potassium Channels

The following diagram illustrates the primary mechanism of action of this compound on the cardiac action potential.

Tedisamil_Mechanism cluster_AP Cardiac Action Potential cluster_channels Potassium Channels cluster_effects Electrophysiological Effects Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 This compound This compound Ito Ito (Kv4.3) This compound->Ito Blocks IKr IKr (hERG) This compound->IKr Blocks IKs IKs (KCNQ1/KCNE1) This compound->IKs Blocks IKATP IK-ATP This compound->IKATP Blocks Ito->Phase 1 Mediates Early Repolarization APD_Prolongation Action Potential Duration Prolongation IKr->Phase 3 Mediates Late Repolarization IKs->Phase 3 Mediates Late Repolarization ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Prolongation->Antiarrhythmic_Effect

This compound's primary mechanism of action on cardiac K+ channels.
General Workflow for In Vitro Characterization of this compound

This diagram outlines a typical experimental workflow for characterizing the in vitro effects of a novel antiarrhythmic compound like this compound.

InVitro_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Cardiomyocyte_Isolation Isolation of Ventricular Myocytes Patch_Clamp Whole-Cell Patch Clamp Cardiomyocyte_Isolation->Patch_Clamp Voltage_Protocol Application of Specific Voltage-Clamp Protocols Patch_Clamp->Voltage_Protocol APD_Measurement Action Potential Duration Measurement Patch_Clamp->APD_Measurement Current_Measurement Measurement of Ion Currents (Ito, IKr, IKs) Voltage_Protocol->Current_Measurement IC50_Determination IC50 Curve Generation Current_Measurement->IC50_Determination

A typical in-vitro experimental workflow.
General Workflow for In Vivo Assessment of this compound

This diagram illustrates a common workflow for evaluating the antiarrhythmic efficacy of a compound like this compound in a preclinical animal model.

InVivo_Workflow cluster_0 Animal Model cluster_1 Drug Administration & Monitoring cluster_2 Efficacy & Safety Assessment Model_Induction Induction of Atrial Fibrillation (e.g., rapid atrial pacing) Drug_Admin Intravenous Administration of this compound Model_Induction->Drug_Admin ECG_Monitoring Continuous ECG Monitoring Drug_Admin->ECG_Monitoring Conversion_Rate Assessment of Conversion to Sinus Rhythm ECG_Monitoring->Conversion_Rate Hemodynamic_Effects Monitoring of Hemodynamic Parameters ECG_Monitoring->Hemodynamic_Effects Proarrhythmic_Risk Evaluation of Proarrhythmic Events ECG_Monitoring->Proarrhythmic_Risk

A typical in-vivo experimental workflow.

Experimental Protocols

Isolation of Ventricular Myocytes for Patch-Clamp Studies

Objective: To obtain single, viable ventricular myocytes for electrophysiological recordings.

Materials:

  • Langendorff perfusion system

  • Enzyme solution: Collagenase type II and protease type XIV

  • Krebs-Henseleit buffer

  • Calcium-free Tyrode's solution

Protocol:

  • The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Retrograde perfusion with calcium-free Tyrode's solution is performed to wash out blood.

  • The heart is then perfused with an enzyme solution to digest the extracellular matrix.

  • The ventricles are minced and gently agitated to release single cardiomyocytes.

  • The cell suspension is filtered and centrifuged to pellet the myocytes.

  • The myocytes are resuspended in a storage solution and gradually re-introduced to calcium.

Whole-Cell Patch-Clamp for Measuring Potassium Currents

Objective: To record specific potassium currents (Ito, IKr, IKs) and assess the blocking effect of this compound.

Solutions:

  • External Solution (for Ito): Contains physiological concentrations of ions, with CdCl2 to block calcium channels.

  • Pipette Solution (for Ito): Contains a high concentration of potassium and a potassium-chelating agent.

  • Pharmacological Blockers: Specific blockers for IKr (e.g., E-4031) and IKs (e.g., Chromanol 293B) are used to isolate each current.

Voltage-Clamp Protocols:

  • Ito: A holding potential of -80 mV is used, followed by a prepulse to -40 mV to inactivate sodium channels, and then a series of depolarizing test pulses (e.g., from -30 mV to +60 mV).

  • IKr: A holding potential of -50 mV is used, followed by a depolarizing pulse to +20 mV, and then a repolarizing pulse to -50 mV to elicit the characteristic tail current.

  • IKs: A holding potential of -50 mV is used, followed by long depolarizing pulses (e.g., 2 seconds) to various voltages to activate the slow current.

Data Analysis:

  • The peak current amplitude for each current is measured before and after the application of various concentrations of this compound.

  • The percentage of current block is calculated for each concentration.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

In Vivo Model of Atrial Fibrillation

Objective: To induce atrial fibrillation in an animal model and evaluate the efficacy of this compound in converting the arrhythmia to sinus rhythm.

Animal Model: Canine models are frequently used.

Protocol:

  • Induction of Atrial Fibrillation:

    • Rapid Atrial Pacing: A pacemaker is implanted, and the atria are paced at a high frequency (e.g., 400-600 bpm) for a period of hours to weeks to induce sustained AF.

    • Vagal Stimulation: The vagus nerve is stimulated electrically to create a substrate for AF.

  • Drug Administration: Once sustained AF is established, this compound is administered intravenously at various doses.

  • Monitoring: The electrocardiogram (ECG) is continuously monitored to assess for conversion to sinus rhythm, changes in heart rate, and any proarrhythmic events. Hemodynamic parameters such as blood pressure are also monitored.

  • Efficacy Assessment: The primary endpoint is the rate of conversion to and maintenance of sinus rhythm. The time to conversion is also a key parameter.

Conclusion

This compound is a multichannel potassium channel blocker with potent antiarrhythmic properties, particularly in the atria. Its mechanism of action, involving the prolongation of the action potential duration and effective refractory period, makes it a promising candidate for the treatment of atrial fibrillation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel antiarrhythmic agents. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

In-Depth Technical Guide to the Basic Electrophysiology of Tedisamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental pharmaceutical agent investigated for its antiarrhythmic properties, particularly in the context of atrial fibrillation.[1] Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the modulation of cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[2] This technical guide provides a comprehensive overview of the basic electrophysiology of this compound, detailing its effects on various cardiac ion channels, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism of action.

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily by blocking multiple potassium channels involved in the repolarization phase of the cardiac action potential.[3] This blockade delays the efflux of potassium ions, thereby prolonging the repolarization process and extending the duration of the action potential. This, in turn, increases the effective refractory period of cardiac myocytes, making them less susceptible to premature excitation and thereby suppressing arrhythmias. While its main targets are potassium channels, this compound has also been shown to have some effects on sodium and calcium channels, particularly at higher concentrations.

The primary ion channels affected by this compound include:

  • Transient Outward Potassium Current (Ito): this compound is a potent blocker of the Ito channel, which is responsible for the early phase of repolarization (Phase 1) of the action potential.

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): Blockade of IKr, mediated by the hERG channel, is a hallmark of Class III antiarrhythmic drugs and contributes significantly to APD prolongation. This compound has been shown to inhibit this current.

  • Slowly Activating Delayed Rectifier Potassium Current (IKs): this compound also affects the IKs current, which plays a role in the later stages of repolarization.

  • ATP-Sensitive Potassium Current (IK-ATP): At higher concentrations, this compound can block the IK-ATP channel, which is important under ischemic conditions.

The multi-channel blocking profile of this compound contributes to its overall electrophysiological effects.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.

ParameterSpecies/TissueConcentrationEffectReference
Action Potential Duration (APD90) Human Atrial Muscle1 µM28.9 ± 3.3% prolongation
Human Ventricular Muscle1 µM13.3 ± 5.2% prolongation
Effective Refractory Period (ERP) Ferret Papillary Muscle3.0 µM25% increase
Ferret Papillary Muscle100 µM133.4 ± 28.8% increase
Rabbit Isolated Heart1 µMProlonged from 120 to 155 ms
Rabbit Isolated Heart3 µMProlonged from 120 to 171 ms
Rabbit Isolated Heart10 µMProlonged from 120 to 205 ms
Maximal Rate of Depolarization (Vmax) Human Ventricular Muscle1 µM12.9 ± 6.5% depression
Ion ChannelCell TypeIC50Experimental ConditionsReference
Transient Outward K+ Current (Ito) Human Ventricular Myocytes4.4 µMWhole-cell voltage clamp
CHO cells expressing Kv4.3/KChIP211-16 µMWhole-cell voltage clamp
Rapid Delayed Rectifier K+ Current (IKr/hERG) AT-1 cells, HERG-transfected Ltk cells< 1 µM (for potent blockers)Not specified for this compound in this study
Slow Delayed Rectifier K+ Current (IKs) -Data not available-
ATP-Sensitive K+ Current (IK-ATP) Dog Ventricular Muscle-Blockade observed, preventing pinacidil-induced APD shortening

Experimental Protocols

The electrophysiological effects of this compound have been characterized using a variety of standard laboratory techniques. Below are detailed methodologies for key experiments.

Measurement of Action Potential Duration (APD)

Objective: To determine the effect of this compound on the duration of the cardiac action potential in isolated cardiac tissue.

Methodology: Conventional Microelectrode Technique

  • Tissue Preparation: Trabeculae or papillary muscles are dissected from cardiac tissue (e.g., human atrial or ventricular muscle) and mounted in a tissue bath.

  • Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).

  • Stimulation: The tissue is stimulated at a fixed frequency (e.g., 1 Hz) using platinum electrodes to elicit action potentials.

  • Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.

  • Data Acquisition: The amplified signals are digitized and stored on a computer for offline analysis.

  • Drug Application: After a baseline recording period, this compound is added to the superfusion solution at the desired concentration.

  • Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application. Statistical analysis is performed to determine the significance of any changes.

Measurement of Ion Channel Currents (Whole-Cell Voltage Clamp)

Objective: To quantify the inhibitory effect of this compound on specific cardiac ion channels (e.g., Ito, IKr, IKs).

Methodology: Whole-Cell Patch-Clamp Technique

  • Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution appropriate for the specific current being measured.

  • Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the cell's interior.

  • Voltage Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to isolate and measure the current of interest. This involves holding the membrane potential at a specific level and applying a series of voltage steps.

    • For Ito: A depolarizing pulse to +50 mV from a holding potential of -80 mV is typically used.

    • For IKr: A depolarizing pulse to a positive potential (e.g., +20 mV) is followed by a repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic tail current.

    • For IKs: A long depolarizing pulse is applied to activate the slow IKs current.

  • Drug Application: this compound is applied to the extracellular solution via a perfusion system.

  • Data Analysis: The peak current amplitude before and after drug application is measured to determine the percentage of block. The concentration-response relationship is then fitted to a Hill equation to calculate the IC50 value.

Visualizations

Signaling Pathway of this compound's Effect on Cardiac Action Potential

Tedisamil_Mechanism cluster_channels This compound This compound Ito Ito Block This compound->Ito IKr IKr Block This compound->IKr IKs IKs Block This compound->IKs IK_ATP IK-ATP Block (High Concentration) This compound->IK_ATP K_Efflux Decreased K+ Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Mechanism of action of this compound on cardiac repolarization.

Experimental Workflow for Whole-Cell Voltage Clamp

Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Cell_Isolation 1. Isolate Cardiac Myocytes Pipette_Prep 2. Prepare Patch Pipette (Fill with Internal Solution) Giga_Seal 3. Form Gigaohm Seal Pipette_Prep->Giga_Seal Whole_Cell 4. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol 5. Apply Voltage Clamp Protocol Whole_Cell->Voltage_Protocol Baseline_Current 6. Record Baseline Current Voltage_Protocol->Baseline_Current Apply_this compound 7. Apply this compound Baseline_Current->Apply_this compound Record_Drug_Effect 8. Record Current in Presence of Drug Apply_this compound->Record_Drug_Effect Analysis 9. Analyze Data (Calculate % Block, IC50) Record_Drug_Effect->Analysis

Caption: Workflow for a whole-cell voltage-clamp experiment.

Conclusion

This compound is a multi-channel blocking antiarrhythmic agent with a primary effect on cardiac potassium currents. Its ability to prolong the action potential duration and effective refractory period underlies its therapeutic potential in treating arrhythmias such as atrial fibrillation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the basic electrophysiology of this compound for researchers and professionals in the field of drug development. Further investigation into its effects on specific ion channel subtypes and its clinical efficacy and safety are warranted.

References

Methodological & Application

Application Notes and Protocols for Tedisamil Patch Clamp Assays on IKr Current

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental class III antiarrhythmic agent recognized for its potent bradycardic and anti-ischemic properties.[1][2] Its primary mechanism of action involves the blockade of multiple cardiac potassium channels, including the rapid component of the delayed rectifier potassium current (IKr), the transient outward current (Ito), and the slow component of the delayed rectifier potassium current (IKs).[3][4] The inhibition of IKr, encoded by the human ether-a-go-go-related gene (hERG), is a critical factor in this compound's ability to prolong the cardiac action potential and QT interval, contributing to its antiarrhythmic effects.[5]

These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on the IKr current using the whole-cell patch clamp technique. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in cardiac safety pharmacology and drug discovery.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effect on potassium currents.

ParameterValueCell TypeCommentsReference
IC50 2.9 µMGuinea-pig portal vein smooth muscle cellsInhibition of the delayed rectifier K+ current.
Effective Concentration 0.3 - 3 µMRabbit isolated heartsProlongation of the QT interval and proarrhythmic effects observed.
Mechanism of Action Open channel blockCardiac myocytesBinds to the channel in its open configuration.
Site of Action IntracellularCardiac myocytesMore effective when applied inside the cell.
Use/Voltage Dependence Not significantly use- or voltage-dependentCardiac myocytesThe blocking effect is consistent across different membrane potentials and stimulation frequencies.

Signaling Pathways and Mechanisms

This compound's primary effect on the IKr current is through direct blockade of the hERG potassium channel. The proposed mechanism is an open-channel block , where the drug binds to the channel pore when it is in the open conformation, thereby preventing the efflux of potassium ions. This action prolongs the repolarization phase of the cardiac action potential. The binding site for this compound appears to be located on the intracellular side of the channel.

Tedisamil_Mechanism cluster_membrane Cell Membrane IKr_Channel_Closed IKr Channel (Closed) IKr_Channel_Open IKr Channel (Open) IKr_Channel_Closed->IKr_Channel_Open IKr_Channel_Blocked IKr Channel (Blocked) IKr_Channel_Open->IKr_Channel_Blocked K_ion K+ IKr_Channel_Open->K_ion K+ Efflux (Repolarization) No_K_efflux K+ Efflux Blocked IKr_Channel_Blocked->No_K_efflux Depolarization Depolarization Depolarization->IKr_Channel_Closed Opens Repolarization_Delayed Delayed Repolarization Tedisamil_in Intracellular This compound Tedisamil_in->IKr_Channel_Open Binds to open state No_K_efflux->Repolarization_Delayed

Caption: this compound's open-channel block of the IKr current.

Experimental Protocols

This section details the whole-cell patch clamp protocol for measuring IKr currents in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) and assessing the inhibitory effect of this compound.

Cell Culture and Preparation
  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene encoding the hERG channel.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.

  • Cell Plating: For patch clamp experiments, plate cells onto small glass coverslips at a low density to allow for the isolation of single cells. Grow for 24-48 hours before the experiment.

Solutions and Reagents
  • External Solution (Tyrode's Buffer):

    • 140 mM NaCl

    • 5 mM KCl

    • 1 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM Glucose

    • 10 mM HEPES

    • Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution:

    • 120 mM K-Aspartate

    • 20 mM KCl

    • 5 mM MgATP

    • 10 mM EGTA

    • 10 mM HEPES

    • Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO or water). Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations.

Whole-Cell Patch Clamp Procedure
  • Micropipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Cell Stabilization: Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the cytoplasm with the pipette solution and to achieve a stable recording baseline.

  • Current Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply the voltage protocol (see below) to elicit IKr currents.

    • Record the baseline current in the external solution (vehicle control).

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the current at steady-state block (typically after 3-5 minutes of perfusion).

    • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.

  • Data Acquisition: Digitize the current signals at a suitable sampling rate (e.g., 10 kHz) and filter at an appropriate frequency (e.g., 2 kHz).

Voltage Clamp Protocol for IKr (hERG) Current

A standard "step-ramp" voltage protocol is recommended to assess IKr inhibition.

  • Holding Potential: -80 mV

  • Depolarizing Step: Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarizing Ramp: Repolarize back to -80 mV with a ramp of 1 V/s. The peak tail current during this ramp is measured as the IKr current.

  • Inter-pulse Interval: Repeat the protocol every 10-15 seconds to allow for recovery from inactivation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the patch clamp experiment.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_rec Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing cells) Mount_Cell Mount Coverslip in Recording Chamber Cell_Culture->Mount_Cell Solution_Prep Prepare External & Internal Solutions Solution_Prep->Mount_Cell Tedisamil_Prep Prepare this compound Stock & Dilutions Drug_Application Apply this compound Tedisamil_Prep->Drug_Application Pipette_Approach Approach Cell with Micropipette Mount_Cell->Pipette_Approach Giga_Seal Form Giga-seal (>1 GΩ) Pipette_Approach->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Stabilize Stabilize Cell (5-10 min) Whole_Cell->Stabilize Baseline_Record Record Baseline IKr (Vehicle Control) Stabilize->Baseline_Record Baseline_Record->Drug_Application Drug_Record Record IKr with This compound Drug_Application->Drug_Record Washout Washout with External Solution Drug_Record->Washout Washout_Record Record IKr after Washout Washout->Washout_Record Measure_Current Measure Peak Tail Current Washout_Record->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Dose_Response Generate Dose-Response Curve & Calculate IC50 Calculate_Inhibition->Dose_Response

Caption: Workflow for this compound patch clamp experiments.

Data Analysis

  • Current Measurement: Measure the peak amplitude of the tail current during the repolarizing ramp for each condition (baseline, drug application, washout).

  • Percentage Inhibition: Calculate the percentage of current inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100 where I_drug is the peak tail current in the presence of this compound and I_baseline is the peak tail current before drug application.

  • Dose-Response Curve: Plot the percentage inhibition as a function of the this compound concentration. Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

    % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where [Drug] is the concentration of this compound and n is the Hill coefficient.

Conclusion

This document provides a comprehensive guide for investigating the effects of this compound on the IKr current using the whole-cell patch clamp technique. Adherence to this standardized protocol will enable the generation of robust and reproducible data, which is essential for understanding the electrophysiological profile of this compound and for assessing its potential cardiac liability in drug development.

References

Application Notes and Protocols for In Vitro Cardiac Action Potential Measurement with Tedisamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is a potent multi-ion channel blocker investigated for its antiarrhythmic properties.[1] Primarily classified as a Class III antiarrhythmic agent, its principal mechanism of action involves the blockade of several potassium channels, including the transient outward (Ito), the delayed rectifier (IKr and IKs), and the ATP-sensitive (IK-ATP) potassium currents. This blockade leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for suppressing cardiac arrhythmias.[2][3] Additionally, this compound has been shown to exhibit some activity on sodium and calcium channels, contributing to its complex electrophysiological profile.

These application notes provide detailed protocols for the in vitro assessment of this compound's effects on cardiac action potentials using two primary methodologies: the gold-standard manual patch-clamp technique and the higher-throughput microelectrode array (MEA) platform. The provided protocols are intended to guide researchers in accurately characterizing the electrophysiological effects of this compound and similar compounds on cardiac myocytes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key cardiac action potential parameters as reported in the scientific literature.

Table 1: Effect of this compound on Action Potential Duration (APD) in Human Cardiac Fibers

ParameterTissue TypeThis compound Concentration (µM)% Prolongation of APD90 (mean ± SEM)Reference
APD90Atrial Muscle128.9 ± 3.3[1]
APD90Ventricular Muscle113.3 ± 5.2[1]

Table 2: Effect of this compound on Ventricular Effective Refractory Period (VERP) in Rabbit Isolated Hearts

This compound Concentration (µM)VERP (ms, mean ± SD)% Increase from BaselineReference
0 (Baseline)120 ± 18-
1155 ± 1929.2%
3171 ± 2042.5%
10205 ± 1470.8%

Table 3: Electrophysiological Effects of this compound in Ferret Papillary Muscle

This compound Concentration (µM)ParameterEffectReference
3.0ERP25% increase
100ERP133.4% ± 28.8% increase

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action on Cardiac Ion Channels

Tedisamil_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_K_channels Potassium Channels cluster_other_channels Other Ion Channels cluster_effects Electrophysiological Effects This compound This compound IKr IKr This compound->IKr Block IKs IKs This compound->IKs Block Ito Ito This compound->Ito Block IK_ATP IK-ATP This compound->IK_ATP Block INa INa (Sodium Channel) This compound->INa Weak Block ICaL ICa,L (Calcium Channel) This compound->ICaL Weak Block AP_Prolongation Action Potential Prolongation IKr->AP_Prolongation Leads to IKs->AP_Prolongation Leads to Ito->AP_Prolongation Leads to IK_ATP->AP_Prolongation Leads to ERP_Increase Effective Refractory Period Increase AP_Prolongation->ERP_Increase Results in Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for In Vitro Cardiac Action Potential Measurement

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation (e.g., human, rabbit, hiPSC-CMs) Cell_Culture Cell Culture/Plating (for MEA) Cell_Isolation->Cell_Culture Patch_Clamp Manual Patch-Clamp Cell_Isolation->Patch_Clamp MEA Microelectrode Array (MEA) Cell_Culture->MEA Solution_Prep Preparation of Solutions (Extracellular, Intracellular, this compound) Solution_Prep->Patch_Clamp Solution_Prep->MEA Baseline Baseline Recording (Control) Patch_Clamp->Baseline MEA->Baseline Drug_Application Application of this compound (Vehicle Control and Increasing Concentrations) Baseline->Drug_Application Washout Washout Drug_Application->Washout AP_Parameters Measurement of Action Potential Parameters (APD, ERP, Vmax, etc.) Washout->AP_Parameters Dose_Response Dose-Response Analysis AP_Parameters->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: General experimental workflow for in vitro cardiac action potential measurement.

Experimental Protocols

Protocol 1: Manual Patch-Clamp Recording of Cardiac Action Potentials

This protocol is adapted from standard methodologies for whole-cell patch-clamp recordings from isolated ventricular myocytes.

1. Materials and Solutions

  • Isolated Cardiomyocytes: Freshly isolated ventricular myocytes from a suitable species (e.g., rabbit, guinea pig) or commercially available human iPSC-derived cardiomyocytes (hiPSC-CMs).

  • Extracellular (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should be used.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and analysis software.

  • Borosilicate Glass Pipettes: Pulled to a resistance of 2-4 MΩ when filled with intracellular solution.

2. Experimental Procedure

  • Cell Plating: Allow isolated cardiomyocytes to adhere to laminin-coated glass coverslips in a perfusion chamber on the stage of the inverted microscope.

  • Perfusion: Continuously perfuse the cells with oxygenated (95% O₂/5% CO₂) extracellular solution at a constant temperature (36 ± 1 °C).

  • Pipette Positioning and Sealing:

    • Lower the patch pipette filled with intracellular solution towards a single, healthy cardiomyocyte.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once in proximity to the cell, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Stabilization: Allow the cell to stabilize for 5-10 minutes, monitoring the resting membrane potential and action potential characteristics.

  • Baseline Recording:

    • Switch to current-clamp mode.

    • Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

    • Record stable baseline action potentials for at least 5 minutes.

  • This compound Application:

    • Begin perfusion with the extracellular solution containing the lowest concentration of this compound.

    • Record action potentials for 5-10 minutes at each concentration to allow for steady-state effects.

    • Repeat for increasing concentrations of this compound. Include a vehicle control perfusion.

  • Washout: Perfuse the chamber with the drug-free extracellular solution for 15-20 minutes to observe the reversibility of the drug's effects.

  • Data Analysis:

    • Measure key action potential parameters:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum Upstroke Velocity (Vmax)

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

    • Calculate the mean and standard error for each parameter at baseline and at each drug concentration.

    • Construct dose-response curves to determine the IC50 or EC50 values.

Protocol 2: Microelectrode Array (MEA) Measurement of Field Potentials

This protocol describes the use of a MEA system to record extracellular field potentials from a syncytium of cardiomyocytes.

1. Materials and Solutions

  • hiPSC-derived Cardiomyocytes: Commercially available or in-house differentiated hiPSC-CMs.

  • MEA Plates: 24-, 48-, or 96-well MEA plates.

  • MEA System: MEA recording and analysis system.

  • Cell Culture Medium: Appropriate maintenance medium for hiPSC-CMs.

  • This compound Stock Solution: Prepared as described in Protocol 1.

2. Experimental Procedure

  • MEA Plate Preparation: Pre-coat the MEA plates with fibronectin (or other suitable extracellular matrix protein) according to the manufacturer's instructions to promote cell attachment.

  • Cell Plating: Plate the hiPSC-CMs onto the MEA plates at a density that ensures the formation of a confluent, spontaneously beating monolayer within a few days.

  • Cell Culture: Maintain the cells in a CO₂ incubator at 37°C, changing the medium as recommended. Allow the cells to mature and form a stable syncytium (typically 7-14 days post-plating).

  • Baseline Recording:

    • Place the MEA plate into the recording system and allow the temperature to equilibrate to 37°C.

    • Record baseline spontaneous field potentials from each well for a stable period (e.g., 10-15 minutes).

  • This compound Application:

    • Carefully add a small volume of a concentrated this compound solution to each well to achieve the desired final concentration. Ensure gentle mixing. Alternatively, perform a full medium exchange with medium containing the desired drug concentration.

    • Include vehicle control wells.

    • Allow for an incubation period (e.g., 15-30 minutes) for the drug to exert its effect.

    • Record field potentials at various time points after drug addition.

  • Data Analysis:

    • The MEA software will automatically detect and analyze key field potential parameters, which are analogous to ECG intervals:

      • Beat Period (inverse of beat rate)

      • Field Potential Duration (FPD), an indicator of APD

      • Spike Amplitude

      • Arrhythmic events (e.g., early afterdepolarizations-like activity)

    • Analyze the data to determine the concentration-dependent effects of this compound on these parameters.

    • Generate dose-response curves.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of this compound's effects on cardiac action potentials. The manual patch-clamp technique offers high-resolution data on individual ion channel function and detailed action potential morphology, while the MEA platform allows for higher-throughput screening and assessment of drug effects on a functional cardiomyocyte network. By employing these methods, researchers can gain valuable insights into the pro- and anti-arrhythmic potential of this compound and other cardiovascular drugs.

References

Application Notes and Protocols for Tedisamil Evaluation in a Langendorff Heart Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff isolated heart model to investigate the cardiac effects of Tedisamil, a multi-channel ion channel blocking antiarrhythmic agent.

Introduction

This compound (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane) is an experimental class III antiarrhythmic drug primarily investigated for the treatment of atrial fibrillation.[1] Its mechanism of action involves the blockade of multiple cardiac ion channels, leading to a prolongation of the action potential duration and the effective refractory period.[2][3] The Langendorff heart preparation is an invaluable ex vivo tool that allows for the study of cardiac function in an isolated, perfused heart, free from systemic neurohumoral influences.[4][5] This model is particularly well-suited for characterizing the direct electrophysiological and hemodynamic effects of pharmacological agents like this compound.

Mechanism of Action

This compound's primary antiarrhythmic effect stems from its ability to block several outward potassium currents, which are crucial for cardiac repolarization. The main targets include:

  • Transient outward potassium current (Ito): Contributes to the early phase of repolarization.

  • Delayed rectifier potassium currents (IKr and IKs): Key for the later phases of repolarization.

By inhibiting these channels, this compound prolongs the action potential duration. To a lesser extent, it has also been shown to affect sodium and calcium channels. This multi-channel blocking activity contributes to its overall antiarrhythmic profile.

Signaling Pathway of this compound's Cardiac Effects

Tedisamil_Signaling_Pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound IKr IKr (Rapid delayed rectifier K+ current) This compound->IKr Blocks IKs IKs (Slow delayed rectifier K+ current) This compound->IKs Blocks Ito Ito (Transient outward K+ current) This compound->Ito Blocks INa INa (Fast Na+ current) (minor effect) This compound->INa Blocks ICaL ICa,L (L-type Ca2+ current) (minor effect) This compound->ICaL Blocks APD Action Potential Duration (Prolonged) IKr->APD Repolarization Inhibition IKs->APD Repolarization Inhibition Ito->APD Repolarization Inhibition ERP Effective Refractory Period (Increased) APD->ERP Leads to

Figure 1. Signaling pathway of this compound's action on cardiac ion channels.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on the ventricular effective refractory period (VRP) in isolated rabbit hearts.

This compound Concentration (µM)Ventricular Effective Refractory Period (VRP) (ms)
0 (Baseline)120 ± 18
1155 ± 19
3171 ± 20
10205 ± 14
Data from a study on rabbit isolated hearts.

Experimental Protocols

I. Langendorff Heart Preparation (Rabbit Model)

This protocol describes the isolation and perfusion of a rabbit heart.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Heparin (1000 IU/mL)

  • Pentobarbital sodium (50 mg/mL)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Langendorff apparatus with a constant pressure or constant flow perfusion system.

  • Surgical instruments for thoracotomy.

  • Aortic cannula.

Procedure:

  • Anesthetize the rabbit with an intravenous injection of pentobarbital sodium.

  • Administer heparin intravenously to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Isolate the aorta and cannulate it with an appropriate-sized aortic cannula, avoiding the introduction of air bubbles.

  • Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 75 mmHg) or constant flow.

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure.

II. Electrophysiological and Hemodynamic Assessment of this compound

Materials:

  • Prepared Langendorff-perfused rabbit heart.

  • This compound stock solution.

  • Data acquisition system for recording ECG, left ventricular pressure, and coronary flow.

  • Pacing electrodes.

  • Intraventricular balloon catheter connected to a pressure transducer.

Experimental Workflow:

Experimental_Workflow A Stabilization (20-30 min) B Baseline Recording (15 min) A->B C This compound Perfusion (e.g., 1, 3, 10 µM) B->C D Data Recording at each Concentration (15 min) C->D E Washout (20-30 min) D->E After final concentration F Post-Washout Recording (15 min) E->F G Data Analysis F->G

Figure 2. Experimental workflow for this compound evaluation.

Procedure:

  • Baseline Recordings: After stabilization, record baseline electrophysiological and hemodynamic parameters for 15 minutes.

    • Electrophysiology:

      • Heart Rate (HR)

      • ECG: PR interval, QRS duration, QT interval. The QT interval should be corrected for heart rate (QTc).

      • Ventricular Effective Refractory Period (VERP): Determined using programmed electrical stimulation (S1-S2 protocol).

    • Hemodynamics:

      • Left Ventricular Developed Pressure (LVDP)

      • Left Ventricular End-Diastolic Pressure (LVEDP)

      • Maximal rate of pressure development (+dP/dtmax) and decay (-dP/dtmin)

      • Coronary Flow (CF)

  • This compound Administration: Introduce this compound into the perfusate at increasing concentrations (e.g., 1, 3, and 10 µM). Allow the heart to equilibrate at each concentration for 15-20 minutes before recording data.

  • Data Recording: Record all electrophysiological and hemodynamic parameters at each concentration of this compound.

  • Washout: Following the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution for 20-30 minutes to assess the reversibility of the drug's effects.

  • Post-Washout Recording: Record all parameters again after the washout period.

III. Data Analysis
  • Calculate the mean and standard error of the mean (SEM) for each parameter at baseline and at each this compound concentration.

  • Normalize the data to the baseline values to determine the percentage change for each parameter.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

  • Construct dose-response curves for the key parameters affected by this compound.

Expected Outcomes and Troubleshooting

  • Expected Electrophysiological Effects: this compound is expected to cause a dose-dependent increase in the QT interval and the ventricular effective refractory period. A decrease in heart rate may also be observed.

  • Expected Hemodynamic Effects: In clinical settings, this compound has been associated with an increase in mean blood pressure and systemic vascular resistance. In the isolated heart model, changes in coronary flow and left ventricular developed pressure should be carefully monitored.

  • Troubleshooting:

    • Arrhythmias: If spontaneous arrhythmias occur during the experiment, ensure adequate oxygenation and temperature control.

    • Poor Contractility: If LVDP is low at baseline, check the viability of the heart preparation and the composition of the perfusion buffer.

    • Inconsistent Results: Ensure a stable preparation and consistent timing for drug administration and data recording.

Conclusion

The Langendorff heart model provides a robust and reproducible method for characterizing the direct cardiac effects of this compound. By following these protocols, researchers can obtain valuable data on the electrophysiological and hemodynamic properties of this novel antiarrhythmic agent, contributing to a better understanding of its therapeutic potential and safety profile.

References

Application Notes and Protocols for Tedisamil Stock Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil (CAS No: 90961-53-8) is an experimental class III antiarrhythmic agent recognized for its distinctive mechanism of action that involves the blockage of multiple potassium channels in the heart.[1] This activity prolongs the cardiac action potential and is being investigated for the treatment of atrial fibrillation.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies exploring its electrophysiological effects and therapeutic potential.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro assays, such as cell-based electrophysiology and cytotoxicity studies.

Data Presentation: this compound Properties and Stock Solution Parameters

The following table summarizes key quantitative data for this compound and recommended parameters for stock solution preparation.

ParameterValueSource/Recommendation
Chemical Formula C₁₉H₃₂N₂MedChemExpress[1]
Molecular Weight 288.47 g/mol MedChemExpress[1]
CAS Number 90961-53-8MedChemExpress[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)Inferred from common practice for water-insoluble compounds
Recommended Stock Concentration 10 mMBased on common laboratory practice for in vitro assays
Storage of Powder Refer to Certificate of AnalysisMedChemExpress
Storage of Stock Solution -20°C or -80°CBased on common laboratory practice for DMSO stock solutions
Final Assay DMSO Concentration ≤ 0.5%To minimize solvent-induced cytotoxicity

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 90961-53-8)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling Preparations:

    • Bring the this compound powder container to room temperature before opening to prevent condensation.

    • Work in a clean, designated area, such as a laminar flow hood, to maintain sterility for cell-based assays.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculating the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 288.47 g/mol x 1000 mg/g = 2.88 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolving this compound in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For the example above, this would be 1 mL.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of compound degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's Certificate of Analysis for any specific storage recommendations.

  • Preparation of Working Solutions:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer.

    • It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally recommended. Always include a vehicle control (media/buffer with the same final concentration of DMSO) in your experiments.

Visualizations

This compound's Mechanism of Action: Signaling Pathway

Tedisamil_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channels Multiple K+ Channels (Ito, IKr, IKs, IK-ATP) Repolarization Repolarization K_channels->Repolarization Inhibits This compound This compound This compound->K_channels Blocks AP_Duration Action Potential Duration Repolarization->AP_Duration Prolongs

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Stock and Working Solution Preparation

Tedisamil_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute in Assay Medium thaw->dilute final_assay 8. Perform In Vitro Assay (DMSO ≤ 0.5%) dilute->final_assay

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Cellular Electrophysiology Studies of Tedisamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an investigational antiarrhythmic agent with a primary mechanism of action centered on the blockade of multiple cardiac ion channels. As a Class III antiarrhythmic drug, its main effect is to prolong the cardiac action potential duration, thereby increasing the refractory period of myocardial cells.[1][2] This characteristic makes it a subject of interest for the management of various cardiac arrhythmias.[3] A thorough understanding of its electrophysiological profile is critical for its development and safe clinical application.

Electrophysiological techniques are indispensable tools for characterizing the interaction of compounds like this compound with cardiac ion channels.[4][5] Manual and automated patch-clamp electrophysiology provide high-resolution, real-time data on ion channel function, enabling detailed investigation of drug-channel interactions, including potency, selectivity, and state-dependence. These studies are foundational for elucidating the therapeutic potential and proarrhythmic risk of new chemical entities.

These application notes provide a comprehensive overview of the cellular electrophysiology techniques pertinent to the study of this compound. Detailed protocols for key experiments are provided to guide researchers in assessing its effects on critical cardiac ion currents and the overall action potential.

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effects by blocking several key potassium channels involved in cardiac repolarization. Its primary targets include the transient outward potassium current (Ito), the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), and the ATP-sensitive potassium current (IK-ATP). By inhibiting these outward potassium currents, this compound delays repolarization, prolongs the action potential duration, and extends the effective refractory period. Additionally, this compound has been reported to have secondary effects on sodium (Na+) and calcium (Ca2+) channels, contributing to its complex electrophysiological profile.

Tedisamil_Mechanism_of_Action cluster_membrane Cell Membrane cluster_channels Ion Channels cluster_effects Cellular Effects This compound This compound IKr hERG (IKr) This compound->IKr Block IKs KCNQ1/KCNE1 (IKs) This compound->IKs Block Ito Kv4.3 (Ito) This compound->Ito Block IKATP KATP (IK-ATP) This compound->IKATP Block Nav Nav1.5 (INa) This compound->Nav Minor Block Cav Cav1.2 (ICa) This compound->Cav Minor Block Repol Delayed Repolarization IKr->Repol Inhibition of K+ efflux leads to IKs->Repol Inhibition of K+ efflux leads to Ito->Repol Inhibition of K+ efflux leads to IKATP->Repol Inhibition of K+ efflux leads to APD Prolonged Action Potential Duration Repol->APD ERP Increased Effective Refractory Period APD->ERP Antiarrhythmia Antiarrhythmic Effect ERP->Antiarrhythmia

Figure 1: Proposed mechanism of action for this compound on cardiac ion channels.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of this compound on key cardiac ion currents and action potential parameters. Data are compiled from various published studies.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion CurrentChannel SubtypeSpecies / Cell LineTechniqueIC50 / EffectReference(s)
Transient Outward K+ Current (Ito) Kv4.3/KChIP2CHO CellsPatch-Clamp11-16 µM
Rat Ventricular MyocytesPatch-ClampDose-dependent increase in inactivation speed
Delayed Rectifier K+ Current (IK) Guinea-Pig Portal Vein Smooth MusclePatch-Clamp2.9 µM
Guinea Pig Ventricular MyocytesPatch-ClampDose-dependent block
Rapid Delayed Rectifier K+ Current (IKr) hERGXenopus Oocytes / Mammalian CellsPatch-ClampHigh potency inhibition
ATP-Sensitive K+ Current (IK-ATP) Dog Ventricular MuscleMicroelectrodeBlockade observed
Peak Na+ Current (INa) Rat Ventricular MyocytesPatch-ClampLittle effect at concentrations up to 50 µM
L-type Ca2+ Current (ICaL) Rat/Guinea Pig Ventricular MyocytesPatch-ClampLittle effect at concentrations up to 50 µM

Table 2: Effects of this compound on Cardiac Action Potential Parameters

ParameterSpecies / TissueTechniqueConcentrationEffectReference(s)
Action Potential Duration at 90% Repolarization (APD90) Human Atrial FibersMicroelectrode1 µM28.9 ± 3.3% prolongation
Human Ventricular FibersMicroelectrode1 µM13.3 ± 5.2% prolongation
Rat Ventricular MyocytesMicroelectrode1-20 µMMarked prolongation
Rabbit Isolated Heart-1-10 µMProlonged Ventricular Effective Refractory Period
Maximal Rate of Depolarization (Vmax) Human Ventricular FibersMicroelectrode1 µM12.9 ± 6.5% depression
Dog Purkinje FibersMicroelectrode-Depression at high stimulation frequency

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound's Effect on Specific Ion Currents (e.g., Ito, IKr)

Objective: To determine the potency and mechanism of this compound inhibition on a specific voltage-gated ion current expressed in a heterologous system or isolated cardiomyocytes.

Materials:

  • Cell line stably expressing the ion channel of interest (e.g., CHO-Kv4.3/KChIP2, HEK-hERG) or freshly isolated cardiomyocytes.

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).

  • Inverted microscope.

  • Micromanipulator and perfusion system.

  • Borosilicate glass capillaries for pipette fabrication.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External and internal solutions (see table below for examples).

Table 3: Example Solutions for Whole-Cell Patch-Clamp

SolutionComponentConcentration (mM)
External (for K+ currents) NaCl140
KCl5.4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal (for K+ currents) K-Aspartate120
KCl20
MgCl21
EGTA10
HEPES10
Mg-ATP4
pH adjusted to 7.2 with KOH

Methodology:

  • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Transfer cultured cells or isolated myocytes to the recording chamber on the microscope stage and perfuse with the control external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy cell.

  • Clamp the cell membrane potential at a holding potential appropriate for the channel being studied (e.g., -80 mV for many K+ channels).

  • Apply a specific voltage protocol to elicit the ion current of interest. This protocol will depend on the channel's gating properties (e.g., for Ito, a depolarizing step to +50 mV from a holding potential of -80 mV).

  • Record stable baseline currents in the control external solution for several minutes.

  • Perfuse the cell with increasing concentrations of this compound, allowing 3-5 minutes for the drug effect to reach a steady state at each concentration.

  • Record the current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Current-Clamp Analysis of this compound's Effect on Action Potential Duration

Objective: To assess the effect of this compound on the action potential duration and morphology in isolated cardiomyocytes or multicellular cardiac preparations.

Materials:

  • Isolated primary cardiomyocytes (e.g., ventricular or atrial myocytes) or multicellular preparations (e.g., papillary muscle).

  • Current-clamp amplifier and data acquisition system.

  • Sharp microelectrodes (for multicellular preparations) or patch pipettes (for isolated cells).

  • Field stimulator (for multicellular preparations).

  • Oxygenated Tyrode's solution at 37°C.

Methodology for Isolated Cardiomyocytes:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode as described in Protocol 1.

  • Record the resting membrane potential.

  • Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

  • Record stable baseline action potentials for at least 5-10 minutes.

  • Perfuse the cell with the desired concentration of this compound.

  • Continue recording for 10-15 minutes to allow the drug effect to reach a steady state.

  • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) from the recorded traces.

  • Compare the APD values before and after drug application.

Experimental Workflow and Logic

The investigation of this compound's electrophysiological properties follows a logical progression from characterizing its effects on individual ion channels to understanding its integrated effect on the cardiac action potential.

Tedisamil_Experimental_Workflow cluster_invitro In Vitro Electrophysiology start Hypothesis: This compound affects cardiac repolarization heterologous Heterologous Expression System (CHO, HEK cells) start->heterologous Channel-specific analysis cardiomyocytes Isolated Primary Cardiomyocytes (Atrial/Ventricular) start->cardiomyocytes Cellular-level analysis voltage_clamp Voltage-Clamp Studies heterologous->voltage_clamp cardiomyocytes->voltage_clamp current_clamp Current-Clamp Studies cardiomyocytes->current_clamp ic50 Determine IC50 for Key Ion Channels (IKr, IKs, Ito, INa, ICa) voltage_clamp->ic50 kinetics Analyze Block Kinetics (State-Dependence) voltage_clamp->kinetics apd Measure Action Potential Duration (APD50, APD90) current_clamp->apd morphology Assess Changes in Action Potential Morphology current_clamp->morphology proarrhythmia Proarrhythmia Risk Assessment (e.g., CiPA guidelines) ic50->proarrhythmia kinetics->proarrhythmia apd->proarrhythmia morphology->proarrhythmia conclusion Comprehensive Electrophysiological Profile of this compound proarrhythmia->conclusion

Figure 2: Workflow for electrophysiological characterization of this compound.

Conclusion

The provided application notes and protocols offer a framework for the detailed electrophysiological investigation of this compound. By employing techniques such as whole-cell patch-clamp and current-clamp recordings, researchers can elucidate the compound's mechanism of action, quantify its potency and selectivity for various cardiac ion channels, and assess its overall impact on cardiac cellular function. This systematic approach is crucial for advancing the understanding of this compound's therapeutic potential and for informing its continued development as an antiarrhythmic agent.

References

Application Notes and Protocols: Tedisamil hERG Channel Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an investigational class III antiarrhythmic agent that prolongs cardiac repolarization by blocking multiple potassium channels.[1] Its primary mechanism of action involves the inhibition of outward potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the transient outward current (Ito), and the ATP-sensitive potassium current (IK-ATP).[1][2] The IKr current, mediated by the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical component of cardiac action potential repolarization. Inhibition of the hERG channel is a key mechanism of class III antiarrhythmic drugs but is also associated with the risk of drug-induced QT prolongation and Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia. Therefore, a thorough evaluation of a compound's effect on the hERG channel is a critical step in cardiovascular safety assessment.

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the hERG potassium channel using the whole-cell patch-clamp technique.

Data Presentation

While a specific IC50 value for this compound's direct block of the hERG channel is not consistently reported in publicly available literature, its dose-dependent effects on related electrophysiological parameters have been documented. The following tables summarize the known concentration-dependent effects of this compound on key cardiac electrophysiological parameters.

Table 1: Concentration-Dependent Effects of this compound on Cardiac Electrophysiology

ParameterSpecies/PreparationConcentration (µM)Effect
Effective Refractory Period (ERP)Ferret papillary muscle3.025% increase[3]
Ventricular Effective Refractory Period (VRP)Rabbit isolated heart129% prolongation
343% prolongation[4]
1071% prolongation
Action Potential Duration (APD)Dog Purkinje fibers1Lengthened
Dog ventricular muscle1Lengthened
Rabbit atrial muscle1Lengthened
Delayed Rectifier K+ Current (IK)Guinea pig ventricular myocytes1 - 20Dose-dependent block

Experimental Protocols

Objective

To determine the concentration-dependent inhibition of the hERG potassium channel current by this compound using whole-cell patch-clamp electrophysiology in a stable cell line expressing the hERG channel.

Materials
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • This compound Stock Solution: 10 mM this compound in DMSO.

  • Extracellular (Bath) Solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Positive Control: E-4031 or Dofetilide (known hERG blockers).

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture and Plating giga_seal Obtain Giga-ohm Seal prep_cells->giga_seal prep_solutions Prepare Solutions prep_solutions->giga_seal prep_drug Prepare this compound Dilutions drug_app Apply this compound Concentrations prep_drug->drug_app prep_pipettes Pull and Polish Pipettes prep_pipettes->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline hERG Current whole_cell->baseline baseline->drug_app washout Washout drug_app->washout measure_current Measure Peak Tail Current drug_app->measure_current washout->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Construct Dose-Response Curve calc_inhibition->dose_response calc_ic50 Calculate IC50 (if applicable) dose_response->calc_ic50

Caption: Experimental workflow for the this compound hERG channel assay.

Procedure
  • Cell Preparation:

    • Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Solution and Drug Preparation:

    • Prepare extracellular and intracellular solutions as described in the materials section.

    • Prepare a series of dilutions of this compound from the 10 mM stock solution in the extracellular solution to achieve final concentrations ranging from 0.1 µM to 100 µM. It is advisable to include concentrations around the expected effective range (e.g., 1-20 µM).

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the patch-clamp setup and perfuse with the extracellular solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a single, healthy cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to establish the whole-cell recording configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage-clamp protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV for 2-5 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the peak tail current.

    • Record baseline hERG currents in the drug-free extracellular solution until a stable current amplitude is observed.

    • Sequentially perfuse the recording chamber with increasing concentrations of this compound, allowing the drug effect to reach steady-state at each concentration before recording.

    • After the highest concentration, perform a washout with the drug-free extracellular solution to assess the reversibility of the block.

    • At the end of each experiment, apply a saturating concentration of a known hERG blocker (e.g., 1 µM E-4031) to confirm that the recorded current is indeed hERG current.

Data Analysis
  • Measure the peak amplitude of the hERG tail current at -50 mV for each this compound concentration.

  • Calculate the percentage of current inhibition for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100 where I_drug is the peak tail current in the presence of this compound and I_baseline is the peak tail current before drug application.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • If sufficient data points are available to define a complete sigmoidal curve, fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

Signaling Pathway and Mechanism of Action

This compound's primary effect is the direct blockade of multiple potassium channels, which alters the flow of potassium ions across the cell membrane. This is a direct physical interaction with the channel protein rather than an indirect effect through a signaling pathway.

G cluster_channels Potassium Channels This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks IKs IKs Channel This compound->IKs Blocks Ito Ito Channel This compound->Ito Blocks IKATP IK-ATP Channel This compound->IKATP Blocks Repolarization Cardiac Repolarization hERG->Repolarization Contributes to IKs->Repolarization Contributes to Ito->Repolarization Contributes to IKATP->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines

Caption: Mechanism of action of this compound on cardiac potassium channels.

References

Application Notes and Protocols for Tedisamil Testing in Animal Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing established animal models of atrial fibrillation (AF) to evaluate the efficacy of Tedisamil, a multi-channel potassium channel blocker. The information is intended to guide researchers in designing and executing preclinical studies for the development of novel antiarrhythmic therapies.

Introduction to this compound and Atrial Fibrillation

Atrial fibrillation is the most common cardiac arrhythmia, characterized by rapid and irregular atrial activation that leads to an increased risk of stroke and heart failure. This compound is an experimental antiarrhythmic agent that has shown efficacy in converting AF to normal sinus rhythm.[1][2] Its primary mechanism of action involves the blockade of multiple potassium channels, including the transient outward current (Ito), the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), and the ATP-sensitive potassium channel (IK-ATP).[1][3][4] This multi-channel blockade prolongs the action potential duration and effective refractory period in atrial myocytes, thereby terminating and preventing re-entrant arrhythmias.

Animal Models of Atrial Fibrillation

Large animal models, particularly canine and goat models, are frequently employed in AF research due to their physiological and anatomical similarities to the human heart. These models allow for the stable induction of AF and detailed electrophysiological assessments, making them suitable for testing the efficacy and safety of antiarrhythmic drugs like this compound.

Canine Models of Atrial Fibrillation

Two primary models are utilized in canines to study AF: chronic atrial pacing-induced AF and vagal stimulation-induced AF.

1. Chronic Atrial Pacing-Induced Atrial Fibrillation: This model creates a substrate for sustained AF through electrical remodeling of the atria.

2. Vagal Stimulation-Induced Atrial Fibrillation: This model mimics vagally-mediated AF, a common clinical presentation.

Goat Model of Atrial Fibrillation

The goat model of AF, induced by rapid atrial pacing, is another well-established model that leads to significant electrical remodeling of the atria, closely resembling the pathophysiology of persistent AF in humans.

Experimental Protocols

Canine Model: Chronic Atrial Pacing-Induced AF

Objective: To induce sustained AF in canines through chronic rapid atrial pacing to test the efficacy of this compound in terminating AF and preventing its re-induction.

Materials:

  • Mongrel dogs (either sex)

  • Implantable neural stimulator or pacemaker

  • Atrial pacing leads

  • ECG monitoring equipment

  • Fluoroscopy equipment

  • General anesthesia (e.g., sodium pentobarbital)

  • This compound for intravenous administration

Protocol:

  • Surgical Implantation: Under general anesthesia and sterile conditions, implant an atrial pacing lead, typically on the right atrial appendage. Connect the lead to an implantable neural stimulator or pacemaker.

  • AF Induction: After a recovery period of approximately one week, initiate chronic fibrillatory pacing at a high frequency (e.g., 50 Hz). Maintain pacing for a minimum of 14 to 28 days to achieve sustained AF.

  • Confirmation of Sustained AF: Confirm the presence of sustained AF (lasting >24 hours) through continuous ECG monitoring.

  • This compound Administration: Once sustained AF is established, administer this compound intravenously. A dose-response study can be performed with escalating doses (e.g., 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg).

  • Data Acquisition: Continuously record ECG to monitor for conversion to sinus rhythm and measure the fibrillatory cycle length.

  • Re-induction Protocol: Thirty minutes after the administration of the highest effective dose of this compound, attempt to re-induce AF using burst atrial pacing to assess the drug's prophylactic efficacy.

Canine Model: Vagal Stimulation-Induced AF

Objective: To induce acute, vagally-mediated AF in canines to evaluate the acute efficacy of this compound in terminating the arrhythmia.

Materials:

  • Mongrel dogs (either sex)

  • Bilateral vagal nerve stimulators

  • ECG monitoring equipment

  • General anesthesia

  • This compound for intravenous administration

Protocol:

  • Surgical Preparation: Under general anesthesia, surgically expose and place stimulating electrodes on the cervical vagal nerves bilaterally.

  • AF Induction: Induce AF through bilateral vagal stimulation. The stimulation parameters may need to be titrated to achieve sustained AF.

  • This compound Administration: Once AF is sustained, administer this compound intravenously in a dose-dependent manner (e.g., 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg).

  • Data Acquisition: Continuously monitor the ECG for conversion to sinus rhythm and measure the fibrillatory cycle length.

Goat Model: Pacing-Induced AF

Objective: To induce sustained AF in goats through rapid atrial pacing to study the effects of this compound on remodeled atrial tissue.

Materials:

  • Goats (either sex)

  • Implantable pacemaker and atrial electrodes

  • ECG monitoring equipment

  • Fluoroscopy equipment

  • General anesthesia

  • This compound for intravenous administration

Protocol:

  • Surgical Implantation: Under general anesthesia, implant epicardial electrodes on the atria and connect them to a pacemaker.

  • AF Induction: After a recovery period, initiate rapid atrial pacing (burst pacing) to induce AF. Continue this pacing regimen for several weeks to induce electrical remodeling and sustained AF.

  • Electrophysiological Studies: Perform baseline electrophysiological studies to measure parameters such as the atrial effective refractory period (AERP) and AF cycle length (AFCL).

  • This compound Administration: Administer this compound intravenously and repeat the electrophysiological measurements to assess its effects on the remodeled atrial substrate.

  • Data Acquisition: Record ECG and intracardiac electrograms to analyze changes in AERP, AFCL, and AF duration.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in canine models of atrial fibrillation.

Table 1: Efficacy of Intravenous this compound in Terminating Atrial Fibrillation in Canine Models

Animal ModelThis compound Dose (mg/kg)Number of Animals (n)Conversion to Sinus Rhythm
Chronic Pacing-Induced AF0.13Limited Efficacy
0.33Limited Efficacy
1.06100%
Vagal Stimulation-Induced AF0.15Limited Efficacy
0.35Limited Efficacy
1.05100%

Table 2: Electrophysiological Effects of this compound in Canine Models

ParameterAnimal ModelThis compound Dose (mg/kg)EffectCitation
Fibrillatory Cycle LengthChronic Pacing & Vagal AF1.0Statistically significant prolongation immediately before conversion.
Prevention of AF Re-inductionChronic Pacing-Induced AF1.0100% effective 30 minutes after administration.
Corrected QT (QTc) IntervalConscious Canine (Atrial Flutter)1.0Lengthened for the first 15 minutes (mean +39.3 ms).
Ventricular Effective Refractory Period (VERP)Anesthetized Canine1.0Increased by 56.1 ± 9.8 ms (40.1% ± 8.1%).

Visualizations

Signaling Pathway of this compound

Tedisamil_Mechanism cluster_membrane Atrial Myocyte Membrane cluster_channels Potassium Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome This compound This compound Ito Ito (Transient Outward) This compound->Ito Blocks IKr IKr (Rapid Delayed Rectifier) This compound->IKr Blocks IKs IKs (Slow Delayed Rectifier) This compound->IKs Blocks IKATP IK-ATP (ATP-Sensitive) This compound->IKATP Blocks APD ↑ Action Potential Duration Ito->APD Inhibition Leads To IKr->APD Inhibition Leads To IKs->APD Inhibition Leads To IKATP->APD Inhibition Leads To AERP ↑ Atrial Effective Refractory Period APD->AERP Outcome Termination & Prevention of Atrial Fibrillation AERP->Outcome

Caption: Mechanism of action of this compound on atrial myocyte potassium channels.

Experimental Workflow: Chronic Pacing-Induced AF in Canines

Canine_Chronic_Pacing_Workflow cluster_setup Model Preparation cluster_induction AF Induction cluster_testing This compound Testing cluster_analysis Data Analysis Surgery 1. Surgical Implantation of Pacing Lead Recovery 2. Post-operative Recovery (1 week) Surgery->Recovery Pacing 3. Chronic Atrial Pacing (50 Hz for 14-28 days) Recovery->Pacing Confirmation 4. Confirmation of Sustained AF (ECG) Pacing->Confirmation Drug_Admin 5. Intravenous This compound Administration Confirmation->Drug_Admin Data_Acq 6. ECG Monitoring for Conversion & Cycle Length Drug_Admin->Data_Acq Reinduction 7. Attempt AF Re-induction (30 min post-drug) Data_Acq->Reinduction Analysis 8. Evaluate Efficacy: - Termination Rate - Prevention of Re-induction Reinduction->Analysis

Caption: Experimental workflow for this compound testing in the canine chronic pacing-induced AF model.

Experimental Workflow: Vagal Stimulation-Induced AF in Canines

Canine_Vagal_AF_Workflow cluster_setup Model Preparation cluster_induction AF Induction cluster_testing This compound Testing cluster_analysis Data Analysis Surgery 1. Surgical Placement of Vagal Nerve Electrodes Stimulation 2. Bilateral Vagal Nerve Stimulation Surgery->Stimulation Confirmation 3. Confirmation of Sustained AF (ECG) Stimulation->Confirmation Drug_Admin 4. Intravenous This compound Administration Confirmation->Drug_Admin Data_Acq 5. ECG Monitoring for Conversion & Cycle Length Drug_Admin->Data_Acq Analysis 6. Evaluate Acute Termination Efficacy Data_Acq->Analysis

Caption: Experimental workflow for this compound testing in the canine vagal stimulation-induced AF model.

References

Application Notes and Protocols for Studying Tedisamil Using Conventional Microelectrode Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental class III antiarrhythmic agent investigated for its potential in treating atrial fibrillation.[1] Its primary mechanism of action involves the blockade of multiple potassium channels in the heart, leading to a prolongation of the cardiac action potential duration (APD) and, consequently, a slowing of the heart rate.[1][2][3] this compound's effects are more pronounced in atrial tissue compared to ventricular tissue.[1] It exhibits a multi-channel blocking profile, affecting the transient outward potassium current (Ito), the delayed rectifier potassium currents (IKr and IKs), and the ATP-dependent potassium current (IK-ATP). This application note provides detailed protocols for studying the electrophysiological effects of this compound on cardiac tissue using conventional sharp microelectrode techniques.

Core Principles of Microelectrode Recording

Conventional microelectrode recording is a fundamental technique in cardiac electrophysiology. It allows for the direct measurement of transmembrane action potentials from individual cardiac cells or small clusters of cells within an isolated tissue preparation. The technique involves impaling a single cardiomyocyte with a high-resistance glass microelectrode filled with a conductive salt solution (e.g., 3 M KCl). This allows for the recording of the potential difference across the cell membrane, providing detailed information about the various phases of the cardiac action potential.

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the quantitative effects of this compound on key cardiac action potential parameters as determined by conventional microelectrode studies.

Table 1: Effect of this compound on Action Potential Duration (APD)

Tissue TypeConcentrationAPD90 Prolongation (%)SpeciesReference
Atrial Muscle1 µM28.9 ± 3.3Human
Ventricular Muscle1 µM13.3 ± 5.2Human
Ventricular Muscle0.5 - 4 mg/kg (i.v.)Up to 400%Rat
Left Ventricle0.3 mg/kg (i.v.)+16%Human

Table 2: Effect of this compound on Other Electrophysiological Parameters

ParameterTissue TypeConcentrationEffectSpeciesReference
Maximal Rate of Depolarization (Vmax)Ventricular Muscle1 µM-12.9 ± 6.5%Human
Effective Refractory Period (ERP)Ventricular Muscle1, 3, 10 µMProlonged (dose-dependent)Rabbit
QTc IntervalIn vivo0.3 mg/kg (i.v.)+10%Human
Heart RateIn vivo0.3 mg/kg (i.v.)-12%Human

Experimental Protocols

Protocol 1: Preparation of Isolated Cardiac Tissue

This protocol describes the dissection and preparation of a cardiac muscle strip (e.g., papillary muscle or trabeculae) for microelectrode recording.

Materials:

  • Animal model (e.g., rabbit, guinea pig, or rat)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5; gassed with 95% O2 / 5% CO2)

  • Dissection tools (scissors, forceps)

  • Dissection microscope

  • Experimental chamber with stimulating and recording electrodes

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution.

  • Isolate the desired cardiac tissue (e.g., right ventricular papillary muscle or atrial trabeculae) under a dissection microscope.

  • Carefully transfer the isolated tissue to the experimental chamber, which is continuously superfused with oxygenated Tyrode's solution maintained at 37°C.

  • Mount the tissue between a fixed hook and a force transducer to monitor contractile activity.

  • Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.

Protocol 2: Sharp Microelectrode Recording of Cardiac Action Potentials

This protocol outlines the steps for obtaining stable intracellular recordings from the prepared cardiac tissue.

Materials:

  • Prepared cardiac tissue in the experimental chamber

  • Glass capillaries for pulling microelectrodes

  • Micropipette puller

  • 3 M KCl solution for filling microelectrodes

  • Microelectrode holder with a silver-silver chloride (Ag/AgCl) wire

  • Micromanipulator

  • High-input impedance amplifier

  • Oscilloscope and data acquisition system

  • Stimulator

Procedure:

  • Pull glass microelectrodes from capillaries using a micropipette puller. The ideal electrode should have a tip resistance of 10-30 MΩ when filled with 3 M KCl.

  • Backfill the microelectrode with 3 M KCl solution, ensuring there are no air bubbles in the tip.

  • Mount the filled microelectrode in the holder and connect it to the amplifier.

  • Using the micromanipulator, carefully advance the microelectrode towards the surface of the cardiac tissue.

  • Observe the electrical potential on the oscilloscope. A sudden negative deflection indicates the impalement of a cardiomyocyte.

  • Once a stable impalement is achieved (characterized by a stable resting membrane potential of approximately -80 to -90 mV), begin recording action potentials.

  • Stimulate the tissue at a constant frequency (e.g., 1 Hz) using the stimulating electrodes to elicit action potentials.

  • Record baseline action potentials for a stable period before applying this compound.

Protocol 3: Application of this compound and Data Analysis

This protocol describes how to apply this compound to the tissue preparation and analyze the resulting changes in the action potential.

Materials:

  • Stable cardiac tissue preparation with an intracellular recording

  • This compound stock solution

  • Superfusion system

  • Data analysis software

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO).

  • Dilute the stock solution to the desired final concentrations in the Tyrode's solution.

  • Switch the superfusion solution from the control Tyrode's solution to the this compound-containing solution.

  • Allow sufficient time for the drug to equilibrate with the tissue and for its effects to stabilize (typically 15-30 minutes).

  • Record action potentials at each concentration in a cumulative or non-cumulative manner.

  • After recording the effects of the highest concentration, perform a washout by superfusing with the control Tyrode's solution to observe the reversibility of the drug's effects.

  • Data Analysis:

    • Measure the following action potential parameters from the recorded traces:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum upstroke velocity (Vmax)

      • Action Potential Duration at 50% and 90% of repolarization (APD50 and APD90)

    • Compare the parameters measured in the presence of this compound to the baseline values.

    • Calculate the percentage change for each parameter at different drug concentrations.

    • If multiple concentrations are tested, construct a dose-response curve to determine the EC50 value.

Mandatory Visualizations

Tedisamil_Mechanism_of_Action cluster_channels Potassium Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome This compound This compound Ito Ito (Transient Outward) This compound->Ito Block IKr IKr (Rapid Delayed Rectifier) This compound->IKr Block IKs IKs (Slow Delayed Rectifier) This compound->IKs Block IKATP IK-ATP (ATP-sensitive) This compound->IKATP Block APD_Prolongation Action Potential Duration Prolongation ERP_Increase Effective Refractory Period Increase APD_Prolongation->ERP_Increase Antiarrhythmic_Effect Antiarrhythmic Effect (Atrial Fibrillation) ERP_Increase->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound.

Microelectrode_Workflow cluster_prep Tissue Preparation cluster_record Recording cluster_drug Drug Application cluster_analysis Data Analysis Animal_Model 1. Select Animal Model Heart_Excise 2. Excise Heart Animal_Model->Heart_Excise Tissue_Isolate 3. Isolate Cardiac Tissue Heart_Excise->Tissue_Isolate Mount_Chamber 4. Mount in Chamber Tissue_Isolate->Mount_Chamber Pull_Electrode 5. Pull Microelectrode Mount_Chamber->Pull_Electrode Impalement 6. Impale Cardiomyocyte Pull_Electrode->Impalement Record_Baseline 7. Record Baseline APs Impalement->Record_Baseline Apply_this compound 8. Apply this compound Record_Baseline->Apply_this compound Record_Effects 9. Record Drug Effects Apply_this compound->Record_Effects Washout 10. Washout Record_Effects->Washout Measure_Params 11. Measure AP Parameters Washout->Measure_Params Dose_Response 12. Dose-Response Analysis Measure_Params->Dose_Response

Caption: Experimental workflow for studying this compound.

Logical_Relationships cluster_channels Ion Channel Blockade cluster_cellular Cellular Effect cluster_tissue Tissue Level Effect cluster_organ Organ Level Outcome This compound This compound K_Channels Multiple K+ Channels (Ito, IKr, IKs, IK-ATP) This compound->K_Channels causes APD_Prolongation Prolonged Action Potential Duration K_Channels->APD_Prolongation leads to ERP_Increase Increased Effective Refractory Period APD_Prolongation->ERP_Increase results in Antiarrhythmic Antiarrhythmic Action ERP_Increase->Antiarrhythmic contributes to

References

Application of Tedisamil in Isolated Rabbit Heart Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is a potent antiarrhythmic agent known for its ability to block multiple potassium channels in the heart.[1][2] This action prolongs the cardiac action potential and effective refractory period, making it a subject of interest for the treatment of various arrhythmias.[1][2] The isolated rabbit heart, maintained via Langendorff perfusion, serves as an excellent ex vivo model to study the direct electrophysiological effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for investigating the effects of this compound on isolated rabbit heart preparations.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the ventricular effective refractory period (VRP) in isolated rabbit hearts.

This compound Concentration (µM)Ventricular Effective Refractory Period (VRP) (ms)
0 (Baseline)120 ± 18
1155 ± 19
3171 ± 20
10205 ± 14
Data is presented as mean ± standard deviation.[3]

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its antiarrhythmic effect primarily by blocking several key potassium channels involved in the repolarization phase of the cardiac action potential. This multi-channel blockade leads to a prolongation of the action potential duration.

Tedisamil_Signaling_Pathway This compound This compound This compound->Blockade Prolongation Prolongation K_channels Potassium Channels (Ito, IKr, IKs, IK-ATP) Repolarization Repolarization Phase K_channels->Repolarization K+ Efflux AP Cardiac Action Potential APD Action Potential Duration AP->APD Repolarization->AP APD->Prolongation Results in

Caption: Mechanism of this compound Action.

Experimental Protocols

Langendorff Isolated Rabbit Heart Preparation

This protocol describes the isolation and perfusion of a rabbit heart for electrophysiological studies.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Pentobarbital sodium (anesthetic)

  • Heparin

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)

  • Surgical instruments (scissors, forceps, etc.)

  • Suture thread

Procedure:

  • Anesthetize the rabbit with an appropriate dose of pentobarbital sodium.

  • Administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus.

  • Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C. The perfusion pressure should be maintained at 60-80 mmHg.

  • Allow the heart to stabilize for a period of 20-30 minutes, during which it should be continuously perfused with fresh, oxygenated Krebs-Henseleit solution.

Administration of this compound

Materials:

  • Stock solution of this compound of known concentration

  • Krebs-Henseleit solution

  • Infusion pump

Procedure:

  • Prepare different concentrations of this compound by diluting the stock solution in Krebs-Henseleit solution.

  • Following the stabilization period, switch the perfusion to the Krebs-Henseleit solution containing the desired concentration of this compound.

  • Alternatively, this compound can be administered as a bolus injection into the perfusion line just above the aortic cannula. For example, a 0.3 ml bolus of 10 mM this compound has been used to terminate ventricular fibrillation.

  • Allow the heart to equilibrate with the drug for a sufficient period (e.g., 15-20 minutes) before recording electrophysiological parameters.

  • To study dose-dependent effects, start with the lowest concentration and progressively increase to higher concentrations, allowing for an equilibration period at each concentration.

Monophasic Action Potential (MAP) Recording

This protocol outlines the procedure for recording monophasic action potentials from the epicardial surface of the isolated rabbit heart.

Materials:

  • MAP catheter/electrode

  • Amplifier and recording system

  • Faraday cage (to reduce electrical noise)

Procedure:

  • Carefully position the MAP electrode on the epicardial surface of the left or right ventricle.

  • Apply gentle but firm pressure to the electrode against the tissue. This is crucial for obtaining a stable and high-quality MAP signal.

  • Connect the MAP electrode to a high-input impedance amplifier.

  • The signal should be filtered to remove high-frequency noise.

  • Record the MAP signals at a baseline (before drug administration) and then during perfusion with different concentrations of this compound.

  • Analyze the recorded MAPs to determine parameters such as action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP). The ERP is determined by delivering programmed electrical stimuli and observing the longest coupling interval that fails to elicit a propagated response.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the effects of this compound on an isolated rabbit heart preparation.

Experimental_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_recording Data Acquisition & Analysis Rabbit_Prep Rabbit Anesthesia & Heparinization Heart_Excision Heart Excision Rabbit_Prep->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Stabilization Stabilization with Krebs-Henseleit Solution Cannulation->Stabilization Tedisamil_Admin This compound Administration (Concentration Gradient) Stabilization->Tedisamil_Admin MAP_Recording Monophasic Action Potential Recording Stabilization->MAP_Recording Baseline Recording Tedisamil_Admin->MAP_Recording Recording at each concentration Data_Analysis Data Analysis (VRP, APD, etc.) MAP_Recording->Data_Analysis

Caption: Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tedisamil Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tedisamil in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a class III antiarrhythmic agent that primarily functions by blocking multiple types of potassium channels in the heart. This action prolongs the repolarization phase of the cardiac action potential, thereby restoring normal heart rhythm.[1] Its dose-dependent effects are most prominent on the transient outward (Ito), the delayed rectifier (IKr and IKs), and the adenosine triphosphate-dependent (IK-ATP) potassium currents.[1]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

Based on published studies, a starting concentration in the low micromolar range is advisable. In vitro experiments have demonstrated electrophysiological effects of this compound at concentrations of 1 µM, 3 µM, and 10 µM.[2] For instance, in ferret isolated right ventricular papillary muscles, a 3.0 µM concentration of this compound resulted in a 25% increase in the effective refractory period (ERP).[3] In human atrial and ventricular fibers, a 1 µM concentration has been shown to lengthen the action potential duration.[4] A dose-response curve should be generated to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is often supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). To prepare a stock solution:

  • Weigh the desired amount of this compound powder.

  • Dissolve it in a minimal amount of DMSO to achieve a high concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

When preparing your working solutions, dilute the DMSO stock in your culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue: Inconsistent or no observable effect of this compound at expected concentrations.

  • Possible Cause 1: this compound degradation.

    • Solution: Ensure that your this compound stock solution is fresh and has been stored properly at -20°C in small aliquots to prevent degradation from multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Incorrect concentration of working solution.

    • Solution: Double-check all calculations and dilutions when preparing your working solutions from the stock. Use calibrated pipettes to ensure accuracy.

  • Possible Cause 3: Cell type variability.

    • Solution: The sensitivity to this compound can vary between different cell lines and primary cells. It is essential to perform a dose-response study to determine the optimal concentration range for your specific cell model.

  • Possible Cause 4: Issues with the experimental setup (e.g., patch-clamp).

    • Solution: For electrophysiology experiments, ensure the quality of your giga-seal and that the recording solutions are correctly formulated. Check for any leaks in the perfusion system that might dilute the applied this compound concentration.

Issue: Observed cytotoxicity at concentrations intended for electrophysiological effects.

  • Possible Cause 1: High DMSO concentration.

    • Solution: Verify that the final concentration of DMSO in your culture medium is below 0.5%. If higher concentrations of this compound are required, consider using a stock solution with a higher concentration to minimize the volume of DMSO added.

  • Possible Cause 2: Off-target effects at high concentrations.

    • Solution: While this compound primarily targets potassium channels, high concentrations may lead to off-target effects and cytotoxicity. Refer to your dose-response curve to select a concentration that provides the desired electrophysiological effect with minimal impact on cell viability. Consider performing a cell viability assay in parallel with your primary experiment.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound from various in vitro studies. This data can serve as a reference for designing your experiments.

Cell/Tissue TypeParameter MeasuredEffective ConcentrationObserved Effect
Ferret right ventricular papillary musclesEffective Refractory Period (ERP)3.0 µM25% increase in ERP
Ferret right ventricular papillary musclesEffective Refractory Period (ERP)100 µM133.4% +/- 28.8% increase in ERP
Human atrial fibersAction Potential Duration at 90% repolarization (APD90)1 µM28.9% +/- 3.3% prolongation
Human ventricular fibersAction Potential Duration at 90% repolarization (APD90)1 µM13.3% +/- 5.2% prolongation
Rabbit isolated heartsVentricular Effective Refractory Period (VRP)1, 3, and 10 µMDose-dependent prolongation
Rabbit isolated heartsVentricular Fibrillation (VF)3 µMReduced incidence of hypoxia-induced VF

Experimental Protocols

Detailed Protocol for Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on potassium currents (e.g., IKr) in a suitable cell line (e.g., HEK293 cells stably expressing hERG channels).

Materials:

  • HEK293-hERG cells

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Preparation: Plate HEK293-hERG cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions and filter-sterilize.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-clamp protocol to elicit the potassium current of interest. For IKr (hERG), a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.

    • Record stable baseline currents for at least 3-5 minutes.

  • This compound Application:

    • Prepare the desired working concentration of this compound in the external solution.

    • Perfuse the cell with the this compound-containing solution.

    • Record the current until a steady-state block is achieved (typically 3-5 minutes).

  • Washout: Perfuse the cell with the control external solution to observe the reversal of the drug effect.

  • Data Analysis: Measure the peak current amplitude before, during, and after this compound application. Calculate the percentage of current inhibition for each concentration to construct a dose-response curve and determine the IC50 value.

Detailed Protocol for Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cardiomyocytes or other relevant cell line

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Tedisamil_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound K_Channel Potassium Channels (Ito, IKr, IKs, IK-ATP) This compound->K_Channel Blocks Repolarization Membrane Repolarization K_Channel->Repolarization Inhibits AP_Duration Action Potential Duration Repolarization->AP_Duration Prolongs Arrhythmia Arrhythmia AP_Duration->Arrhythmia Suppresses Tedisamil_Optimization_Workflow start Start: Define Experimental Goals and Cell Model prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep dose_response Perform Dose-Response Experiment (e.g., 0.1 µM - 100 µM) prep->dose_response viability Concurrent Cell Viability Assay (e.g., MTT) dose_response->viability analyze Analyze Data: - Determine EC50/IC50 for desired effect - Determine CC50 for cytotoxicity dose_response->analyze viability->analyze decision Select Optimal Concentration Range (Maximize effect, minimize toxicity) analyze->decision definitive_exp Conduct Definitive Experiments with Optimized Concentration decision->definitive_exp end End: Report Findings definitive_exp->end

References

Technical Support Center: Mitigating Tedisamil-Induced Proarrhythmia In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals investigating the electrophysiological effects of Tedisamil. It provides troubleshooting advice and frequently asked questions to address common issues encountered during in vitro experiments aimed at mitigating this compound's proarrhythmic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary electrophysiological effects?

This compound is an experimental class III antiarrhythmic agent that prolongs the cardiac action potential.[1] Its primary mechanism of action involves the blockade of multiple potassium channels, including the transient outward current (Ito), the delayed rectifier currents (IKr and IKs), and the ATP-sensitive potassium current (IK-ATP).[1] This multi-channel blockade leads to a dose-dependent prolongation of the action potential duration (APD), which is the basis of its antiarrhythmic potential but also the source of its proarrhythmic risk. At higher concentrations (>20µM), it may also inhibit sodium currents.[1]

Q2: What are the typical proarrhythmic effects observed with this compound in vitro?

The most common proarrhythmic effects observed in vitro are significant prolongation of the Action Potential Duration (APD) and the occurrence of Early Afterdepolarizations (EADs). EADs are abnormal depolarizations during phase 2 or 3 of the action potential and are a cellular trigger for Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.

Q3: Why am I observing a high incidence of EADs and cellular quiescence at my test concentration of this compound?

This is a common issue when the concentration of this compound is too high for the specific cell model being used. This compound's potent blockade of repolarizing potassium currents can lead to excessive APD prolongation, creating a vulnerable window for L-type calcium channels to reactivate and trigger EADs. At supra-therapeutic concentrations, this can lead to chaotic electrical activity and eventual cessation of spontaneous beating. Consider performing a dose-response curve to identify a concentration that induces modest APD prolongation without causing excessive EADs or cytotoxicity.

Q4: What are potential pharmacological agents to mitigate this compound-induced proarrhythmia?

Given that this compound is a multi-ion channel blocker, agents that can counterbalance its effects on repolarization are potential mitigators. These include:

  • Late Sodium Current (INa-L) Inhibitors: Agents like ranolazine and mexiletine can shorten the APD and suppress EADs induced by potassium channel blockade.

  • Calcium Channel (ICa,L) Blockers: Verapamil and diltiazem can reduce the inward calcium current that contributes to the AP plateau and the formation of EADs.[2]

  • Peak Sodium Current (INa) Blockers: Lidocaine has been shown to act synergistically with this compound to suppress arrhythmias in in vivo models, suggesting a complex interaction that may be beneficial.[3]

Q5: What in vitro models are suitable for these studies?

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they provide a human genetic background and express the key cardiac ion channels. Primary adult ventricular myocytes from animal models (e.g., rabbit, guinea pig) are also excellent models for detailed electrophysiological studies.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in APD or FPD measurements across wells/experiments. 1. Inconsistent hiPSC-CM culture density or maturity. 2. Temperature fluctuations during recording. 3. Solvent (e.g., DMSO) concentration is too high or variable.1. Ensure consistent seeding density and allow cultures to mature for a standardized period before experiments. 2. Use a temperature-controlled recording platform and ensure all solutions are pre-warmed to 37°C. 3. Maintain a final DMSO concentration below 0.1% and ensure it is consistent across all conditions, including vehicle controls.
Mitigating agent shows no effect on this compound-induced APD prolongation. 1. Insufficient concentration of the mitigating agent. 2. Inappropriate incubation time. 3. The chosen agent is not effective against this compound's specific multi-channel effects.1. Perform a dose-response study for the mitigating agent in the presence of a fixed concentration of this compound. 2. Ensure adequate pre-incubation time with the mitigating agent before applying this compound (e.g., 15-30 minutes). 3. Consider testing an agent with a different mechanism of action (e.g., if a sodium channel blocker fails, try a calcium channel blocker).
Early Afterdepolarizations (EADs) are observed in vehicle control wells. 1. The hiPSC-CM line has an inherently proarrhythmic phenotype. 2. Sub-optimal culture conditions (e.g., low potassium in the medium).1. Characterize the baseline electrophysiology of the cell line thoroughly. 2. Ensure the composition of the extracellular recording solution is physiological, particularly the potassium concentration (typically 4-5 mM).
Cell death or detachment after compound addition. 1. Cytotoxicity of this compound or the mitigating agent at the tested concentrations. 2. Excessive solvent concentration.1. Perform a cell viability assay (e.g., using Calcein AM/Ethidium Homodimer-1) in parallel with the electrophysiology experiments. 2. Ensure the final DMSO concentration is ≤ 0.1%.

Quantitative Data Summary

Disclaimer: In vitro data on the direct mitigation of this compound-induced proarrhythmia is limited. The following tables include data on this compound's primary effects and proxy data from studies where mitigating agents were used against other potassium channel blockers with proarrhythmic effects similar to those of this compound.

Table 1: Electrophysiological Effects of this compound on Human Cardiac Fibers

ParameterThis compound ConcentrationObserved Effect (% Change from Baseline)Cell Type
APD901 µM+28.9% ± 3.3%Human Atrial Fibers
APD901 µM+13.3% ± 5.2%Human Ventricular Fibers
Vmax (Maximum Upstroke Velocity)1 µM-12.9% ± 6.5%Human Ventricular Fibers
Source: Adapted from Németh et al., 1996.

Table 2: Synergistic Antiarrhythmic Effects of this compound and Lidocaine (In Vivo Rat Model)

Treatment GroupED50 for Arrhythmia Suppression
This compound alone3.0 ± 1.3 µmol/kg/min
Lidocaine alone4.9 ± 0.6 µmol/kg/min
This compound in the presence of 2 µmol/kg/min Lidocaine0.8 ± 0.2 µmol/kg/min
Lidocaine in the presence of 2 µmol/kg/min this compound0.7 ± 0.2 µmol/kg/min
Source: Adapted from Sarraf et al.

Table 3: Proxy Data - Ranolazine Mitigates d-Sotalol (IKr Blocker)-Induced Proarrhythmia in Canine Purkinje Fibers

ConditionAPD ProlongationEAD Incidence
d-Sotalol (100 µM)Significant ProlongationHigh
d-Sotalol (100 µM) + Ranolazine (5 µM)Abbreviated APDAbolished
d-Sotalol (100 µM) + Ranolazine (10 µM)Further Abbreviated APDAbolished
Source: Adapted from Antzelevitch et al., 2004. This data demonstrates the principle of using a late sodium current inhibitor to reverse proarrhythmic effects caused by potent potassium channel blockade.

Experimental Protocols & Visualizations

Protocol 1: Patch-Clamp Electrophysiology for APD and EAD Assessment

This protocol is designed to measure action potentials from single hiPSC-CMs to assess the ability of a mitigating agent to reverse this compound-induced APD prolongation and EADs.

Materials:

  • hiPSC-CMs plated on glass coverslips

  • Borosilicate glass capillaries for patch pipettes

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550)

  • Perfusion system with temperature control (37°C)

  • External solution (Tyrode's): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

  • Internal solution: (in mM) 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

  • This compound and Mitigating Agent stock solutions (in DMSO).

Procedure:

  • Preparation: Prepare fresh external and internal solutions. Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Cell Culture: Plate hiPSC-CMs on coverslips at a low density to allow for easy isolation of single cells for patching.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with pre-warmed (37°C) external solution.

  • Giga-seal Formation: Approach a single, spontaneously beating cardiomyocyte with a patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Switch to current-clamp mode. Record baseline action potentials for 3-5 minutes to ensure a stable recording.

  • This compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound. Record for 5-10 minutes until a steady-state effect is observed (e.g., stable APD prolongation).

  • Mitigating Agent Application: While continuing to perfuse with this compound, introduce the mitigating agent into the perfusion line. Record for 10-15 minutes to observe any reversal of the this compound-induced effects.

  • Washout: Perfuse with the drug-free external solution to observe the reversibility of the drug effects.

  • Data Analysis: Analyze the recordings to measure APD at 90% repolarization (APD90), resting membrane potential, AP amplitude, and the incidence and frequency of EADs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Culture hiPSC-CMs on coverslips E1 Obtain Giga-seal & go Whole-Cell P1->E1 P2 Prepare Solutions & Pipettes P2->E1 E2 Record Baseline APs (3-5 min) E1->E2 E3 Apply this compound (5-10 min) E2->E3 E4 Co-apply Mitigating Agent (10-15 min) E3->E4 E5 Washout E4->E5 A2 Quantify EAD Incidence E4->A2 A1 Measure APD90, RMP, Amplitude E5->A1

Caption: Workflow for Patch-Clamp Experiments.
Protocol 2: Multi-Electrode Array (MEA) for Field Potential Duration (FPD) Analysis

This protocol allows for higher-throughput screening of compounds by measuring the extracellular field potentials from a population of hiPSC-CMs.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., 48- or 96-well)

  • MEA recording system (e.g., Axion Maestro)

  • Cell culture medium and supplements

  • This compound and Mitigating Agent stock solutions (in DMSO)

Procedure:

  • Plate Preparation: Pre-coat MEA plates with fibronectin (or other suitable extracellular matrix protein) according to the manufacturer's instructions.

  • Cell Seeding: Seed hiPSC-CMs as a monolayer onto the MEA plates and culture until a stable, spontaneously beating syncytium is formed (typically 7-10 days).

  • Baseline Recording: Place the MEA plate in the recording system, allow it to equilibrate to 37°C and 5% CO₂. Record baseline field potentials for at least 10 minutes.

  • Compound Addition: Prepare a compound plate with serial dilutions of this compound and the mitigating agent.

  • Pre-incubation with Mitigator: Add the mitigating agent to the appropriate wells and incubate for 20-30 minutes. Record the activity.

  • This compound Application: Add this compound to the wells already containing the mitigating agent (and to this compound-only control wells).

  • Post-Dose Recording: Record the field potential activity for at least 30 minutes after the final compound addition.

  • Data Analysis: Use the MEA system's software to analyze the recordings. Key parameters include the Field Potential Duration corrected for beat rate (FPDc), beat period, and the incidence of arrhythmic events (e.g., EAD-like waveforms, fibrillations).

G A Seed hiPSC-CMs on MEA plate B Culture for 7-10 days A->B C Record Baseline Field Potentials B->C D Add Mitigating Agent (optional) C->D E Add this compound D->E F Record Post-Dose Activity (30 min) E->F G Analyze FPDc, Beat Rate, & Arrhythmias F->G G This compound This compound IKr IKr / IKs / Ito Block This compound->IKr Inhibits APD APD Prolongation IKr->APD Leads to ICaL ICa,L Reactivation APD->ICaL INaL INa-L Enhancement APD->INaL EAD EAD Formation (Proarrhythmia) ICaL->EAD INaL->EAD Mitigator Mitigating Agents (Ranolazine, Mexiletine, Verapamil) InwardBlock Block Inward Currents (INa-L, ICa,L) Mitigator->InwardBlock Action InwardBlock->EAD Prevents

References

Tedisamil stability in DMSO and other common solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance and hypothetical protocols. As of November 2025, specific quantitative data on the stability of tedisamil in DMSO and other common laboratory solvents is not publicly available in peer-reviewed literature or technical data sheets. Researchers should independently validate the stability of this compound solutions for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

While specific data for this compound is unavailable, for many research compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common choice for initial stock solutions. However, the stability of this compound in DMSO over time has not been formally reported. It is crucial to prepare fresh solutions whenever possible or conduct in-house stability assessments for long-term storage.

Q2: How should I store this compound stock solutions?

For general guidance, stock solutions in organic solvents like DMSO should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Solutions should also be protected from light.

Q3: Are there any known incompatibilities of this compound with common solvents?

There is no specific information regarding the incompatibility of this compound with common laboratory solvents. However, it is good practice to be cautious when using protic solvents, as they can potentially react with certain functional groups over time. When diluting this compound stock solutions into aqueous buffers for experiments, it is important to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system and to avoid precipitation of the compound.

Q4: My this compound solution has turned yellow. Is it still usable?

A change in color, such as yellowing, can be an indicator of compound degradation or the formation of impurities. It is strongly advised not to use a solution that has changed in appearance. Preparing a fresh solution is the best course of action to ensure the integrity of your experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation observed after diluting DMSO stock in aqueous buffer. The final concentration of DMSO may be too low to maintain this compound solubility. The aqueous buffer's pH or composition may not be optimal.Increase the final DMSO concentration slightly (while ensuring it remains compatible with your assay). Test different aqueous buffers or adjust the pH. Consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration to improve solubility.
Inconsistent results between experiments using the same stock solution. The stock solution may be degrading over time or with repeated freeze-thaw cycles.Prepare fresh stock solutions more frequently. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Perform a stability check on your stock solution over your typical experimental timeframe.
No biological effect observed at expected concentrations. The compound may have degraded in solution. The initial powder may have degraded.Prepare a fresh stock solution from the solid compound. If the issue persists, consider acquiring a new batch of this compound and verifying its purity and identity.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₂N₂Wikipedia[1]
Molecular Weight 288.47 g/mol MedchemExpress.com[2]
Appearance Solid (predicted)DrugBank[3]
Predicted Water Solubility 0.0214 mg/mLDrugBank[3]

Hypothetical Experimental Protocols

The following are hypothetical protocols for assessing the stability of this compound, based on common practices for other pharmaceutical compounds. These should be adapted and validated by the end-user.

Protocol 1: Stability Assessment of this compound in DMSO by HPLC-UV

Objective: To determine the stability of this compound in DMSO at various storage temperatures over time.

Materials:

  • This compound powder

  • HPLC-grade DMSO

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • Calibrated freezer (-20°C) and refrigerator (4°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a final concentration of 100 µM. Inject onto the HPLC system. Record the peak area of the this compound peak. This will serve as the baseline (100% stability).

  • Storage: Aliquot the remaining stock solution into multiple vials and store them under the following conditions:

    • Room temperature (approx. 25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.

  • Sample Preparation and Analysis: Allow the frozen and refrigerated samples to come to room temperature. Prepare a 100 µM solution in the mobile phase and analyze by HPLC as in step 2.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A solution is often considered stable if the amount of the parent compound is within 90-110% of the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system as described above

Procedure:

  • Prepare this compound Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Neutralization and Dilution: For the acid and base hydrolysis samples, neutralize the solutions. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples by HPLC. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Tedisamil_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane K_channels K+ Channels (Ito, IKr, IKs, IK-ATP) Action_Potential Action Potential Prolongation K_channels->Action_Potential Contributes to Na_channel Na+ Channel (High Conc.) Na_channel->Action_Potential Contributes to This compound This compound This compound->K_channels Blocks This compound->Na_channel Blocks Repolarization Delayed Repolarization Action_Potential->Repolarization Antiarrhythmic_Effect Antiarrhythmic Effect Repolarization->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound.

Stability_Assessment_Workflow start Start: Need to use This compound in solution check_data Search for existing stability data start->check_data data_found Data available? check_data->data_found follow_protocol Follow established storage & handling protocol data_found->follow_protocol Yes develop_method Develop stability-indicating analytical method (e.g., HPLC) data_found->develop_method No perform_exp Proceed with experiment follow_protocol->perform_exp end End perform_exp->end run_stability Perform in-house stability study develop_method->run_stability analyze_results Analyze results and establish internal protocol run_stability->analyze_results analyze_results->perform_exp

Caption: Workflow for assessing compound stability.

References

Navigating the Complexities of Tedisamil: A Technical Support Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for interpreting in vivo study results for Tedisamil, an investigational antiarrhythmic agent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to navigate the challenges associated with this compound research.

Troubleshooting Guide: Interpreting Unexpected In Vivo Results

Researchers may encounter a range of challenges when studying this compound in vivo. This guide addresses common issues, their potential causes, and actionable solutions.

Observed Issue Potential Causes Troubleshooting Steps
Excessive Bradycardia (Slowing of Heart Rate) 1. High dosage of this compound.[1][2] 2. Interaction with other medications that slow heart rate (e.g., beta-blockers). 3. Animal model sensitivity.1. Dosage Adjustment: Review the dose-response relationship. Consider reducing the dose to the minimum effective concentration. 2. Review Concomitant Medications: Ensure no other administered compounds have bradycardic effects. 3. Pacing: In experimental models, bradycardia can be prevented by electrically pacing the ventricle, which can also enhance the assessment of antiarrhythmic activity.[1][3]
Proarrhythmia (New or Worsened Arrhythmia) 1. QTc Prolongation: this compound prolongs the QTc interval in a dose-dependent manner, a risk factor for Torsades de Pointes (TdP).[2] 2. Bradycardia: A slower heart rate can exacerbate the risk of TdP with this compound. 3. Electrolyte Imbalance: Low potassium levels (hypokalemia) can increase the proarrhythmic potential. 4. Drug Interactions: Co-administration with other drugs that prolong the QT interval can increase proarrhythmic risk.1. Continuous ECG Monitoring: Closely monitor the QTc interval. Establish a clear threshold for halting the experiment if prolongation is excessive. 2. Maintain Normal Heart Rate: If feasible in the experimental model, use pacing to prevent severe bradycardia. 3. Monitor Electrolytes: Ensure serum potassium levels are within the normal range before and during the experiment. 4. Avoid Concomitant QT-Prolonging Drugs: Review all co-administered drugs for their potential to affect the QT interval.
Unexpected Hypotension (Low Blood Pressure) 1. Although this compound can sometimes elevate blood pressure, hypotension has been reported as a potential side effect.1. Monitor Blood Pressure: Continuously monitor arterial blood pressure. 2. Dose Evaluation: Assess if the hypotensive effect is dose-dependent. 3. Fluid Management: Ensure the animal is adequately hydrated.
Variable Antiarrhythmic Efficacy 1. Animal Model: The efficacy of this compound can vary depending on the arrhythmia model used (e.g., ischemia-induced vs. electrically induced). 2. Dosage: The antiarrhythmic effect is dose-dependent. 3. Underlying Cardiac Condition: The state of the cardiac tissue (e.g., post-myocardial infarction) can influence drug response.1. Model Selection: Choose an animal model that is most relevant to the clinical condition being studied. 2. Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window. 3. Characterize Cardiac Substrate: Fully characterize the cardiac health of the animal model before initiating the study.
Increased this compound Plasma Concentrations 1. Drug-Drug Interactions: Co-administration with inhibitors of P-glycoprotein (P-gp), such as verapamil, can significantly increase this compound plasma levels.1. Review Co-administered Drugs: Identify any potential P-gp inhibitors. 2. Dosage Adjustment: If co-administration with a P-gp inhibitor is necessary, consider a significant reduction in the this compound dose and monitor plasma concentrations if possible. 3. Alternative Medications: If possible, use alternative medications that do not inhibit P-gp.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a class III antiarrhythmic agent that primarily acts by blocking multiple potassium channels in the heart. This leads to a prolongation of the action potential duration and the effective refractory period in both atrial and ventricular muscle. It also has some effects on sodium and calcium channels.

Q2: What are the main electrophysiological effects of this compound observed in vivo?

A2: In vivo, this compound has been shown to:

  • Prolong the QTc interval on the electrocardiogram (ECG) in a dose-dependent and reverse rate-dependent manner.

  • Increase the ventricular effective refractory period (VERP).

  • Cause a dose-dependent reduction in heart rate (bradycardia).

Q3: What is the risk of proarrhythmia with this compound, and what are the contributing factors?

A3: this compound carries a risk of proarrhythmia, particularly Torsades de Pointes (TdP), which is associated with its QT-prolonging effects. Key risk factors that can exacerbate this include:

  • Bradycardia: A slower heart rate increases the risk of TdP.

  • High Concentrations: The incidence of TdP is concentration-dependent.

  • Hypokalemia: Low potassium levels can increase the proarrhythmic potential.

Q4: How does this compound interact with other drugs?

A4: this compound is a substrate of P-glycoprotein (P-gp). Co-administration with P-gp inhibitors, such as verapamil, can significantly increase the plasma concentration of this compound, potentially leading to adverse effects.

Q5: In which in vivo models has this compound shown antiarrhythmic efficacy?

A5: this compound has demonstrated antiarrhythmic effects in various canine models, including:

  • Termination of atrial flutter and prevention of its reinduction.

  • Conversion of atrial fibrillation to normal sinus rhythm.

  • Suppression of ventricular tachyarrhythmias induced by programmed electrical stimulation in post-myocardial infarction models.

  • Reduction of lethal ischemic arrhythmias.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound.

Table 1: Dose-Dependent Electrophysiological Effects of this compound in a Canine Model

This compound Dose (i.v.)Change in Ventricular Effective Refractory Period (VERP)Change in QTc IntervalChange in Heart Rate
100 µg/kgSignificant IncreaseSignificant IncreaseSignificant Reduction
1000 µg/kg40.1% ± 8.1% IncreaseSignificant IncreaseSignificant Reduction

Source: Adapted from data in J Pharmacol Exp Ther. 1995 Apr;273(1):168-75.

Table 2: Effect of this compound on Atrial Fibrillation Conversion in a Canine Model

This compound Dose (i.v.)Efficacy in Terminating Atrial Fibrillation
0.1 mg/kgLimited Efficacy
0.3 mg/kgLimited Efficacy
1.0 mg/kg100% Effective

Source: Adapted from data in Pacing Clin Electrophysiol. 2001 Oct;24(10):1138-43.

Table 3: Pharmacokinetic Interaction between this compound and Verapamil in Humans

TreatmentThis compound AUC (0-12h)This compound Cmax
This compound (100 mg bid)BaselineBaseline
This compound (100 mg bid) + Verapamil (180 mg bid)+77%+78%

Source: Adapted from data in Eur J Clin Pharmacol. 2009 Aug;65(8):793-800.

Experimental Protocols and Visualizations

Programmed Electrical Stimulation (PES) Protocol for Ventricular Tachycardia Induction in a Canine Model

This protocol is used to assess the antiarrhythmic efficacy of this compound against induced ventricular tachyarrhythmias in a post-myocardial infarction canine model.

Objective: To determine if this compound can suppress the induction of ventricular tachycardia.

Methodology:

  • Animal Model: Anesthetized dogs with a surgically induced anterior myocardial infarction (3-5 days post-infarction).

  • Baseline Stimulation: Before drug administration, perform programmed electrical stimulation (PES) to confirm the inducibility of ventricular tachycardia.

  • This compound Administration: Administer this compound intravenously (e.g., cumulative doses of 100-1000 µg/kg) or orally (e.g., 3 mg/kg, b.i.d for 4 days).

  • Post-Drug Stimulation: Repeat the PES protocol after this compound administration to assess for suppression of inducible ventricular tachycardia.

  • Data Analysis: Compare the incidence of inducible ventricular tachycardia before and after this compound treatment.

pes_workflow cluster_pre Pre-Tedisamil cluster_treatment Treatment cluster_post Post-Tedisamil pre_pes Programmed Electrical Stimulation (PES) pre_vt Ventricular Tachycardia (VT) Induced pre_pes->pre_vt This compound Administer this compound pre_vt->this compound If VT is inducible post_pes Repeat PES This compound->post_pes post_vt VT Induction Suppressed post_pes->post_vt

PES Workflow for this compound Efficacy
Signaling Pathway: this compound's Mechanism of Action

This diagram illustrates the primary mechanism of action of this compound on cardiac ion channels.

tedisamil_moa cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound k_channels Potassium Channels (Ito, IKr, IKs, IK-ATP) This compound->k_channels Blocks na_channel Sodium Channels This compound->na_channel Weakly Blocks ca_channel Calcium Channels This compound->ca_channel Weakly Blocks apd Prolonged Action Potential Duration k_channels->apd erp Increased Effective Refractory Period apd->erp proarrhythmia_risk cluster_risk_factors Risk Factors This compound This compound Administration proarrhythmia Increased Risk of Proarrhythmia (TdP) high_dose High Dose / Plasma Concentration high_dose->proarrhythmia bradycardia Bradycardia bradycardia->proarrhythmia hypokalemia Hypokalemia hypokalemia->proarrhythmia qt_drugs Concomitant QT-Prolonging Drugs qt_drugs->proarrhythmia

References

Overcoming limitations in Tedisamil clinical trial design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the clinical trial design and experimental investigation of Tedisamil.

Troubleshooting Guides

In Vitro Electrophysiology: Patch-Clamp Experiments

Researchers studying this compound's effects on cardiac ion channels, such as the transient outward potassium current (Ito) and the rapid delayed rectifier potassium current (IKr), may encounter several challenges during whole-cell patch-clamp experiments. This guide provides a systematic approach to troubleshooting common issues.

Problem: Unstable Seal or High Leak Current

An unstable gigaohm seal or a high leak current can significantly impact the quality of your recordings by introducing noise and artifacts.

Possible Cause Troubleshooting Step
Dirty pipette tip Ensure the pipette tip is clean before approaching the cell. Apply positive pressure to the pipette as it moves through the bath solution to prevent debris from clogging the tip.
Poor cell health Use cells from a healthy, low-passage number culture. Ensure proper perfusion of the external solution to maintain cell viability.
Mechanical instability Check for vibrations in the setup. Ensure the micromanipulator and perfusion system are stable.
Inappropriate pipette resistance For whole-cell recordings of cardiac ion channels, a pipette resistance of 2-5 MΩ is generally recommended.

Problem: Difficulty in Isolating Specific Potassium Currents (Ito, IKr)

This compound is a multi-channel blocker, which can make it challenging to isolate its effect on a single current.

Possible Cause Troubleshooting Step
Contamination from other currents Use specific pharmacological blockers for other major currents. For example, to isolate IKr, you can use a sodium channel blocker (e.g., tetrodotoxin) and a calcium channel blocker (e.g., nifedipine).
Incorrect voltage protocol Optimize the voltage-clamp protocol to selectively activate the current of interest. For example, Ito is a rapidly activating and inactivating current, so a short depolarizing pulse from a hyperpolarized holding potential is typically used. IKr is often measured as a tail current upon repolarization.
Cell type variability The expression levels of different ion channels can vary between cell lines and even between passages of the same cell line. Ensure you are using a cell line with robust expression of the target channel.

Problem: Inconsistent Drug Effect

Variability in the observed effect of this compound can arise from several factors.

Possible Cause Troubleshooting Step
Compound stability and solubility Prepare fresh solutions of this compound for each experiment. Due to its chemical nature, this compound's stability in aqueous solutions can be a concern. Ensure complete solubilization, using appropriate solvents as per the manufacturer's instructions, before diluting into the external solution.
Incomplete solution exchange Ensure your perfusion system allows for rapid and complete exchange of the external solution in the recording chamber.
Dose-dependent effects This compound's effects are dose-dependent.[1] Carefully control the final concentration of the drug in the bath.

Frequently Asked Questions (FAQs)

Q1: What were the primary limitations of the clinical trial designs for this compound in atrial fibrillation?

A1: While this compound showed efficacy in converting recent-onset atrial fibrillation (AF) to sinus rhythm, the clinical trial designs had several limitations that likely contributed to its failure to gain regulatory approval. A key issue was the challenge of balancing efficacy with the risk of proarrhythmia, specifically Torsades de Pointes (TdP).[2][3][4]

  • Patient Population: The trials often included patients with recent-onset AF, which has a significant rate of spontaneous conversion.[4] This can make it difficult to definitively attribute conversion to the drug's effect. A more stringent trial design might have focused on patients with more persistent AF.

  • Primary Endpoint: The primary endpoint was often the rate of conversion to sinus rhythm within a short timeframe (e.g., 2.5 hours). While this demonstrates acute efficacy, it doesn't provide data on the long-term maintenance of sinus rhythm or the drug's impact on more clinically meaningful outcomes like stroke prevention or mortality.

  • Safety Monitoring: The dose-dependent QT prolongation and the occurrence of TdP, even at therapeutic doses, were significant safety concerns. The trial designs may not have been sufficiently powered or designed to fully characterize the proarrhythmic risk in a broader patient population, including those with underlying structural heart disease or electrolyte abnormalities.

Q2: How should the proarrhythmic risk of this compound be assessed in preclinical studies?

A2: Assessing the proarrhythmic risk of a multi-channel blocker like this compound requires a comprehensive approach that goes beyond simple hERG channel screening.

  • In Vitro Electrophysiology: In addition to assessing the block of IKr (hERG), it is crucial to characterize the drug's effects on other cardiac ion channels, including Ito, IKs, and sodium and calcium channels. The relative block of these channels can influence the overall proarrhythmic potential.

  • Action Potential Duration (APD) Assays: Using isolated cardiomyocytes (e.g., from rabbits or dogs) to measure changes in APD at different pacing frequencies can reveal reverse rate-dependent effects, a hallmark of many proarrhythmic drugs.

  • Preclinical Models of TdP: More complex preclinical models, such as the isolated perfused rabbit heart (Langendorff) preparation, can be used to directly assess the induction of early afterdepolarizations (EADs) and TdP.

  • In Silico Modeling: Computational models of the cardiac action potential can integrate data on the block of multiple ion channels to predict the net effect on repolarization and proarrhythmic risk.

Q3: What are the key considerations for this compound formulation and stability in experimental settings?

A3: Ensuring the stability and accurate concentration of this compound in experimental solutions is critical for obtaining reliable and reproducible data.

  • Solubility: this compound is a lipophilic compound, and its solubility in aqueous solutions can be limited. It is often dissolved in an organic solvent like DMSO before being diluted in the final experimental buffer. It is important to be aware of the final solvent concentration and its potential effects on the cells.

  • Stability: The stability of this compound in solution over time and under different storage conditions should be considered. It is recommended to prepare fresh stock solutions and to protect them from light.

  • Adsorption: Like many lipophilic compounds, this compound may adsorb to plasticware. Using low-adhesion tubes and minimizing the surface area-to-volume ratio can help mitigate this issue.

Data from Clinical Trials

The following tables summarize key quantitative data from published this compound clinical trials.

Table 1: Efficacy of Intravenous this compound for Conversion of Recent-Onset Atrial Fibrillation/Flutter

Treatment GroupNumber of Patients (n)Conversion to Sinus Rhythm (%)p-value (vs. Placebo)
Placebo597%-
This compound 0.4 mg/kg6141%< 0.001
This compound 0.6 mg/kg5351%< 0.001

Table 2: Hemodynamic Effects of this compound in Healthy Volunteers

TreatmentChange in Resting Heart Rate (beats/min)Change in QT Interval at RR=1000ms (%)
This compound (100 mg twice daily)-10+12%
Atenolol (50 mg twice daily)-14No significant change
This compound + Atenolol-9+12%

Experimental Protocols

Whole-Cell Patch-Clamp Recording of IKr (hERG) Current

This protocol is a general guideline for recording IKr currents in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) to assess the effect of this compound.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to observe the characteristic IKr tail current.

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the current after the drug effect has reached a steady state.

In Vivo Assessment of Antiarrhythmic Activity in a Canine Model

This protocol describes a model for evaluating the efficacy of this compound in converting induced atrial fibrillation.

  • Animal Model: Use adult mongrel dogs.

  • Induction of Atrial Fibrillation:

    • Chronic Pacing Model: Implant a pacemaker to deliver rapid atrial pacing (e.g., 50 Hz) for several weeks to induce sustained AF.

    • Vagal Stimulation Model: Induce AF through bilateral vagal nerve stimulation.

  • Drug Administration: Once sustained AF is established, administer this compound intravenously at various doses (e.g., 0.1, 0.3, and 1.0 mg/kg).

  • Data Acquisition: Continuously monitor the electrocardiogram (ECG) to determine the time to conversion to sinus rhythm and the fibrillatory cycle length.

  • Endpoint: The primary endpoint is the percentage of animals that convert to sinus rhythm at each dose.

Visualizations

Tedisamil_Mechanism_of_Action This compound This compound Block Block This compound->Block K_channels Multiple Potassium Channels (Ito, IKr, IKs, IK-ATP) AP_Prolongation Action Potential Duration Prolongation Block->K_channels ERP_Increase Effective Refractory Period Increase AP_Prolongation->ERP_Increase Proarrhythmic_Risk Proarrhythmic Risk (QT Prolongation, TdP) AP_Prolongation->Proarrhythmic_Risk Antiarrhythmic_Effect Antiarrhythmic Effect (Atrial Fibrillation) ERP_Increase->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_regulatory Regulatory Review in_vitro In Vitro Studies (Ion Channel Assays) in_vivo In Vivo Animal Models (Efficacy & Toxicology) in_vitro->in_vivo phase1 Phase I (Safety & PK in Healthy Volunteers) in_vivo->phase1 phase2 Phase II (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety Trial) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review Regulatory Agency Review nda->review decision Approval or Rejection review->decision Patch_Clamp_Troubleshooting start Problem with Patch-Clamp Recording unstable_seal Unstable Seal / High Leak? start->unstable_seal no_current No Current / Small Current? unstable_seal->no_current No check_pipette Check Pipette Tip & Resistance unstable_seal->check_pipette Yes noisy_signal Noisy Signal? no_current->noisy_signal No check_blockers Check for Unintended Blockers no_current->check_blockers Yes check_grounding Check Grounding noisy_signal->check_grounding Yes end Recording Optimized noisy_signal->end No check_cells Check Cell Health check_pipette->check_cells check_mechanics Check for Vibrations check_cells->check_mechanics check_mechanics->end check_protocol Verify Voltage Protocol check_blockers->check_protocol check_expression Confirm Channel Expression check_protocol->check_expression check_expression->end check_faraday Check Faraday Cage check_grounding->check_faraday check_perfusion Check Perfusion System check_faraday->check_perfusion check_perfusion->end

References

Technical Support Center: Managing Bradycardic Effects of Tedisamil in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental class III antiarrhythmic agent, Tedisamil. The focus is on managing the known bradycardic effects of this compound in animal models during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a class III antiarrhythmic agent.[1][2][3] Its primary mechanism involves the blockade of multiple potassium channels in the heart, including the transient outward (Ito), the adenosine triphosphate-dependent (IK-ATP), and the delayed rectifier potassium currents (IKr and IKs). This action prolongs the repolarization phase of the cardiac action potential, thereby slowing the heart rate.[3]

Q2: Is bradycardia a known side effect of this compound in animal models?

A2: Yes, bradycardia is a well-documented and dose-dependent side effect of this compound in various animal models, including rats and dogs.[4]

Q3: How significant is the bradycardic effect of this compound?

A3: The extent of bradycardia is directly related to the administered dose of this compound. Higher concentrations of the drug lead to a more pronounced decrease in heart rate. In some studies, this bradycardic effect was significant enough that the antiarrhythmic activity of this compound was most effective when the slow heart rate was counteracted by electrical pacing.

Q4: What are the common animal models used to study the effects of this compound?

A4: Common animal models for studying the electrophysiological and antiarrhythmic properties of this compound include rats and dogs.

Q5: Are there any known drug interactions with this compound that could exacerbate bradycardia?

A5: While specific interaction studies focusing on bradycardia are limited in the provided results, co-administration of other drugs that decrease heart rate or affect cardiac conduction could potentially enhance the bradycardic effect of this compound. Caution is advised when using this compound with other antiarrhythmic agents or drugs known to have negative chronotropic effects.

Troubleshooting Guide

Issue: Significant Bradycardia Observed After this compound Administration

Symptoms:

  • A notable decrease in heart rate from baseline following intravenous or oral administration of this compound.

  • ECG recordings showing a dose-dependent slowing of the sinus rhythm.

Possible Causes:

  • The administered dose of this compound is causing the expected pharmacological effect of potassium channel blockade, leading to a slowed heart rate.

  • The animal model may be particularly sensitive to the bradycardic effects of this compound.

Suggested Actions:

  • Confirm Dose-Response: If not already established, perform a dose-response study to characterize the relationship between the this compound dose and the degree of bradycardia in your specific animal model. This will help in selecting a dose that provides the desired antiarrhythmic effect with manageable bradycardia.

  • Pharmacological Intervention: Consider the administration of a positive chronotropic agent to counteract the bradycardia. The two most common agents for this purpose are atropine and isoproterenol.

    • Atropine: A muscarinic antagonist that blocks the effects of the vagus nerve on the heart, leading to an increased heart rate.

    • Isoproterenol: A non-selective beta-adrenergic agonist that increases heart rate.

  • Electrical Pacing: In some experimental setups, particularly those focused on the antiarrhythmic efficacy of this compound without the confounding factor of bradycardia, electrical pacing of the heart can be used to maintain a stable heart rate.

Data Presentation

Table 1: Dose-Dependent Bradycardic Effect of Intravenous this compound in Rats

This compound Dose (mg/kg, IV)ObservationReference
0.1Dose-dependent reduction in heart rate
1.0Dose-dependent reduction in heart rate
3.0Dose-dependent reduction in heart rate
1 - 4Caused bradycardia

Table 2: this compound Administration in Canine Models

This compound Dose (mg/kg)Route of AdministrationObservationReference
1.0IntravenousEffective in terminating atrial fibrillation
10OralAttenuated ventricular fibrillation

Table 3: Suggested Doses for Pharmacological Management of Bradycardia in Animal Models

AgentAnimal ModelSuggested DoseRoute of AdministrationReference
AtropineRat0.05 - 0.5 mg/kgSubcutaneous, Intramuscular
IsoproterenolDog0.01 - 0.04 µg/kg/minContinuous IV Infusion
IsoproterenolDog0.1 - 0.2 mg/dogSubcutaneous, Intramuscular

Disclaimer: The dosages provided are for general guidance and may need to be optimized for specific experimental conditions and animal strains.

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Bradycardia in a Rat Model

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (200-450 g) with an appropriate anesthetic agent (e.g., urethane).

  • Catheterization: Insert catheters into the jugular vein for intravenous drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • ECG Monitoring: Place subcutaneous electrodes to record a continuous electrocardiogram (ECG).

  • Baseline Measurement: Allow the animal to stabilize and record baseline heart rate, blood pressure, and ECG for at least 30 minutes.

  • This compound Administration: Administer this compound intravenously at the desired dose (e.g., 0.1, 1.0, or 3.0 mg/kg).

  • Data Collection: Continuously monitor and record heart rate, blood pressure, and ECG for a predetermined period post-administration to observe the onset, magnitude, and duration of the bradycardic effect.

Protocol 2: General Approach for Pharmacological Reversal of this compound-Induced Bradycardia in a Canine Model

  • Animal Preparation: Anesthetize the dog and establish intravenous access.

  • Hemodynamic and ECG Monitoring: Continuously monitor arterial blood pressure and ECG.

  • Induction of Bradycardia: Administer this compound at a dose known to induce significant bradycardia (e.g., 1.0 mg/kg, IV).

  • Confirmation of Bradycardia: Once a stable and significant decrease in heart rate is observed, proceed with the intervention.

  • Isoproterenol Administration:

    • Prepare an intravenous infusion of isoproterenol.

    • Begin the infusion at a low dose (e.g., 0.01 µg/kg/min).

    • Titrate the infusion rate upwards as needed to achieve the desired heart rate, while closely monitoring for any proarrhythmic effects or significant changes in blood pressure.

  • Data Analysis: Compare heart rate and other hemodynamic parameters before and after the administration of the reversal agent.

Visualizations

Tedisamil_Mechanism_of_Action This compound This compound blockade Blockade This compound->blockade Induces k_channels Multiple Cardiac Potassium Channels (Ito, IKr, IKs, IK-ATP) repolarization Prolonged Repolarization of Cardiac Action Potential k_channels->repolarization Leads to blockade->k_channels Acts on bradycardia Bradycardia (Decreased Heart Rate) repolarization->bradycardia Results in

Caption: Mechanism of this compound-induced bradycardia.

Experimental_Workflow_Bradycardia_Management start Start Experiment tedisamil_admin Administer this compound to Animal Model start->tedisamil_admin monitor_hr Monitor Heart Rate and ECG tedisamil_admin->monitor_hr bradycardia_check Significant Bradycardia? monitor_hr->bradycardia_check intervention Pharmacological Intervention (Atropine or Isoproterenol) bradycardia_check->intervention Yes continue_monitoring Continue Monitoring bradycardia_check->continue_monitoring No intervention->continue_monitoring end End Experiment continue_monitoring->end

Caption: Workflow for managing this compound-induced bradycardia.

Bradycardia_Intervention_Logic cluster_this compound This compound Effect cluster_intervention Counteractive Measures This compound This compound bradycardia Bradycardia This compound->bradycardia Causes increase_hr Increased Heart Rate atropine Atropine (Muscarinic Antagonist) atropine->increase_hr Reverses Bradycardia isoproterenol Isoproterenol (Beta-Adrenergic Agonist) isoproterenol->increase_hr Reverses Bradycardia

Caption: Pharmacological interventions for bradycardia.

References

Technical Support Center: Photostability and Degradation of Tedisamil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the photostability and degradation of Tedisamil. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines for conducting photostability testing? A1: The primary regulatory guidance is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products".[1][2][3] This guideline outlines the recommended approach for generating photostability data for submission in marketing applications. It covers aspects such as light sources, exposure levels, and the sequential testing of the drug substance and product.[4]

Q2: What is the difference between forced degradation and confirmatory photostability studies? A2: Forced degradation (or stress testing) studies are designed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[5] Their purpose is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. Confirmatory studies are performed under standardized conditions of light exposure to provide the necessary information for handling, packaging, and labeling.

Q3: What are the specified light exposure conditions for confirmatory studies under ICH Q1B? A3: For confirmatory studies, samples should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter (W·h/m²). This ensures that direct comparisons can be made between different substances and products.

Q4: How should this compound samples be prepared for photostability testing? A4: For the drug substance, testing should be conducted on a single batch in both solid and solution/suspension form to evaluate its intrinsic photosensitivity. For the drug product, testing should proceed sequentially: first on the fully exposed product, then, if necessary, on the product in its immediate packaging, and finally in its marketing package to assess the adequacy of the packaging's light protection.

Q5: What is a "dark control" and why is it essential? A5: A dark control is a sample identical to the one being tested but protected from light (e.g., by wrapping in aluminum foil) and placed in the same environmental conditions (temperature, humidity) as the exposed sample. It is crucial for distinguishing between degradation caused by light (photodegradation) and degradation caused by thermal stress that may occur concurrently in the photostability chamber.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To identify potential photodegradation products of this compound and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer (not more than 3 mm) of this compound drug substance in a suitable chemically inert, transparent container (e.g., quartz dish).

    • Solution State: Prepare a 1 mg/mL solution of this compound in a common solvent (e.g., methanol:water 50:50). Transfer to a chemically inert, transparent container (e.g., quartz cuvette).

  • Dark Control: Prepare a corresponding solid and solution sample and wrap them securely in aluminum foil to protect them completely from light.

  • Exposure Conditions:

    • Place the test and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B Option I (e.g., Xenon lamp) or Option II (e.g., cool white fluorescent and near-UV lamps).

    • The exposure level should be justified. A common starting point for forced degradation is to expose samples for a duration expected to generate between 5-20% degradation of the active substance. Monitor degradation at appropriate time intervals.

  • Sample Analysis:

    • At each time point, withdraw samples from both the exposed and dark control groups.

    • Analyze the samples immediately using a suitable stability-indicating method (e.g., HPLC-UV/DAD, LC-MS).

    • Assess for physical changes (appearance, color) and chemical changes (potency of this compound, formation of degradation products).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm (or a wavelength determined by UV scan of this compound).

    • Injection Volume: 10 µL

  • Method Development:

    • Inject a solution of undegraded this compound to determine its retention time and peak shape.

    • Inject samples from the forced degradation studies (photolytic, acid, base, oxidative, thermal).

    • Adjust chromatographic parameters (gradient slope, mobile phase pH, column type) to achieve adequate resolution (Rs > 2) between this compound and all degradation peaks.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Use a photodiode array detector (DAD) to check for peak purity of the this compound peak in the presence of its degradants and excipients.

    • Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 5-150 µg/mL) and calculate the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C) and observe the effect on the results.

Data Presentation

Quantitative data from degradation studies should be summarized to facilitate analysis and comparison.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compound% DegradationNumber of Degradants DetectedArea (%) of Major DegradantMass Balance (%)
Photolytic (Solid) 24 hours96.53.521.8 (DP1)98.3
Photolytic (Solution) 8 hours89.210.836.2 (DP2)97.1
Acid (0.1N HCl, 60°C) 12 hours91.88.224.5 (DP3)98.9
Base (0.1N NaOH, 60°C) 4 hours85.414.647.1 (DP4)96.5
Oxidative (3% H₂O₂, RT) 24 hours94.15.932.9 (DP5)99.2
Thermal (80°C) 48 hours99.10.910.6 (DP6)99.7

Troubleshooting Guides (Q&A)

Q1: My HPLC analysis of a photo-stressed sample shows multiple new peaks, and the mass balance is below 90%. What are the potential causes and next steps? A1: A low mass balance suggests that not all degradation products are being detected or quantified.

  • Possible Causes:

    • Degradants may not have a chromophore and are therefore "invisible" to the UV detector.

    • Degradants may be volatile and lost during sample preparation or analysis.

    • Degradants may be strongly retained on the HPLC column and not eluting.

    • The response factor of the degradants at the chosen wavelength may be significantly different from the parent drug.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (LC-MS): A mass detector can identify non-UV active compounds.

    • Modify HPLC Method: Implement a longer, more aggressive gradient flush at the end of the run to elute any strongly retained compounds.

    • Change Detection Wavelength: Analyze samples at a lower wavelength (e.g., 210 nm) where more organic compounds absorb, though baseline noise may increase.

    • Check for Volatility: Use techniques like Headspace GC-MS if volatile degradants are suspected.

Q2: After light exposure, the this compound peak in my chromatogram is tailing, and its retention time has shifted. What should I investigate? A2: Peak tailing and retention time shifts often point to issues with the HPLC column or mobile phase.

  • Possible Causes:

    • Column Degradation: The stationary phase may be degrading due to extreme pH of the mobile phase or the sample matrix.

    • Column Contamination: Degradation products may be irreversibly binding to the column inlet.

    • Mobile Phase Issues: Inaccurate preparation of the mobile phase, pH drift, or microbial growth can cause shifts.

    • System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to variable retention times.

  • Troubleshooting Steps:

    • Check System Pressure: A stable pressure reading is indicative of a leak-free system.

    • Flush the Column: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared, filtered, and degassed.

    • Evaluate a New Column: If the problem persists, the column may have reached the end of its lifespan and should be replaced.

Q3: I observed over 20% degradation in my photolytic forced degradation study. Is this acceptable? A3: While there is no strict limit, the generally accepted range for forced degradation is 5-20%. Degradation significantly above 20% may lead to the formation of secondary or tertiary degradants, which may not be relevant to the stability profile under normal storage conditions and can complicate the identification of primary degradation pathways. It is recommended to reduce the light exposure time or intensity to target a lower, more appropriate level of degradation.

Visualizations

Photostability_Workflow cluster_Forced Forced Degradation Study cluster_Confirmatory Confirmatory Study (ICH Q1B) start Prepare this compound (Solid & Solution) expose Expose to Light (with Dark Control) start->expose analyze_forced Analyze with Stability-Indicating Method expose->analyze_forced pathway Identify Degradants & Elucidate Pathways analyze_forced->pathway prep_dp Prepare Drug Product (Exposed, Immediate Pack, Marketing Pack) pathway->prep_dp Inform Method expose_ich Expose to ICH Conditions (≥1.2M lux-hrs & ≥200 W-h/m²) prep_dp->expose_ich analyze_ich Analyze vs. Dark Control expose_ich->analyze_ich eval Evaluate Change (Appearance, Assay, Degradants) analyze_ich->eval acceptable acceptable eval->acceptable Change Acceptable? no_action no_action acceptable->no_action No Special Packaging /Labeling Needed protect protect acceptable->protect Implement Light-Resistant Packaging and/or Labeling

Caption: Workflow for assessing the photostability of this compound as per ICH guidelines.

Degradation_Pathway cluster_pathways Potential Photodegradation Pathways This compound This compound ndealk N-dealkylation (Loss of cyclopropylmethyl) This compound->ndealk noxid N-oxidation (Formation of N-oxide) This compound->noxid hν / O₂ ringopen Ring Opening (diazabicyclononane cleavage) This compound->ringopen secondary_deg Secondary Degradants ndealk->secondary_deg Further Degradation noxid->secondary_deg Further Degradation ringopen->secondary_deg Further Degradation

Caption: Hypothetical photodegradation pathways for this compound.

HPLC_Troubleshooting start Problem: Poor Peak Shape (Tailing/Fronting) check_col Is the column old or previously used with harsh mobile phases? start->check_col yes_col Action: Replace with a new column. Consider using a guard column. check_col->yes_col Yes no_col no_col check_col->no_col No check_mp Is mobile phase pH appropriate for this compound (amine)? yes_mp yes_mp check_mp->yes_mp Yes no_mp Action: Adjust mobile phase pH to ensure this compound is in a single ionic state. check_mp->no_mp No check_load Is sample concentration too high? yes_load Action: Dilute the sample or reduce injection volume. check_load->yes_load Yes no_load Issue likely complex. Re-evaluate entire method. check_load->no_load No no_col->check_mp yes_mp->check_load

Caption: Troubleshooting guide for poor peak shape in HPLC analysis of this compound.

References

Technical Support Center: Managing Tedisamil-Induced QT Interval Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of tedisamil on the QT interval in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action regarding QT prolongation?

This compound is an experimental class III antiarrhythmic agent investigated for conditions like atrial fibrillation and angina.[1][2] Its primary mechanism involves the blockade of multiple cardiac potassium channels.[1][3] By inhibiting the outward potassium currents, particularly the transient outward (Ito) and the delayed rectifier currents (IKr and IKs), this compound delays the repolarization phase of the cardiac action potential.[4] This prolongation of the action potential duration (APD) is the direct cause of the observed QT interval prolongation on an electrocardiogram (ECG). At higher concentrations, it may also have minor effects on sodium and calcium channels.

Q2: How does this compound's ion channel blockade lead to QT prolongation?

This compound's blockade of outward potassium channels reduces the flow of positive potassium ions out of the cardiac myocyte during phase 3 of the action potential. This slows down the repolarization process, extending the overall duration of the action potential. The QT interval on a surface ECG represents the total time for ventricular depolarization and repolarization. Therefore, a longer cellular repolarization phase directly translates to a prolonged QT interval.

Tedisamil_Mechanism cluster_0 Cellular Level cluster_1 ECG Measurement This compound This compound K_Channels Potassium Channels (IKr, IKs, Ito) This compound->K_Channels Blocks Repolarization Delayed Repolarization K_Channels->Repolarization Leads to APD Prolonged Action Potential Duration (APD) Repolarization->APD Results in QT_Interval Prolonged QT Interval APD->QT_Interval Manifests as

Caption: Mechanism of this compound-induced QT prolongation.

Q3: What are the most common experimental models for studying this compound's effect on the QT interval?

There are three main categories of experimental models used:

  • In Vitro Models: These include patch-clamp electrophysiology on isolated primary cardiomyocytes or on cell lines (e.g., HEK293, CHO) heterologously expressing specific cardiac ion channels, most notably hERG (which encodes the IKr current). This approach allows for the precise study of drug effects on individual ion channels.

  • Ex Vivo Models: The most common ex vivo model is the Langendorff-perfused isolated heart. This preparation allows for the assessment of a drug's integrated effect on the heart's electrical activity (via ECG or monophasic action potentials) and mechanical function, free from systemic neural and hormonal influences. Rabbit hearts are frequently used for these studies.

  • In Vivo Models: These involve administering this compound to live animals and monitoring the ECG, often using telemetry to allow for measurements in conscious, unrestrained subjects. Common non-rodent species for QT assessment include dogs and monkeys, as their cardiac electrophysiology more closely resembles that of humans.

Q4: What is the known potency of this compound on key cardiac ion channels?

This compound is a multi-channel blocker. Its potency varies across the different channels it affects. The available quantitative data is summarized below.

Ion CurrentChannel SubunitApparent IC50 / K DExperimental ModelReference
I to Kv4.34.4 µM (IC50)Human ventricular subepicardial myocytes
I to Kv4.32.6 µM (K D)Human ventricular subepicardial myocytes
I Kr hERGNot explicitly quantified, but described as a strong blocker.N/A
I Ks, I K-ATP KCNQ1/KCNE1, Kir6.x/SURxBlockade demonstrated, but specific IC50 values are not consistently reported in the literature.Various

Note: A chemically related compound, bertosamil, was found to block hERG channels with an IC50 of 62.7 µM.

Data on this compound's Electrophysiological Effects

The following table summarizes the observed effects of this compound on action potential duration and refractory periods in different experimental models.

ParameterExperimental ModelThis compound ConcentrationObserved EffectReference
APD90 Human Atrial Muscle Fibers1 µM28.9% prolongation
APD90 Human Ventricular Muscle Fibers1 µM13.3% prolongation
Ventricular ERP Rabbit Isolated Heart1 µMProlonged from 120 ms to 155 ms
Ventricular ERP Rabbit Isolated Heart3 µMProlonged from 120 ms to 171 ms
Ventricular ERP Rabbit Isolated Heart10 µMProlonged from 120 ms to 205 ms
Ventricular ERP Ferret Papillary Muscle3 µM25% increase
QTc Interval Anesthetized Dogs100-1000 µg/kg i.v.Significant increase

APD90: Action Potential Duration at 90% repolarization; ERP: Effective Refractory Period.

Troubleshooting Guides

Q1: We are observing high variability in our QT interval measurements in an in vivo animal model. What could be the cause and how can we fix it?

A: High variability in in vivo QT data is a common challenge. Below are potential causes and recommended solutions.

  • Heart Rate Fluctuation: The QT interval is inversely proportional to heart rate. Changes in heart rate due to anesthesia, animal handling, or stress will introduce significant variability.

    • Solution: Always apply a heart rate correction formula to your QT data to calculate the QTc. Commonly used formulas include Bazett's and Fridericia's, though species-specific or individual-specific corrections are more robust. For non-rodent models, using conscious, telemetered animals minimizes stress and anesthesia-related heart rate changes.

  • Inaccurate T-Wave End Detection: The end of the T-wave can be difficult to define, especially if it is low amplitude, notched, or followed by a U-wave.

    • Solution: Standardize your measurement methodology. The "tangent method," where a tangent is drawn to the steepest downslope of the T-wave and its intersection with the isoelectric baseline is marked as the end, is a common approach. Ensure analysis is performed by trained personnel, preferably blinded to the treatment groups, and consider using the median of measurements from multiple leads.

  • Electrolyte Imbalances: Changes in plasma potassium or magnesium levels can alter cardiac repolarization and affect the QT interval.

    • Solution: Monitor and maintain stable serum electrolyte levels throughout the experiment. Ensure the animal's physiological state is stable before and during drug administration.

  • Experimental Workflow Inconsistency: Variations in anesthesia depth, body temperature, or ECG lead placement can all contribute to data scatter.

    • Solution: Implement a standardized experimental workflow. Maintain core body temperature, use a consistent anesthetic regimen, and ensure precise and reproducible ECG electrode placement for every animal.

Troubleshooting_Logic Start High QT Variability Observed Check_HR Is Heart Rate Correction (QTc) Applied? Start->Check_HR Check_TWave Is T-Wave Measurement Standardized? Check_HR->Check_TWave Yes Apply_Correction Apply Fridericia or other appropriate correction. Check_HR->Apply_Correction No Check_Electrolytes Are Electrolyte Levels Stable? Check_TWave->Check_Electrolytes Yes Standardize_Method Use Tangent Method; blinded analysis. Check_TWave->Standardize_Method No Check_Protocol Is Experimental Protocol Consistent? Check_Electrolytes->Check_Protocol Yes Monitor_Blood Monitor and stabilize serum K+ and Mg++. Check_Electrolytes->Monitor_Blood No Standardize_Workflow Standardize anesthesia, temperature, and lead placement. Check_Protocol->Standardize_Workflow No Review_Data Re-analyze data with consistent methods. Check_Protocol->Review_Data Yes Apply_Correction->Check_TWave Standardize_Method->Check_Electrolytes Monitor_Blood->Check_Protocol Standardize_Workflow->Review_Data

Caption: Troubleshooting logic for inconsistent in vivo QT data.

Q2: We are not observing a clear dose-dependent QT prolongation with this compound in our Langendorff-perfused heart preparation. What could be wrong?

A: A lack of a clear dose-response relationship in an ex vivo setup often points to issues with the experimental conditions.

  • Drug Stability and Delivery: this compound may not be stable in the perfusion buffer or the concentrations reaching the coronary circulation may be inaccurate.

    • Solution: Prepare fresh drug solutions for each experiment. Verify the accuracy of your dilution series. Ensure adequate mixing in the perfusate reservoir before it reaches the heart.

  • Temperature Instability: Cardiac electrophysiology is highly sensitive to temperature.

    • Solution: The entire Langendorff apparatus, including the perfusate reservoir, tubing, and the heart chamber, must be water-jacketed and maintained at a constant physiological temperature (typically 37°C).

  • Variable Heart Rate: Even in an isolated heart, the spontaneous beating rate can fluctuate, affecting the QT interval.

    • Solution: Pace the ventricles at a constant cycle length using an external stimulator. This eliminates heart rate as a variable and allows for a more direct assessment of the drug's effect on repolarization.

  • Perfusate Composition: Incorrect pH, oxygenation, or ionic composition of the Krebs-Henseleit buffer will lead to poor cardiac function and unreliable results.

    • Solution: Ensure the buffer is continuously gassed with 95% O2 / 5% CO2 to maintain physiological pH (7.4). Use fresh, high-purity reagents to prepare the solution.

Q3: In our patch-clamp experiments, we struggle to get stable recordings of potassium currents after applying this compound. What are some common issues?

A: Stable patch-clamp recordings require precision and healthy cells. Instability after drug application can be due to several factors.

  • Poor Seal Quality: A low-resistance (i.e., not a "giga-seal") seal between the micropipette and the cell membrane will result in noisy, unstable recordings that are highly susceptible to disruption.

    • Solution: Use high-quality borosilicate glass to pull fresh pipettes for each cell. Fire-polish the pipette tip to ensure it is smooth. Apply gentle positive pressure as you approach the cell and form the seal with light suction.

  • Voltage Clamp Errors (Space Clamp): Cardiomyocytes are large, structurally complex cells. The amplifier may struggle to control the voltage uniformly across the entire cell membrane, especially when recording large, fast currents.

    • Solution: Use the amplifier's series resistance compensation feature (typically 70-80%) to improve the speed and accuracy of the voltage clamp. Ensure your pipette resistance is not excessively high (typically 2-5 MΩ).

  • Current "Rundown": Some ion channels, including potassium channels, can exhibit a gradual decrease in current amplitude over the course of a whole-cell recording. This can be mistaken for a drug effect.

    • Solution: Monitor the current in a control (vehicle) condition for a period equivalent to your drug application time to quantify the rate of rundown. If rundown is severe, consider using the perforated-patch technique, which better preserves the intracellular environment.

  • Cell Health: Unhealthy cells will not yield reliable data.

    • Solution: Ensure your cell isolation procedure yields a high percentage of viable, calcium-tolerant cardiomyocytes. Use cells within a few hours of isolation for the best results.

Experimental Protocols

Protocol 1: Ex Vivo QT Interval Measurement using Langendorff-Perfused Heart
  • Heart Isolation: Anesthetize the animal (e.g., rabbit, guinea pig) and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with warm (37°C), oxygenated (95% O2/5% CO2) Krebs-Henseleit buffer to restore cardiac function.

  • Instrumentation:

    • Place ECG electrodes on the surface of the heart or in the bathing chamber to record a surface ECG.

    • (Optional) Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure (LVP).

    • (Optional) Place pacing electrodes on the right ventricle for experiments requiring a fixed heart rate.

  • Stabilization: Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate, coronary flow, and LVP.

  • Baseline Recording: Record at least 15 minutes of stable baseline ECG data.

  • Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.

  • Data Analysis:

    • Measure the RR and QT intervals from the ECG recordings.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Fridericia's: QTc = QT / ³√RR).

    • Plot the change in QTc from baseline against the drug concentration to determine the dose-response relationship.

Langendorff_Workflow A 1. Heart Isolation & Cannulation B 2. Instrumentation (ECG, Pressure, Pacing) A->B C 3. Stabilization Period (20-30 min at 37°C) B->C D 4. Record Baseline Data (15 min) C->D E 5. Perfuse with this compound (Cumulative Concentrations) D->E F 6. Record Data at Each Dose (10-15 min equilibration) E->F G 7. Data Analysis (Measure QT, Apply QTc Correction) F->G

Caption: Experimental workflow for Langendorff heart studies.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Cardiac K+ Currents
  • Cell Preparation: Isolate ventricular myocytes from the animal model of choice using an enzymatic digestion protocol. Store the resulting healthy, rod-shaped cells in a holding solution at room temperature.

  • Pipette & Solutions:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Internal Solution (mimics cytoplasm): Should contain a high concentration of a potassium salt (e.g., K-aspartate or KCl), a pH buffer (HEPES), and chelators (EGTA). ATP and GTP are often included to support cellular processes.

    • External Solution (mimics extracellular fluid): A Tyrode's or similar physiological salt solution. Blockers for other currents (e.g., Na+ and Ca2+ channels) should be added to isolate the potassium currents of interest.

  • Recording:

    • Place cells in a recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a cell with a pipette containing internal solution, applying positive pressure.

    • Form a giga-ohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed state.

    • Apply a series of depolarizing voltage steps to activate the potassium channels (e.g., steps from -40 mV to +60 mV).

    • Record the resulting outward currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound. Repeat the voltage-clamp protocol to measure the drug's inhibitory effect.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after drug application.

    • Calculate the percentage of current blocked at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

References

Validation & Comparative

A Comparative Analysis of Tedisamil and Dofetilide on QT Prolongation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cardiac ion channel modulators is paramount for both therapeutic innovation and risk assessment. This guide provides a detailed comparative analysis of two such agents, Tedisamil and Dofetilide, with a specific focus on their impact on QT interval prolongation, a critical indicator of proarrhythmic potential.

This document synthesizes experimental data to objectively compare the performance of this compound and Dofetilide. It delves into their distinct mechanisms of action, presents quantitative data on their effects, and provides detailed experimental protocols for key assays cited.

Mechanism of Action: A Tale of Two Blockers

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG).[1][2] This selective action leads to a prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[1][3] The QT-prolonging effect of dofetilide is dose-dependent and exhibits reverse rate-dependence, meaning its effect is more pronounced at slower heart rates.[1] This characteristic also contributes to its proarrhythmic potential, including the risk of Torsades de Pointes (TdP).

In contrast, this compound exhibits a more complex, multi-channel blocking profile. It inhibits several potassium currents, including the transient outward current (Ito), the adenosine triphosphate (ATP)-sensitive potassium current (IK-ATP), and both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This broader spectrum of activity also results in the prolongation of the cardiac action potential and the QT interval.

Quantitative Comparison of Ion Channel Blockade

The potency of this compound and Dofetilide on different cardiac ion channels can be compared using their half-maximal inhibitory concentrations (IC50).

DrugTarget Ion ChannelIC50Species/Cell LineReference
Dofetilide IKr (hERG)12 ± 2 nMHuman Embryonic Kidney (HEK) 293 Cells
IKr (hERG)0.32 ± 0.04 µMXenopus Oocytes
This compound Ito11-16 µMChinese Hamster Ovary (CHO) Cells
IK (delayed rectifier)1-20 µMGuinea Pig Ventricular Myocytes

Head-to-Head Comparison: QT Prolongation and Proarrhythmic Potential

A direct comparative study in isolated rabbit hearts provides valuable insights into the differential effects of this compound and Dofetilide on QT interval prolongation and the induction of TdP.

Drug & ConcentrationQT Interval ProlongationIncidence of Torsades de Pointes (TdP)Pacing RateReference
Dofetilide (3 nM) Reverse rate-dependent1/7 heartsBradycardic
Dofetilide (30 nM) Reverse rate-dependent5/7 heartsBradycardic
This compound (0.3 µM) Reverse rate-dependent0/7 heartsBradycardic
This compound (3 µM) Reverse rate-dependent7/7 heartsBradycardic
Dofetilide (30 nM) -5/5 hearts50 beats/min
-0/5 hearts200 beats/min
This compound (3 µM) -5/5 hearts50 beats/min
-0/5 hearts200 beats/min

Experimental Protocols

Isolated Langendorff-Perfused Rabbit Heart Model for QT and TdP Assessment

This ex vivo model is crucial for assessing the integrated electrophysiological effects of compounds on the whole heart.

Methodology:

  • Animal Preparation: A rabbit is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed (37°C) and oxygenated (95% O2 / 5% CO2) Tyrode's solution. The typical composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 0.49, NaH2PO4 0.42, NaHCO3 11.9, and glucose 11.1.

  • Data Acquisition: A volume-conducted ECG is recorded to measure the QT interval. Monophasic action potentials (MAPs) can also be recorded from the epicardial and endocardial surfaces to assess action potential duration and the presence of early afterdepolarizations (EADs), which are precursors to TdP.

  • Drug Administration: this compound or Dofetilide is infused into the perfusate at desired concentrations.

  • Pacing: The heart can be paced at different rates to evaluate the rate-dependence of drug effects. To induce bradycardia-dependent proarrhythmia, atrioventricular (AV) ablation can be performed.

  • Induction of TdP: In some protocols, TdP can be induced by creating a proarrhythmic environment through a combination of bradycardia, IKr blockade (e.g., with d-sotalol), and low potassium and magnesium concentrations in the perfusate.

Whole-Cell Patch-Clamp Assay for Ion Channel Inhibition

This technique allows for the direct measurement of ion currents through specific channels in isolated cells, enabling the determination of a drug's potency and mechanism of channel blockade.

Methodology:

  • Cell Preparation: Experiments are typically performed on isolated ventricular myocytes from species such as guinea pigs or rats, or on cell lines (e.g., HEK293 or CHO) stably expressing the ion channel of interest (e.g., hERG).

  • Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ion currents.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IKr, Ito). For IKr (hERG), a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current. For Ito, a depolarizing pulse from a negative holding potential is used to elicit the transient outward current.

  • Drug Application: The cell is perfused with an extracellular solution containing the test compound at various concentrations.

  • Data Analysis: The inhibition of the ion current by the drug is measured, and the IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Experimental Workflows

cluster_dofetilide Dofetilide cluster_this compound This compound Dofetilide Dofetilide IKr IKr (hERG) Channel Dofetilide->IKr Selective Block APD_D Action Potential Duration IKr->APD_D Prolongation QT_D QT Interval APD_D->QT_D Prolongation This compound This compound IKr_T IKr This compound->IKr_T Block IKs_T IKs This compound->IKs_T Block Ito_T Ito This compound->Ito_T Block IKATP_T IK-ATP This compound->IKATP_T Block APD_T Action Potential Duration IKr_T->APD_T Prolongation IKs_T->APD_T Prolongation Ito_T->APD_T Prolongation IKATP_T->APD_T Prolongation QT_T QT Interval APD_T->QT_T Prolongation

Caption: Mechanisms of Action of Dofetilide and this compound.

cluster_langendorff Langendorff Heart Workflow cluster_patch_clamp Patch-Clamp Workflow A Heart Isolation (Rabbit) B Langendorff Perfusion (Tyrode's Solution) A->B C ECG & MAP Recording (Baseline) B->C D Drug Infusion (this compound or Dofetilide) C->D E Pacing / AV Ablation D->E F Data Acquisition (QT Interval, APD, EADs, TdP) E->F G Cell Preparation (Myocytes or Cell Lines) H Whole-Cell Configuration G->H I Voltage-Clamp Protocol (Isolate Specific Current) H->I J Drug Perfusion (Varying Concentrations) I->J K Current Measurement J->K L IC50 Determination K->L

Caption: Experimental Workflows for Cardiac Safety Assessment.

Conclusion

This compound and Dofetilide both prolong the QT interval, a key indicator of proarrhythmic risk, but through distinct mechanisms. Dofetilide is a potent and selective IKr blocker, while this compound exhibits a broader spectrum of activity with lower potency against multiple potassium channels. The comparative data from isolated rabbit hearts demonstrates that at higher concentrations, both drugs can induce TdP, particularly under conditions of bradycardia. The choice of experimental model and a thorough understanding of the underlying ionic mechanisms are critical for accurately assessing the proarrhythmic potential of these and other cardioactive compounds. This guide provides a foundational framework for researchers to design and interpret studies aimed at elucidating the complex electrophysiological effects of such drugs.

References

Comparative Efficacy of Tedisamil and Vernakalant in Acute Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the pharmacological cardioversion of acute atrial fibrillation, comparing the investigational drug tedisamil with the approved agent vernakalant. This document synthesizes available clinical data on their efficacy, mechanisms of action, and experimental protocols.

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, posing significant risks for stroke, heart failure, and mortality.[1][2] Pharmacological cardioversion is a primary strategy for restoring normal sinus rhythm in hemodynamically stable patients with recent-onset AF.[3][4] This guide provides a comparative analysis of two antiarrhythmic drugs: this compound, an investigational multichannel potassium channel blocker, and vernakalant, a relatively atrial-selective multichannel blocker approved for use in Europe and other regions.[1]

Vernakalant is noted for its rapid onset of action and atrial-selective properties, which are intended to reduce the risk of ventricular proarrhythmia. This compound, while also demonstrating efficacy in converting AF, acts more broadly on multiple potassium channels in both the atria and ventricles. This comparison examines the available clinical evidence to evaluate their respective efficacy and safety profiles.

Quantitative Efficacy and Safety Data

The following tables summarize key efficacy and safety endpoints from placebo-controlled clinical trials for this compound and vernakalant. Direct head-to-head trial data is limited, so comparisons are based on results from separate studies.

Table 1: Efficacy of this compound in Acute Atrial Fibrillation/Flutter (Data from a multicenter, randomized, placebo-controlled trial)

EndpointPlacebo (n=59)This compound (0.4 mg/kg) (n=61)This compound (0.6 mg/kg) (n=53)
Conversion to Sinus Rhythm within 2.5h 7% (4/59)41% (25/61)51% (27/53)
Mean Time to Conversion Not Reported35 ± 27 min34 ± 21 min

Table 2: Efficacy of Vernakalant in Recent-Onset Atrial Fibrillation (AF Duration ≤7 days) (Data pooled from randomized, placebo-controlled trials)

EndpointPlaceboVernakalant
Conversion to Sinus Rhythm within 90 min 3.6% - 4.0%51.2% - 51.7%
Median Time to Conversion Not Applicable8 - 11 minutes

Table 3: Comparative Safety and Adverse Events Profile

Adverse EventThis compound (0.6 mg/kg)Vernakalant
Proarrhythmia 2 instances of self-terminating ventricular tachycardia (one Torsade de Pointes, one monomorphic VT).Low proarrhythmic risk for Torsades de Pointes. No sustained VT reported in pivotal trials.
Most Common AEs QT interval prolongation.Transient dysgeusia (taste disturbance), sneezing.
Serious AEs Noted increase in QT intervals.Hypotension, complete AV block, cardiogenic shock (rare).

Mechanisms of Action and Signaling Pathways

Vernakalant: This drug exhibits relative atrial selectivity by targeting specific ion channels. It blocks the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh), both of which are predominantly expressed in the atria. Additionally, it blocks the transient outward potassium current (Ito) and exhibits rate- and voltage-dependent blockade of atrial sodium channels (INa). This combination of effects prolongs the atrial effective refractory period with minimal impact on ventricular repolarization, thereby reducing the risk of Torsade de Pointes.

G cluster_atrium Atrial Cardiomyocyte cluster_ventricle Ventricular Cardiomyocyte IKur IKur (Kv1.5) AERP Prolonged Atrial ERP IKur->AERP prolongs IKACh IKACh (Kir3.1/3.4) IKACh->AERP prolongs INa_atrial INa (Nav1.5) (Rate-dependent) INa_atrial->AERP prolongs Ito Ito (Kv4.3) Ito->AERP prolongs Conversion Conversion to Sinus Rhythm AERP->Conversion IKr IKr (hERG) VERP Minimal Effect on Ventricular ERP IKr->VERP Vernakalant Vernakalant Vernakalant->IKur blocks Vernakalant->IKACh blocks Vernakalant->INa_atrial blocks Vernakalant->Ito blocks Vernakalant->IKr minimal block

Caption: Mechanism of action for Vernakalant.

This compound: this compound is a non-selective potassium channel blocker, categorized as a Class III antiarrhythmic agent. It prolongs the action potential duration and effective refractory periods in both atrial and ventricular tissues. Its primary mechanism involves the blockade of multiple potassium currents, including the transient outward current (Ito), the rapid (IKr) and slow (IKs) components of the delayed rectifier current, and the ATP-sensitive potassium current (IK-ATP). This broad activity effectively restores sinus rhythm but also carries a higher potential for prolonging the ventricular QT interval.

G cluster_myocyte Atrial & Ventricular Cardiomyocyte Ito_T Ito ERP Prolonged Atrial & Ventricular ERP Ito_T->ERP prolongs IKr_T IKr IKr_T->ERP prolongs IKs_T IKs IKs_T->ERP prolongs IKATP_T IK-ATP IKATP_T->ERP prolongs Conversion_T Conversion to Sinus Rhythm ERP->Conversion_T This compound This compound This compound->Ito_T blocks This compound->IKr_T blocks This compound->IKs_T blocks This compound->IKATP_T blocks

Caption: Mechanism of action for this compound.

Experimental Protocols

The methodologies for the pivotal clinical trials provide the framework for evaluating the efficacy and safety of these agents.

This compound Trial Protocol Summary:

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled, sequential ascending dose-group trial.

  • Patient Population: Patients with symptomatic AF or atrial flutter of 3 to 48 hours duration. Key exclusion criteria included acute myocardial infarction, severe heart failure, and significant electrolyte abnormalities.

  • Intervention: Patients were randomized to receive a single intravenous infusion of this compound (0.4 mg/kg or 0.6 mg/kg) or a matching placebo.

  • Primary Endpoint: The percentage of patients converting to normal sinus rhythm for at least 60 seconds within 2.5 hours of infusion initiation.

  • Monitoring: Continuous ECG monitoring was performed to assess conversion and monitor for proarrhythmic events.

Vernakalant Trial Protocol Summary (ACT I & III):

  • Study Design: Prospective, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients were stratified by AF duration: 3 hours to 7 days (short duration) and 8 to 45 days (long duration). Contraindications included recent acute coronary syndrome, severe aortic stenosis, and hypotension (systolic BP <100 mm Hg).

  • Intervention: Randomized 2:1 to vernakalant or placebo. An initial 10-minute infusion of vernakalant (3 mg/kg) or placebo was administered. If AF persisted after a 15-minute observation period, a second 10-minute infusion (2 mg/kg) was given.

  • Primary Endpoint: Conversion of AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion in the short-duration AF group.

  • Monitoring: Continuous ECG monitoring for 24 hours post-infusion, with Holter monitoring and frequent 12-lead ECGs.

G Start Patient with Recent-Onset Symptomatic AF Screening Screening & Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization Infusion1 Administer 10-min IV Infusion (Drug or Placebo) Randomization->Infusion1 Observe 15-min Observation Period Infusion1->Observe AF_Persists AF Persists? Observe->AF_Persists Infusion2 Vernakalant Only: Administer 2nd 10-min Infusion AF_Persists->Infusion2 Yes (Vernakalant Arm) Endpoint90 Primary Endpoint Assessment: Conversion to SR within 90 min AF_Persists->Endpoint90 No (Converted) AF_Persists->Endpoint90 Yes (this compound/Placebo Arm) Infusion2->Endpoint90 Monitoring 24-hour ECG Monitoring & Follow-up Endpoint90->Monitoring End Study Conclusion Monitoring->End

Caption: Generalized clinical trial workflow.

Conclusion

Both this compound and vernakalant have demonstrated efficacy in the pharmacological cardioversion of acute atrial fibrillation, proving superior to placebo. Vernakalant is characterized by a very rapid onset of action and a favorable safety profile, attributed to its relative atrial selectivity which minimizes effects on ventricular repolarization. This compound is also effective, with a slightly slower mean conversion time, but its broader action on multiple potassium channels, including those in the ventricles, raises greater concern for proarrhythmia, specifically QT prolongation and Torsade de Pointes. For drug development professionals, the contrast between these two agents highlights the ongoing challenge of balancing antiarrhythmic potency with cardiac safety, underscoring the value of atrial-selective mechanisms in designing future therapies for atrial fibrillation.

References

A Comparative Analysis of Tedisamil and Ranolazine on the Late Sodium Current (INaL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Tedisamil and Ranolazine, with a specific focus on their interaction with the late component of the cardiac sodium current (INaL). The information presented is intended to support research and development efforts in the fields of cardiology and pharmacology.

Executive Summary

Ranolazine is a well-established, potent, and selective inhibitor of the late sodium current, a key mechanism in its anti-anginal and anti-arrhythmic effects. In contrast, this compound is primarily a multi-potassium channel blocker, categorized as a Class III antiarrhythmic agent. While this compound has been observed to inhibit sodium currents, this action is not selective for the late component and occurs at concentrations significantly higher than those required for potassium channel blockade. This fundamental difference in their primary mechanisms of action dictates their distinct electrophysiological profiles and therapeutic applications.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the available quantitative data on the inhibitory effects of this compound and Ranolazine on cardiac ion channels. A direct comparison of the IC50 values for the late sodium current is limited by the lack of specific data for this compound.

DrugPrimary Target(s)INaL InhibitionIC50 for INaLIC50 for Peak INaNotes
This compound Ito, IKr, IKs, IK-ATPNon-selective, at high concentrationsNot reportedInhibition observed at >20µM[1]Primarily a potassium channel blocker. Sodium channel inhibition is a secondary effect at supra-therapeutic concentrations.
Ranolazine Late INaSelective6-17 µM (species and model dependent)~294-1329 µM (species and model dependent)Demonstrates significant selectivity for the late sodium current over the peak sodium current.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Ranolazine result in different downstream cellular effects. Ranolazine's targeted inhibition of the late sodium current directly addresses the pathological increase in intracellular sodium and subsequent calcium overload associated with various cardiac diseases. This compound's primary action is to prolong the action potential duration by blocking potassium efflux.

cluster_Ranolazine Ranolazine Pathway cluster_this compound This compound Pathway Ranolazine Ranolazine INaL Late Sodium Current (INaL) Ranolazine->INaL Inhibits Na_overload Intracellular Na+ Overload INaL->Na_overload Contributes to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Drives Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Increases Arrhythmia Arrhythmias & Diastolic Dysfunction Ca_overload->Arrhythmia Promotes This compound This compound K_channels Potassium Channels (Ito, IKr, IKs) This compound->K_channels Inhibits APD Action Potential Duration (APD) This compound->APD Prolongs Na_channels Peak Sodium Current (at high conc.) This compound->Na_channels Inhibits (>20µM) Repolarization Repolarization K_channels->Repolarization Mediates Repolarization->APD Determines Antiarrhythmia Anti-arrhythmic Effect (Class III) APD->Antiarrhythmia

Figure 1: Comparative signaling pathways of Ranolazine and this compound.

Experimental Protocols

The following section details a standard experimental methodology for the measurement of the late sodium current in isolated cardiomyocytes using the whole-cell patch-clamp technique. This protocol is essential for assessing the effects of pharmacological agents like this compound and Ranolazine.

Whole-Cell Patch-Clamp Protocol for INaL Measurement

1. Cell Preparation:

  • Isolate ventricular myocytes from adult male rats or other suitable animal models via enzymatic digestion.

  • Store the isolated cells in a Tyrode's solution at room temperature for use within 8 hours.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are added.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings using an appropriate amplifier and data acquisition system.

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • After establishing a giga-ohm seal and rupturing the membrane to achieve the whole-cell configuration, allow the cell to stabilize for 5-10 minutes.

4. Voltage-Clamp Protocol:

  • Hold the membrane potential at -120 mV.

  • Apply a depolarizing pulse to -20 mV for 500 ms to elicit both peak and late sodium currents.

  • The late sodium current is measured as the mean current during the last 100 ms of the depolarizing pulse.

  • Apply test compounds (e.g., this compound, Ranolazine) at varying concentrations to the external solution and record the resulting changes in the late sodium current.

cluster_workflow Experimental Workflow for INaL Measurement start Isolate Cardiomyocytes patch Whole-Cell Patch-Clamp start->patch protocol Apply Voltage-Clamp Protocol (Depolarizing Pulse) patch->protocol measure Measure Late Sodium Current (INaL) protocol->measure compound Apply Test Compound (e.g., this compound or Ranolazine) measure->compound measure_effect Measure Change in INaL compound->measure_effect analyze Data Analysis (IC50 determination) measure_effect->analyze

Figure 2: Workflow for measuring late sodium current.

Conclusion

The available evidence clearly delineates the distinct pharmacological profiles of this compound and Ranolazine concerning the late sodium current. Ranolazine is a selective inhibitor of INaL, a mechanism that underpins its therapeutic efficacy in treating chronic angina. This compound, conversely, is a potent potassium channel blocker whose effects on sodium channels are secondary and occur at much higher concentrations. For researchers investigating the specific role of the late sodium current in cardiac pathophysiology, Ranolazine serves as a valuable pharmacological tool. Future studies could explore whether the non-selective sodium channel blocking properties of this compound at high concentrations contribute to its antiarrhythmic profile, but this is not its primary mechanism of action.

References

Validating Tedisamil Target Engagement in Isolated Cardiomyocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tedisamil with other Class III antiarrhythmic agents, offering supporting experimental data and detailed protocols to validate target engagement in isolated cardiomyocytes. The information presented is intended to assist researchers in designing and executing robust in vitro studies.

Comparative Analysis of this compound and Alternatives

This compound is a Class III antiarrhythmic agent that primarily exerts its effects by blocking multiple potassium channels in cardiomyocytes. This action prolongs the action potential duration (APD) and the effective refractory period (ERP), thereby suppressing arrhythmogenic activity. To objectively evaluate its performance, this section compares the inhibitory concentrations (IC50) of this compound with those of other commonly used Class III antiarrhythmics: Amiodarone, Dofetilide, and Sotalol.

Table 1: Comparative IC50 Values for this compound and Alternative Class III Antiarrhythmic Drugs on Key Cardiac Ion Channels

Ion ChannelThis compoundAmiodaroneDofetilideSotalol
IKr (hERG) ~0.8 µM[1]0.8 ± 0.1 µM[1]7-13 nM[2][3]52-343 µM[2]
IKs Data not availableInhibitsNo significant effectInhibits
Ito Potent inhibitorAcute effects unclearData not availableData not available
IK-ATP Modulates2.3 µMData not availableData not available
INa (late) Data not available3.0 ± 0.9 µMData not availableData not available
ICaL Data not availableInhibitsData not availableData not available

Note: IC50 values can vary depending on experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented here is a synthesis from multiple sources and should be used for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the context of target engagement, it is crucial to visualize the relevant signaling pathways and experimental workflows.

cluster_0 Cardiac Action Potential cluster_1 Ion Channel Activity cluster_2 Drug Targets AP_Phase0 Phase 0 (Depolarization) INa INa (fast) AP_Phase0->INa Activates AP_Phase1 Phase 1 (Early Repolarization) Ito Ito AP_Phase1->Ito Activates AP_Phase2 Phase 2 (Plateau) ICaL ICa,L AP_Phase2->ICaL Activates AP_Phase3 Phase 3 (Repolarization) IKr IKr AP_Phase3->IKr Activates IKs IKs AP_Phase3->IKs Activates AP_Phase4 Phase 4 (Resting Potential) IK1 IK1 AP_Phase4->IK1 Maintains This compound This compound This compound->Ito Blocks This compound->IKr Blocks This compound->IKs Blocks Amiodarone Amiodarone Amiodarone->INa Blocks Amiodarone->ICaL Blocks Amiodarone->IKr Blocks Amiodarone->IKs Blocks Dofetilide Dofetilide Dofetilide->IKr Blocks Sotalol Sotalol Sotalol->IKr Blocks Sotalol->IKs Blocks

Cardiac ion channels targeted by this compound and alternatives.

cluster_0 Experimental Workflow Start Start: Isolated Cardiomyocytes PatchClamp Whole-Cell Patch Clamp Start->PatchClamp CurrentRecording Record Specific Ion Currents (Ito, IKr, IKs, IK-ATP) PatchClamp->CurrentRecording DrugApplication Apply this compound or Alternative CurrentRecording->DrugApplication DataAnalysis Analyze Current Inhibition (IC50) DrugApplication->DataAnalysis Comparison Compare Potency and Selectivity DataAnalysis->Comparison End End: Validated Target Engagement Comparison->End

Workflow for validating target engagement using patch clamp.

Experimental Protocols

The whole-cell patch-clamp technique is the gold standard for characterizing the electrophysiological properties of ion channels. Below are detailed protocols for measuring key potassium currents in isolated ventricular cardiomyocytes.

Cardiomyocyte Isolation
  • Animal Model: Adult male Wistar rats (250-300 g) are a suitable model.

  • Anesthesia: Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Enzymatic Digestion: Perfuse the heart with a calcium-free Tyrode's solution for 5 minutes, followed by perfusion with a solution containing collagenase type II (1 mg/mL) and protease type XIV (0.1 mg/mL) for 10-15 minutes.

  • Cell Dissociation: Mince the ventricular tissue and gently triturate to dissociate individual cardiomyocytes.

  • Cell Storage: Store the isolated myocytes in a high-potassium Kraftbrühe (KB) solution at 4°C for use within 8 hours.

Whole-Cell Patch-Clamp Recordings

General Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Pipette Solution (Internal): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

Protocol for Measuring Transient Outward K+ Current (Ito):

  • Cell Selection: Select a quiescent, rod-shaped cardiomyocyte with clear striations.

  • Giga-seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a 50 ms prepulse to -40 mV to inactivate sodium channels.

    • Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 300 ms.

  • Ito Isolation: Ito is measured as the peak outward current that rapidly inactivates. To isolate Ito from other currents, it can be defined as the 4-aminopyridine (4-AP) sensitive current.

Protocol for Measuring Rapidly Activating Delayed Rectifier K+ Current (IKr):

  • Cell Selection and Configuration: As described for Ito.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate IKr channels.

    • Repolarize the membrane to -40 mV to record the characteristic "tail" current of IKr.

  • IKr Isolation: IKr is highly sensitive to specific blockers like dofetilide. The dofetilide-sensitive current represents IKr.

Protocol for Measuring Slowly Activating Delayed Rectifier K+ Current (IKs):

  • Cell Selection and Configuration: As described for Ito.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply long (4-5 seconds) depolarizing pulses from -20 mV to +60 mV.

    • Repolarize to -30 mV to record the tail current.

  • IKs Isolation: IKs can be isolated pharmacologically using specific blockers like Chromanol 293B or by its characteristic slow activation kinetics.

Protocol for Measuring ATP-Sensitive K+ Current (IK-ATP):

  • Pipette Solution Modification: Use an ATP-free internal solution to promote the opening of IK-ATP channels.

  • Cell Selection and Configuration: As described for Ito.

  • Voltage Protocol:

    • Hold the membrane potential at -60 mV.

    • Apply voltage ramps from -120 mV to +60 mV.

  • IK-ATP Isolation: The current can be identified by its sensitivity to the specific blocker glibenclamide.

Commercial Kits for Target Engagement Validation

For higher throughput screening and initial validation, several commercially available kits can be utilized. These are typically fluorescence-based assays that measure changes in ion flux.

Table 2: Commercially Available Kits for Potassium Ion Channel Assays

Kit NameManufacturerPrincipleMeasured Parameter
FluxOR™ Potassium Ion Channel Assay Thermo Fisher ScientificThallium influx through open potassium channels is detected by a fluorescent indicator dye.Increase in intracellular fluorescence upon channel opening.
FLIPR® Potassium Assay Kit Molecular DevicesSimilar to FluxOR, uses a thallium-sensitive dye to measure potassium channel activity.Change in fluorescence intensity proportional to the number of open potassium channels.

Workflow for Fluorescence-Based Assays:

cluster_0 Fluorescence Assay Workflow Start Start: Cells expressing K+ channels DyeLoading Load cells with Thallium-sensitive dye Start->DyeLoading CompoundIncubation Incubate with this compound or alternative DyeLoading->CompoundIncubation Stimulation Stimulate channel opening CompoundIncubation->Stimulation ThalliumAddition Add Thallium-containing buffer Stimulation->ThalliumAddition FluorescenceReading Measure fluorescence change ThalliumAddition->FluorescenceReading DataAnalysis Analyze inhibition of Thallium influx FluorescenceReading->DataAnalysis End End: High-throughput target engagement data DataAnalysis->End

General workflow for fluorescence-based potassium channel assays.

Automated Patch-Clamp Systems

For labs requiring higher throughput and more detailed electrophysiological data than fluorescence assays can provide, automated patch-clamp systems are a valuable tool.

Sophion QPatch: This is a fully automated patch-clamp system that can perform parallel recordings from multiple cells. It offers the ability to perform detailed voltage-clamp protocols to characterize the effects of compounds on specific ion channels with higher throughput than manual patch-clamping.

Key Features:

  • Automated cell handling and sealing: Reduces manual labor and variability.

  • Parallel recordings: Increases throughput for screening and dose-response studies.

  • Precise voltage control: Allows for detailed characterization of ion channel kinetics.

By combining the detailed biophysical data from manual and automated patch-clamping with the higher throughput of fluorescence-based assays, researchers can build a comprehensive understanding of this compound's target engagement and its comparative pharmacology.

References

A Head-to-Head Comparison of Tedisamil with Other Class III Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Class III antiarrhythmic agents are a cornerstone in the management of cardiac arrhythmias, primarily by prolonging the cardiac action potential and, consequently, the effective refractory period. Tedisamil, an investigational class III antiarrhythmic, has garnered attention for its potential efficacy in treating atrial fibrillation. This guide provides a comprehensive head-to-head comparison of this compound with other prominent class III antiarrhythmics, including amiodarone, sotalol, and dofetilide, supported by available preclinical and clinical data.

Mechanism of Action: A Multi-Channel Blocker

Class III antiarrhythmic drugs exert their primary effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential. However, the specific channels targeted and the extent of blockade can vary significantly among these agents, leading to differences in their electrophysiological profiles, efficacy, and safety.

This compound is characterized as a multi-channel potassium channel blocker, prolonging both atrial and ventricular repolarization.[1] Its primary targets include the transient outward potassium current (Ito), the delayed rectifier potassium currents (IKr and IKs), and the ATP-sensitive potassium channel (IK-ATP).[1] This broad-spectrum potassium channel blockade contributes to its antiarrhythmic properties.[1][2]

In contrast, other class III agents exhibit different selectivity profiles:

  • Amiodarone: A potent antiarrhythmic with a complex pharmacological profile, blocking multiple ion channels including potassium (IKr, IKs, IK1), sodium, and calcium channels, in addition to possessing anti-adrenergic properties.

  • Sotalol: Exhibits both class III antiarrhythmic activity through IKr blockade and non-selective beta-adrenergic blocking (class II) activity.

  • Dofetilide: A highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr).

cluster_membrane Cardiomyocyte Membrane This compound This compound IKr IKr (hERG) This compound->IKr Blocks IKs IKs This compound->IKs Blocks Ito Ito This compound->Ito Blocks IK_ATP IK-ATP This compound->IK_ATP Blocks Amiodarone Amiodarone Amiodarone->IKr Blocks Amiodarone->IKs Blocks Na_Channel Sodium Channel Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channel Amiodarone->Ca_Channel Blocks Beta_Receptor β-Adrenergic Receptor Amiodarone->Beta_Receptor Blocks Sotalol Sotalol Sotalol->IKr Blocks Sotalol->Beta_Receptor Blocks Dofetilide Dofetilide Dofetilide->IKr Blocks Repolarization Action Potential Repolarization IKr->Repolarization IKs->Repolarization Ito->Repolarization IK_ATP->Repolarization AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect AP_Prolongation->Antiarrhythmic_Effect

Mechanism of Action of Class III Antiarrhythmics

Comparative Data: Preclinical and Clinical Findings

The following tables summarize the available quantitative data comparing this compound with other class III antiarrhythmics. Direct head-to-head preclinical data, particularly IC50 values for this compound across various potassium channels, are limited in the public domain.

ParameterThis compoundAmiodaroneSotalolDofetilide
Primary Target(s) Ito, IKr, IKs, IK-ATP[1]IKr, IKs, INa, ICa, α/β-adrenergic receptorsIKr, β-adrenergic receptorsIKr
IC50 for IKr (hERG) Data not available~1 µM>30 µM~0.01 µM
Atrial Fibrillation Conversion Rate (Intravenous) 41-51%~27-52%~24-47%~30%
Time to Conversion ~35 minutesVariableVariableVariable
Proarrhythmic Potential (Torsades de Pointes) Demonstrated risk, comparable to dofetilide in preclinical modelsLow risk1-4%0.3-10.5%
Extracardiac Side Effects Nervous system toxicity noted in preclinical studiesThyroid, pulmonary, hepatic, and ocular toxicityFatigue, bradycardia, dyspnea (due to beta-blockade)Headache, dizziness, nausea
Beta-blocking Activity NoYes (non-competitive)Yes (non-selective)No

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

This technique is crucial for determining the effect of antiarrhythmic drugs on specific ion channels in isolated cardiomyocytes.

Start Isolate Cardiomyocytes Micropipette Prepare Micropipette (Internal Solution) Seal Form Gigaohm Seal on Cell Membrane Micropipette->Seal Rupture Rupture Membrane Patch (Whole-Cell Configuration) Seal->Rupture Voltage_Clamp Apply Voltage Clamp Protocol (e.g., step-depolarization) Rupture->Voltage_Clamp Record Record Ion Channel Currents Voltage_Clamp->Record Drug_Application Apply Antiarrhythmic Drug Record->Drug_Application Record_Drug Record Currents in Presence of Drug Drug_Application->Record_Drug Analysis Analyze Data (e.g., IC50 determination) Record_Drug->Analysis

Whole-Cell Patch Clamp Experimental Workflow

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rat, guinea pig, or human).

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief, strong suction pulse is applied to rupture the membrane patch, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are then applied to elicit specific ion channel currents. For example, to record IKr, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is often used.

  • Data Acquisition: The resulting ionic currents are recorded and amplified.

  • Drug Perfusion: The antiarrhythmic drug of interest is perfused into the experimental chamber at varying concentrations.

  • Data Analysis: The effect of the drug on the current amplitude is measured to determine the concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

Langendorff Isolated Heart Perfusion for Proarrhythmia Assessment

This ex vivo model allows for the study of drug effects on the entire heart's electrical and mechanical function in a controlled environment.

Start Isolate Heart Cannulate Cannulate Aorta Start->Cannulate Perfuse Retrograde Perfusion (e.g., Krebs-Henseleit solution) Cannulate->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Record_Baseline Record Baseline ECG and Hemodynamics Stabilize->Record_Baseline Drug_Perfusion Perfuse with Antiarrhythmic Drug Record_Baseline->Drug_Perfusion Record_Drug Record ECG and Hemodynamics during Drug Infusion Drug_Perfusion->Record_Drug Analysis Analyze for Arrhythmias (e.g., Torsades de Pointes) Record_Drug->Analysis

Langendorff Isolated Heart Experimental Workflow

Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and placed in ice-cold cardioplegic solution.

  • Aortic Cannulation: The aorta is cannulated and connected to a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated and nutrient-rich solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This perfusion maintains the viability and contractile function of the heart.

  • Data Acquisition: Electrodes are placed on the epicardial surface to record a continuous electrocardiogram (ECG). A balloon catheter may be inserted into the left ventricle to measure hemodynamic parameters.

  • Drug Administration: After a stabilization period, the antiarrhythmic drug is added to the perfusate at desired concentrations.

  • Arrhythmia Induction and Analysis: The heart is monitored for spontaneous or induced arrhythmias, such as Torsades de Pointes. The QT interval and other ECG parameters are measured and analyzed.

Discussion and Future Directions

This compound presents a unique profile as a multi-channel potassium channel blocker. Preclinical evidence suggests it is effective in prolonging the action potential duration and has antiarrhythmic properties. Clinical data indicates its potential for the rapid conversion of recent-onset atrial fibrillation.

However, a direct and comprehensive comparison with established class III agents is hampered by the limited availability of head-to-head clinical trials and detailed preclinical data, particularly regarding its potency on specific ion channels (IC50 values). While it shows promise, concerns about its proarrhythmic potential, similar to that of dofetilide, have been raised in preclinical models.

Future research should focus on:

  • Quantitative Preclinical Studies: Determining the IC50 values of this compound for IKr, IKs, and Ito to allow for a more precise comparison of its channel blocking potency with other class III agents.

  • Head-to-Head Clinical Trials: Conducting randomized controlled trials directly comparing the efficacy and safety of this compound with amiodarone, sotalol, and dofetilide for both the conversion and maintenance of sinus rhythm in patients with atrial fibrillation.

  • Safety Profile Assessment: Further investigation into the clinical incidence of proarrhythmia and extracardiac side effects associated with this compound is crucial to establish its overall risk-benefit profile.

References

A Comparative Analysis of Tedisamil and Ibutilide for the Pharmacological Conversion of Atrial Flutter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy and safety of tedisamil and ibutilide in the termination of atrial flutter. The information is compiled from published clinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and characteristics of these two antiarrhythmic agents.

Mechanism of Action

Both this compound and ibutilide are classified as Class III antiarrhythmic agents, primarily exerting their effects by prolonging the cardiac action potential duration and, consequently, the effective refractory period of myocardial tissue. However, their specific ionic mechanisms differ.

This compound is a multichannel potassium channel blocker. It inhibits several potassium currents, including the transient outward current (Ito), the delayed rectifier potassium currents (IKr and IKs), and the ATP-sensitive potassium channel (IK-ATP)[1][2][3][4]. This broad-spectrum potassium channel blockade leads to a dose-dependent prolongation of repolarization in both atrial and ventricular tissues, with a more pronounced effect in the atria[1].

Ibutilide , in contrast, has a more unique mechanism of action. It enhances the slow inward sodium current (INa-s) and also blocks the rapid component of the delayed rectifier potassium current (IKr). The activation of the slow inward sodium current is a key feature that distinguishes ibutilide from many other Class III agents.

cluster_this compound This compound Signaling Pathway cluster_ibutilide Ibutilide Signaling Pathway This compound This compound K_channels Potassium Channels (Ito, IKr, IKs, IK-ATP) This compound->K_channels Blocks AP_Prolrolling_T AP_Prolrolling_T AP_Prolongation_T Action Potential Duration Prolongation ERP_Increase_T Increased Effective Refractory Period AP_Prolongation_T->ERP_Increase_T AFL_Termination_T Atrial Flutter Termination ERP_Increase_T->AFL_Termination_T Ibutilide Ibutilide Na_channel Slow Inward Sodium Current (INa-s) Ibutilide->Na_channel Enhances Kr_channel Rapid Delayed Rectifier Potassium Current (IKr) Ibutilide->Kr_channel Blocks AP_Prolongation_I Action Potential Duration Prolongation Na_channel->AP_Prolongation_I Kr_channel->AP_Prolongation_I ERP_Increase_I Increased Effective Refractory Period AP_Prolongation_I->ERP_Increase_I AFL_Termination_I Atrial Flutter Termination ERP_Increase_I->AFL_Termination_I start Patient Screening (AF/AFL 3-48h duration) randomization Randomization start->randomization dose_low This compound 0.4 mg/kg IV or Placebo randomization->dose_low Stage 1 dose_high This compound 0.6 mg/kg IV or Placebo randomization->dose_high Stage 2 monitoring ECG Monitoring for 2.5 hours dose_low->monitoring dose_high->monitoring endpoint Primary Endpoint: Conversion to NSR for ≥60s monitoring->endpoint start Patient Screening (AF/AFL >3h duration) randomization Randomization start->randomization placebo Placebo IV randomization->placebo dose1 Ibutilide 0.005 mg/kg IV randomization->dose1 dose2 Ibutilide 0.010 mg/kg IV randomization->dose2 dose3 Ibutilide 0.015 mg/kg IV randomization->dose3 dose4 Ibutilide 0.025 mg/kg IV randomization->dose4 infusion 10-minute Infusion placebo->infusion dose1->infusion dose2->infusion dose3->infusion dose4->infusion monitoring ECG Monitoring for 60 minutes post-infusion infusion->monitoring endpoint Primary Endpoint: Arrhythmia Termination monitoring->endpoint

References

Assessing Tedisamil's Preclinical Efficacy: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for assessing the preclinical efficacy of Tedisamil, an investigational multi-channel potassium channel blocker for the treatment of atrial fibrillation (AF). To offer a comprehensive evaluation, this compound's performance is compared with Amiodarone, a well-established antiarrhythmic agent. The data presented is synthesized from multiple preclinical studies, primarily utilizing canine models of atrial fibrillation, a well-regarded translational model for this arrhythmia.

Comparative Efficacy of this compound and Amiodarone

This compound demonstrates significant efficacy in the acute conversion of atrial fibrillation to normal sinus rhythm in preclinical models. Its mechanism as a multi-channel potassium channel blocker leads to a prolongation of the atrial action potential, a key factor in terminating re-entrant arrhythmias.[1][2] Amiodarone, a broader spectrum antiarrhythmic, also shows efficacy in suppressing AF through its effects on various ion channels and adrenergic receptors.[3][4][5]

The following tables summarize the key electrophysiological and biochemical biomarkers used to assess the efficacy of this compound and Amiodarone in preclinical canine models of atrial fibrillation.

Electrophysiological Biomarkers
BiomarkerThis compoundAmiodaroneRationale for Use
Time to Conversion to Sinus Rhythm Rapid conversion, mean time of 20.5 seconds in a canine atrial flutter model. 100% efficacy in terminating AF in two canine models at 1 mg/kg.Effective in converting and preventing recurrence of AF.Direct measure of the drug's ability to terminate an existing arrhythmia.
Atrial Fibrillation Cycle Length (AFCL) Statistically significant prolongation of fibrillatory cycle length immediately before conversion.Increases atrial refractory period, which can terminate re-entrant wavelets.A longer AFCL indicates a slowing of the fibrillatory process and is often a precursor to termination.
Effective Refractory Period (ERP) Prolongs atrial refractoriness.Significantly increases atrial ERP.A longer ERP makes the atrial tissue less susceptible to re-entrant circuits that sustain AF.
QTc Interval Lengthened for the first 15 minutes after administration.Prolongs the QT interval.An indicator of ventricular repolarization, which is a key safety and efficacy parameter for Class III antiarrhythmics.
Prevention of AF Reinduction Protective against the reinduction of atrial flutter.Suppresses electrically induced atrial fibrillation.Assesses the drug's ability to maintain sinus rhythm and prevent arrhythmia recurrence.
Biochemical Biomarkers

While direct preclinical studies measuring a comprehensive panel of biochemical biomarkers for this compound are limited, the following are established markers in the context of atrial fibrillation and are relevant for assessing the efficacy and cardiac safety of antiarrhythmic drugs.

BiomarkerExpected Effect of Efficacious TreatmentRationale for Use
Atrial Natriuretic Peptide (ANP) & B-type Natriuretic Peptide (BNP) Reduction in elevated levels.These peptides are released in response to atrial and ventricular wall stress, which is elevated in AF. A return to sinus rhythm and improved cardiac function should decrease their levels.
Cardiac Troponin T (cTnT) & I (cTnI) No significant increase or a return to baseline if elevated.Troponins are markers of myocardial injury. While not a direct measure of antiarrhythmic efficacy, their levels are important for assessing the safety of the drug and ruling out drug-induced myocardial damage.
C-Reactive Protein (CRP) & Interleukin-6 (IL-6) Reduction in elevated levels.Inflammation is implicated in the pathogenesis and perpetuation of AF. A reduction in these inflammatory markers could indicate a favorable response to treatment.
Soluble ST2 (sST2) & Galectin-3 Reduction in elevated levels.These are markers of myocardial fibrosis and remodeling, which are key components of the atrial substrate that promotes AF. A decrease could suggest a positive effect on the underlying pathology.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Canine Model of Atrial Fibrillation

A common preclinical model to induce and study atrial fibrillation involves rapid atrial pacing.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Appropriate anesthesia is induced and maintained throughout the surgical and experimental procedures.

  • Surgical Preparation:

    • A thoracotomy is performed to expose the heart.

    • Pacing and recording electrodes are sutured to the epicardial surface of the atria and ventricles.

    • For chronic models, a pacemaker is implanted.

  • Induction of Atrial Fibrillation:

    • Rapid Atrial Pacing: The atria are paced at a high frequency (e.g., 400-600 bpm) for a sustained period (hours to weeks) to induce atrial remodeling and sustained AF.

    • Vagal Stimulation: In some models, bilateral vagal stimulation is used to induce AF.

  • Drug Administration:

    • This compound or Amiodarone is administered intravenously at specified doses.

  • Data Acquisition:

    • Continuous surface electrocardiogram (ECG) and intracardiac electrograms are recorded to monitor heart rhythm and measure electrophysiological parameters.

    • Blood samples are collected at baseline and at various time points after drug administration for biochemical analysis.

Measurement of Electrophysiological Parameters
  • Time to Conversion: The time from the start of drug infusion to the termination of AF and restoration of sinus rhythm is measured from the continuous ECG recordings.

  • Atrial Fibrillation Cycle Length (AFCL): Measured from the atrial electrograms as the average interval between consecutive fibrillatory waves.

  • Effective Refractory Period (ERP): Determined using programmed electrical stimulation. A premature stimulus is delivered at progressively shorter coupling intervals after a train of regular paced beats. The ERP is the longest coupling interval at which the premature stimulus fails to capture the myocardium.

  • QTc Interval: The QT interval is measured from the surface ECG and corrected for heart rate using a standard formula (e.g., Bazett's formula).

Biochemical Analysis
  • Sample Collection: Whole blood is collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Processing: Samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.

  • Assays: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of natriuretic peptides (ANP, BNP), cardiac troponins (cTnT, cTnI), inflammatory markers (CRP, IL-6), and fibrosis markers (sST2, Galectin-3) according to the manufacturer's instructions.

Visualizing the Science

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its preclinical efficacy.

Tedisamil_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane This compound This compound K_channel Multiple Potassium Channels (Ito, IKr, IKs) This compound->K_channel Blocks Repolarization Repolarization K_channel->Repolarization Inhibits K+ efflux K_ion K+ AP_Duration Action Potential Duration Repolarization->AP_Duration Prolongs ERP Effective Refractory Period AP_Duration->ERP Increases AF Atrial Fibrillation (Re-entrant Circuits) ERP->AF Terminates SR Sinus Rhythm Preclinical_Efficacy_Workflow cluster_model Preclinical Model cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_data Data Analysis Model Canine Model of Atrial Fibrillation This compound This compound Model->this compound Amiodarone Amiodarone (Comparator) Model->Amiodarone Vehicle Vehicle Control Model->Vehicle Electro Electrophysiological Biomarkers This compound->Electro Biochem Biochemical Biomarkers This compound->Biochem Amiodarone->Electro Amiodarone->Biochem Vehicle->Electro Vehicle->Biochem Analysis Statistical Comparison of Biomarkers Electro->Analysis Biochem->Analysis

References

A Comparative Analysis of Tedisamil Clinical Trial Results for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial results for Tedisamil, an investigational class III antiarrhythmic agent. The focus is on its efficacy and safety in the treatment of atrial fibrillation (AF), with supporting data from key clinical studies.

Introduction to this compound

This compound (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane) is an experimental antiarrhythmic drug investigated for the rapid conversion of recent-onset atrial fibrillation.[1][2] As a class III agent, its primary mechanism involves the modulation of cardiac ion channels to prolong the cardiac action potential.[3][4] Initially developed for its anti-ischemic properties in treating angina, its potent antiarrhythmic effects prompted a shift in its clinical development focus to atrial fibrillation.[3] this compound is administered intravenously and has a circulatory half-life of approximately 8 to 13 hours.

Mechanism of Action

This compound exerts its antiarrhythmic effect by blocking multiple types of potassium channels within cardiac myocytes. This multi-channel blockade, which includes the transient outward (Ito), ATP-dependent (IK-ATP), and the delayed rectifier potassium currents (IKr and IKs), leads to a prolongation of the action potential duration and the effective refractory period. This effect is more pronounced in the atria than in the ventricles. By extending the period during which the heart muscle cells cannot be re-excited, this compound helps to suppress the abnormal electrical circuits that drive atrial fibrillation. The action of this compound is dose-dependent, with higher concentrations leading to more effective and prolonged channel blockade.

Tedisamil_Mechanism_of_Action cluster_cardiomyocyte Cardiac Myocyte cluster_channels Potassium Channels This compound This compound Ito Ito This compound->Ito blocks IKr IKr This compound->IKr blocks IKs IKs This compound->IKs blocks IK_ATP IK-ATP This compound->IK_ATP blocks AP_Prolongation Action Potential Duration Prolongation Ito->AP_Prolongation leads to IKr->AP_Prolongation leads to IKs->AP_Prolongation leads to IK_ATP->AP_Prolongation leads to ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Antiarrhythmic_Effect Suppression of Atrial Fibrillation ERP_Increase->Antiarrhythmic_Effect

Caption: this compound's mechanism of action.

Cross-Study Comparison of Efficacy

A pivotal multicenter, double-blind, randomized, placebo-controlled trial provides the primary data for this compound's efficacy in converting recent-onset (3 to 48 hours) atrial fibrillation or atrial flutter to normal sinus rhythm (NSR). The study evaluated two different intravenous doses of this compound against a placebo.

Efficacy EndpointPlacebo (n=59)This compound (0.4 mg/kg) (n=61)This compound (0.6 mg/kg) (n=53)p-value (vs. Placebo)
Conversion to NSR 7% (4/59)41% (25/61)51% (27/53)< 0.001
Mean Time to Conversion Not Applicable35 minutes35 minutesNot Applicable
Data sourced from Hohnloser et al., JACC 2004.

In a further analysis of this trial focusing specifically on patients with atrial fibrillation (excluding atrial flutter), the conversion rates were 9% for placebo, 46% for the 0.4 mg/kg dose, and 57% for the 0.6 mg/kg dose. The number of patients remaining in sinus rhythm after 24 hours was also significantly greater in the this compound groups compared to placebo.

Safety and Tolerability Profile

The primary safety concern associated with this compound, typical for class III antiarrhythmic drugs, is the risk of proarrhythmia, particularly QT interval prolongation and Torsades de Pointes (TdP).

Safety EndpointPlaceboThis compound (0.4 mg/kg)This compound (0.6 mg/kg)
QTc Interval Prolongation Not significant10.8 ± 45.9 msec (p=NS)16.9 ± 45.2 msec (p=0.037)
Ventricular Tachycardia 002 instances (1 TdP, 1 monomorphic VT)
Data sourced from Hohnloser et al., JACC 2004 and USCardiology Review 2005.

The two reported cases of ventricular tachycardia in the 0.6 mg/kg group were self-terminating. However, the dose-dependent increase in the corrected QT (QTc) interval and the occurrence of TdP highlight a narrow therapeutic window. This safety profile ultimately led an FDA advisory committee to recommend against the approval of this compound, citing the difficulty in selecting a dose that is both safe and effective.

Experimental Protocols

This section details the methodology for the key clinical trial referenced in this guide.

Study Design: Multicenter, Double-Blind, Randomized, Placebo-Controlled Trial

  • Objective: To assess the efficacy and safety of intravenous this compound for the conversion of recent-onset atrial fibrillation or atrial flutter to normal sinus rhythm.

  • Patient Population: 201 patients with symptomatic AF or atrial flutter of 3 to 48 hours in duration. Key exclusion criteria included acute myocardial infarction, severe heart failure symptoms, life-threatening ventricular arrhythmias, and electrolyte abnormalities.

  • Intervention: Patients were randomized to receive a single intravenous infusion of this compound or a matching placebo. The study was conducted in two stages:

    • Stage 1: this compound 0.4 mg/kg vs. Placebo.

    • Stage 2: this compound 0.6 mg/kg vs. Placebo.

  • Primary Endpoint: The percentage of patients who converted to normal sinus rhythm for at least 60 seconds within 2.5 hours of infusion.

  • Data Analysis: The intention-to-treat sample (175 patients) was analyzed for the primary endpoint. Statistical significance was determined using appropriate comparative tests.

Clinical_Trial_Workflow cluster_setup Trial Setup & Enrollment cluster_intervention Intervention Phase cluster_followup Data Collection & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Placebo_Group Placebo Group (IV Infusion) Randomization->Placebo_Group Tedisamil_04 This compound 0.4 mg/kg (IV Infusion) Randomization->Tedisamil_04 Tedisamil_06 This compound 0.6 mg/kg (IV Infusion) Randomization->Tedisamil_06 Efficacy_Assessment Efficacy Assessment (Conversion to NSR) Placebo_Group->Efficacy_Assessment Safety_Monitoring Safety Monitoring (ECG, Adverse Events) Placebo_Group->Safety_Monitoring Tedisamil_04->Efficacy_Assessment Tedisamil_04->Safety_Monitoring Tedisamil_06->Efficacy_Assessment Tedisamil_06->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Result Trial Results Data_Analysis->Result

Caption: Generalized workflow of the this compound clinical trial.

Conclusion

Clinical trial data demonstrates that intravenous this compound is superior to placebo in rapidly converting recent-onset atrial fibrillation to normal sinus rhythm. Its efficacy is dose-dependent, with a 0.6 mg/kg dose showing a higher conversion rate than a 0.4 mg/kg dose. However, the therapeutic benefits are tempered by significant safety concerns, primarily a dose-dependent risk of QT interval prolongation and serious proarrhythmic events like Torsades de Pointes. The narrow margin between effective and potentially harmful doses has been a major obstacle in its clinical development and regulatory approval process. Future research would need to clearly define a patient population and dosing strategy that maximizes efficacy while minimizing the risk of proarrhythmia.

References

A Comparative Analysis of the Proarrhythmic Risk Profiles of Tedisamil and Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the electrophysiological and proarrhythmic properties of the multi-channel blocker tedisamil versus the established Class III antiarrhythmic agent sotalol.

This guide provides a detailed comparison of the proarrhythmic risk profiles of this compound and sotalol, focusing on their distinct mechanisms of action, effects on cardiac repolarization, and the resulting potential for arrhythmogenesis. The information is supported by preclinical and clinical data to aid in the assessment of these compounds in a research and development setting.

Executive Summary

This compound, an experimental antiarrhythmic agent, and sotalol, a widely used Class III drug, both prolong the cardiac action potential and QT interval, a characteristic associated with a risk of Torsades de Pointes (TdP). However, their interaction with cardiac ion channels differs significantly, which may translate to different proarrhythmic profiles. Sotalol primarily exerts its effect through the blockade of the rapid component of the delayed rectifier potassium current (IKr), alongside non-selective beta-adrenergic blockade.[1] In contrast, this compound is a multi-channel blocker, affecting not only IKr but also other key currents such as the transient outward (Ito), the slow component of the delayed rectifier (IKs), and ATP-dependent potassium channels (IK-ATP).[2] This multi-channel action theoretically offers a different safety profile, which is explored in this guide.

Quantitative Comparison of Electrophysiological and Proarrhythmic Effects

The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and sotalol. It is critical to note that the data for the two drugs are not derived from a single head-to-head study, and thus, direct comparison of proarrhythmia incidence should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Comparative Electrophysiological Effects

ParameterThis compoundSotalolSource
Primary Mechanism Multi-channel blocker (IKr, IKs, Ito, IK-ATP)IKr blocker & non-selective β-blocker[2]
Action Potential Duration (APD) in Ventricular Muscle LengthenedLengthened[2]
Action Potential Duration (APD) in Purkinje Fibers LengthenedLengthened[2]
Frequency Dependence Exhibits reverse use-dependenceExhibits reverse use-dependence
Effect on Vmax (surrogate for Na+ channel block) Depressed largely at high stimulation ratesNo significant effect
Effect on Phase 1 Repolarization DelayedNo change

Table 2: Comparative Proarrhythmic Potential

ParameterThis compound (Preclinical Data)Sotalol (Preclinical & Clinical Data)Source
Model Isolated AV-blocked rabbit heartIsolated AV-blocked rabbit heart (hypokalemic) & Clinical Trials
Incidence of Torsades de Pointes (TdP) 0/7 hearts at 0.3 µM7/7 hearts at 3 µM (with bradycardia)6 of 13 hearts (with hypokalemia)~2% of all treated patients~4% in patients treated for ventricular tachycardias
Dose/Concentration Dependence Concentration- and reverse rate-dependentDose-dependent and concentration-related

Mechanisms of Action and Proarrhythmia

The differing proarrhythmic profiles of this compound and sotalol are rooted in their distinct molecular mechanisms. Sotalol's potent and relatively selective blockade of the IKr (hERG) channel is a well-established mechanism for QT prolongation and TdP. This effect is exacerbated at slower heart rates, a phenomenon known as reverse use-dependence.

This compound's multi-channel blockade may mitigate some of the proarrhythmic risk associated with pure IKr blockade. By also targeting other potassium channels like IKs and Ito, this compound's effect on repolarization is more complex. However, like sotalol, it also exhibits reverse use-dependence, which is a key factor in its proarrhythmic potential, particularly in conditions of bradycardia.

G cluster_0 Cardiac Myocyte Action Potential IKr IKr (hERG) Repolarization Action Potential Repolarization IKr->Repolarization IKs IKs IKs->Repolarization Ito Ito Ito->Repolarization IKATP IK-ATP IKATP->Repolarization BetaReceptor β-Adrenergic Receptor This compound This compound This compound->IKr Blocks This compound->IKs Blocks This compound->Ito Blocks This compound->IKATP Blocks Sotalol Sotalol Sotalol->IKr Blocks Sotalol->BetaReceptor Blocks

Caption: Comparative Ion Channel Blockade

Experimental Protocols

The assessment of proarrhythmic risk for both this compound and sotalol often relies on preclinical models, most notably the isolated Langendorff-perfused rabbit heart. This ex vivo model allows for the detailed study of electrophysiological parameters in a controlled environment.

Key Experimental Protocol: Isolated Langendorff-Perfused Rabbit Heart Model

  • Animal Preparation: New Zealand White rabbits are typically used. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta with a Krebs-Henseleit buffer solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Proarrhythmia Induction: To increase susceptibility to arrhythmias, atrioventricular (AV) block is often induced to create bradycardia, mimicking a clinical risk factor for TdP.

  • Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial and endocardial surfaces of the ventricles to measure action potential duration (APD) at 90% repolarization (APD90), triangulation, and the emergence of early afterdepolarizations (EADs). A volume-conducted electrocardiogram (ECG) is also recorded to measure the QT interval.

  • Drug Perfusion: After a baseline stabilization period, the heart is perfused with increasing concentrations of the test compound (e.g., this compound or sotalol).

  • Pacing Protocols: The heart may be paced at various cycle lengths to assess the frequency-dependence of the drug's effects.

  • Endpoint Measurement: The primary endpoints are the incidence of spontaneous or induced TdP and other ventricular tachyarrhythmias. Electrophysiological parameters like APD, QT interval, and dispersion of repolarization are also quantified.

G A Heart Isolation (Rabbit) B Langendorff Perfusion (Krebs-Henseleit Buffer) A->B C Induce AV Block (Bradycardia Model) B->C D Baseline Recording (ECG & MAPs) C->D E Drug Perfusion (this compound or Sotalol) D->E F Pacing Protocol (Assess Frequency Dependence) E->F G Data Acquisition (APD, QT, Arrhythmias) F->G H Proarrhythmic Risk Analysis G->H

Caption: Proarrhythmia Assessment Workflow

Conclusion

Both this compound and sotalol prolong cardiac repolarization and carry a risk of proarrhythmia, particularly under conditions of bradycardia, demonstrating reverse use-dependence. Sotalol's risk is well-characterized clinically and is primarily linked to its IKr blockade. This compound's multi-channel blockade presents a more complex electrophysiological profile. While this may offer a theoretical advantage, preclinical data confirms a significant proarrhythmic risk for this compound, especially at higher concentrations and slower heart rates, with a high incidence of TdP observed in isolated heart models. The cellular electrophysiological effects of the two drugs differ substantially, particularly concerning their effects on Vmax and phase 1 repolarization. This guide underscores the importance of comprehensive preclinical assessment to understand the nuanced proarrhythmic potential of antiarrhythmic agents with different mechanisms of action.

References

Safety Operating Guide

Proper Disposal of Tedisamil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational drugs like tedisamil is a critical component of laboratory safety and environmental responsibility. As this compound is an experimental drug, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available.[1] However, by adhering to general principles of laboratory chemical waste management, its disposal can be handled safely and in compliance with regulations.

This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a research setting, based on established guidelines for pharmaceutical and laboratory chemical waste.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood. In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for chemical waste.

General Disposal Procedures for this compound

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2][3] It is imperative to follow all local, state, and federal regulations regarding chemical waste.[2][4] The following table outlines the general steps for the proper disposal of this compound in a laboratory setting.

StepProcedureKey Considerations
1. Waste Identification & Classification Determine if the this compound waste is considered hazardous. In the absence of a specific SDS, it is prudent to treat it as hazardous chemical waste.Consult your institution's EHS for guidance on classification. Do not mix this compound waste with non-hazardous waste.
2. Segregation Collect all this compound waste (e.g., unused compound, contaminated labware, cleaning materials) in a dedicated and compatible waste container.Do not mix with incompatible chemicals. For example, keep solid and liquid waste in separate containers.
3. Labeling Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the date accumulation started.Ensure the label is legible and securely attached to the container.
4. Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory.The storage area should be secure, away from general traffic, and have secondary containment to prevent spills.
5. EHS Collection Contact your institution's EHS department to schedule a pickup for the hazardous waste.Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols for Disposal

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the degradation or neutralization of this compound for disposal purposes. Therefore, researchers must rely on the established waste management procedures of their institution. Any attempt to neutralize or treat the chemical waste in the lab must be part of a formally approved experimental procedure.

Visualizing Key Processes

To further aid in the understanding of this compound's biological action and the logistical workflow for its disposal, the following diagrams have been created.

Tedisamil_Mechanism_of_Action This compound This compound K_Channel Potassium Channels (Ito, IK-ATP, IKr, IKs) This compound->K_Channel Blocks Repolarization Cardiac Action Potential Repolarization This compound->Repolarization Inhibits K_Channel->Repolarization Mediates Prolongation Prolonged Action Potential Duration Repolarization->Prolongation Leads to Antiarrhythmic_Effect Antiarrhythmic Effect Prolongation->Antiarrhythmic_Effect Results in Tedisamil_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Procedures A 1. Identify this compound Waste (Treat as Hazardous) B 2. Segregate in a Compatible Container A->B C 3. Label Container Clearly ('Hazardous Waste', 'this compound') B->C D 4. Store in Satellite Accumulation Area C->D E 5. Schedule Waste Pickup with EHS D->E Hand-off F 6. Professional Disposal (e.g., Incineration) E->F

References

Essential Safety and Logistical Information for Handling Tedisamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Tedisamil, an investigational antiarrhythmic agent. As a potent pharmaceutical compound, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. The following procedures are based on established guidelines for handling investigational drugs and potent compounds.

Personal Protective Equipment (PPE)

Due to the investigational nature of this compound, a comprehensive toxicological profile may not be fully established. Therefore, a cautious approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Equipment Purpose Standard
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes and spills.Worn at all times in the laboratory.
Hand Protection Disposable nitrile gloves (double-gloving recommended)Prevents skin contact with the compound.Replace immediately if contaminated, punctured, or torn.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes, dust, and flying particles.ANSI Z87.1 compliant.
Face shieldProvides additional protection against splashes when handling larger quantities or during procedures with a high splash risk.Worn in conjunction with safety glasses or goggles.
Respiratory Protection N95 respirator or higher (e.g., PAPR)Prevents inhalation of airborne particles, especially when handling powders or creating aerosols.Use based on a risk assessment of the procedure.[1][2]

Handling and Operational Plan

Safe handling of potent compounds like this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and personal protective equipment.[3][4][5]

Engineering Controls:

  • Chemical Fume Hood: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls:

  • Designated Areas: Clearly designate specific areas for handling and storing this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds before working with this compound.

  • Hygiene Practices: Avoid hand-to-mouth contact. Wash hands thoroughly after handling the compound, even if gloves were worn. Do not store food or beverages in the laboratory.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: When weighing solid this compound, use a containment balance enclosure or perform the task in a fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in a manner that avoids cross-contamination and dispose of it as outlined in the disposal plan.

Disposal Plan

The disposal of investigational drugs must comply with local, state, and federal regulations to prevent environmental contamination.

Waste Stream Description Disposal Container Disposal Procedure
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, disposable liners).Labeled hazardous waste container.Segregate from other laboratory waste. Arrange for pickup and disposal by a certified hazardous waste vendor.
Liquid Waste Solutions containing this compound, contaminated solvents.Labeled hazardous waste container for liquids.Do not pour down the drain. Store in a compatible, sealed container in a designated satellite accumulation area.
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container labeled as hazardous waste.Dispose of through the institutional hazardous waste program.
Contaminated PPE Used gloves, lab coats, respirators, etc.Labeled hazardous waste bag or container.Dispose of as hazardous waste.

General Disposal Principles:

  • Do not dispose of this compound in the regular trash or down the sewer system.

  • All waste containers must be clearly labeled with the contents ("Hazardous Waste - this compound").

  • Follow your institution's specific procedures for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a research setting, from initial preparation to final disposal.

Tedisamil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon remove_ppe Remove PPE decon->remove_ppe dispose_solid Dispose of Solid Waste remove_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste remove_ppe->dispose_liquid dispose_ppe Dispose of Contaminated PPE remove_ppe->dispose_ppe

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tedisamil
Reactant of Route 2
Reactant of Route 2
Tedisamil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。